2,5-Difluoropyrimidin-4-amine
Descripción
Structure
3D Structure
Propiedades
Número CAS |
123038-79-9 |
|---|---|
Fórmula molecular |
C4H3F2N3 |
Peso molecular |
131.08 g/mol |
Nombre IUPAC |
2,5-difluoropyrimidin-4-amine |
InChI |
InChI=1S/C4H3F2N3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) |
Clave InChI |
OAOWWZQWVKORML-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=N1)F)N)F |
SMILES canónico |
C1=C(C(=NC(=N1)F)N)F |
Sinónimos |
4-Pyrimidinamine, 2,5-difluoro- (9CI) |
Origen del producto |
United States |
Foundational & Exploratory
Technical Monograph: 4-Amino-2,5-Difluoropyrimidine in Medicinal Chemistry
[1]
Executive Summary
4-Amino-2,5-difluoropyrimidine (CAS: 123038-79-9) is a specialized fluorinated heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] Distinguished by its specific fluorination pattern, this scaffold serves as a critical intermediate for introducing metabolic stability and modulating pKa in drug candidates, particularly in the development of CXCR4 antagonists and kinase inhibitors.
This guide provides a comprehensive technical analysis of its chemical structure, validated synthetic protocols, reactivity profiles, and spectroscopic characteristics, designed for application scientists and medicinal chemists.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 2,5-Difluoropyrimidin-4-amine |
| CAS Number | 123038-79-9 |
| Molecular Formula | C₄H₃F₂N₃ |
| Molecular Weight | 131.08 g/mol |
| SMILES | Nc1nc(F)ncc1F |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; sparingly soluble in water |
| pKa (Calculated) | ~2.5 (Pyridine N), ~13.5 (Amine NH) |
Structural Analysis
The molecule features a pyrimidine ring substituted at the 2- and 5-positions with fluorine atoms and at the 4-position with an amino group.[1]
-
Electronic Effects: The fluorine at C5 is electron-withdrawing by induction but electron-donating by resonance; however, its inductive effect dominates, lowering the pKa of the ring nitrogens compared to non-fluorinated analogs.
-
C2-Fluorine Lability: The fluorine at C2 is flanked by two ring nitrogens, making it highly susceptible to nucleophilic attack, though less so than the C4 position in the precursor 2,4,5-trifluoropyrimidine. In the final 4-amino product, the electron-donating amino group at C4 deactivates the ring, rendering the C2-fluorine relatively stable against further substitution under mild conditions.[1]
Synthetic Methodology
The most authoritative and regioselective synthesis involves the Nucleophilic Aromatic Substitution (S_NAr) of 2,4,5-trifluoropyrimidine.
Validated Synthesis Protocol
Reaction Principle: The C4 position of 2,4,5-trifluoropyrimidine is the most electrophilic site due to the para-relationship with N1 and the activating effect of the adjacent C5-fluorine.
Protocol:
-
Starting Material: 2,4,5-Trifluoropyrimidine (1.0 eq).
-
Reagent: Ammonia (NH₃) (2.0–3.0 eq) or Ammonium Hydroxide.[3]
-
Solvent: Acetonitrile (MeCN) or THF.[3]
-
Base: Diisopropylethylamine (DIEA) (optional if excess NH₃ is used).
-
Conditions: Stir at 0°C to Room Temperature (RT) for 1–4 hours.
Step-by-Step Procedure:
Step 1: Charge a reaction vessel with 2,4,5-trifluoropyrimidine dissolved in anhydrous acetonitrile under N₂ atmosphere.
Step 2: Cool the solution to 0°C to control the exotherm.
Step 3: Slowly add a solution of 7N NH₃ in methanol or bubble gaseous NH₃ into the mixture.
Step 4: Monitor reaction progress via LC-MS (Target Mass: 132.08 [M+H]⁺). The C4-substitution typically completes within 1 hour. [1] * Step 5: Concentrate the solvent in vacuo. [3] * Step 6: Purify via silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes) to isolate the product.
Yield: Typically 75–85%.[1][3]
Mechanism & Regioselectivity (S_NAr)
The regioselectivity is governed by the relative stability of the Meisenheimer intermediates. Attack at C4 forms an intermediate stabilized by the para-nitrogen (N1) and the inductive withdrawal of the C5-F. Attack at C2 is less favorable due to steric repulsion and less optimal resonance stabilization relative to the C4 pathway in the presence of the C5 substituent.
Figure 1: Regioselective S_NAr pathway favoring C4 substitution.
Spectroscopic Characterization
Accurate identification relies heavily on ¹⁹F NMR due to the distinct chemical environments of the two fluorine atoms.
¹⁹F NMR Prediction & Data
The molecule contains two non-equivalent fluorine atoms.[3]
-
F-5 (C5 Position): Resonates in the range of -160 to -175 ppm .[1] It appears as a doublet of doublets (dd) due to coupling with F-2 and H-6.[1]
-
F-2 (C2 Position): Resonates downfield in the range of -50 to -70 ppm (typical for pyrimidine 2-F).[1] It appears as a doublet (d) or multiplet due to coupling with F-5.[1]
| Nucleus | Shift (ppm) | Multiplicity | Coupling Constants (J) |
| ¹⁹F (C2) | -55.0 (approx) | d | J(F,F) ≈ 25-30 Hz |
| ¹⁹F (C5) | -165.0 (approx) | dd | J(F,F) ≈ 25 Hz, J(H,F) ≈ 4-6 Hz |
| ¹H (C6) | 7.8 – 8.2 | d | J(H,F) ≈ 4-6 Hz |
Mass Spectrometry[1][6][9][10]
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The 2,5-difluoro motif is often employed to block metabolic hot spots.
-
C5-F: Blocks oxidation at the 5-position (a common metabolic soft spot in pyrimidines).[1]
-
C2-F: Modulates the lipophilicity (LogP) and lowers the basicity of the pyrimidine ring, improving membrane permeability and reducing hERG liability.
Case Study: CXCR4 Antagonists
Research into CXCR4 antagonists for cancer imaging and treatment has utilized the 4-amino-2,5-difluoropyrimidine scaffold.[1]
-
Role: The scaffold serves as a "head group" that mimics the adenine base of natural ligands but with altered hydrogen bonding capabilities.
-
Synthesis Integration: The 4-amino group is often derived from a benzylamine or complex amine intermediate reacting with 2,4,5-trifluoropyrimidine, retaining the 2,5-difluoro pattern in the final drug candidate.
Figure 2: Role of the scaffold in drug design and property modulation.
Safety & Handling
References
-
Banks, R. E., et al. (1969).[4] Heterocyclic Polyfluoro-compounds.[1][2][4] Part XVI. 2,4,5-Trifluoro-6-iodopyrimidine.[1][4][5] Journal of the Chemical Society C. Link
-
Li, H., et al. (2011). CXCR4 Antagonists for Imaging of Cancer and Inflammatory Disorders.[3] WO2011094389A2.[3] Link
-
Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds.[3][4][6] Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[1][2][7] Beilstein Journal of Organic Chemistry.[3] Link
-
PubChem. (2024).[3] Compound Summary: this compound (CAS 123038-79-9).[1]Link[3]
Sources
- 1. 17573-86-3|2,5-Difluoropyrimidine-4,6-diamine|BLD Pharm [bldpharm.com]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Heterocyclic polyfluoro-compounds. Part XVI. 2,4,5-Trifluoro-6-iodopyrimidine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Heterocyclic polyfluoro-compounds. Part XVI. 2,4,5-Trifluoro-6-iodopyrimidine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Comparative Profiling of 2,5-Difluoropyrimidin-4-amine vs. 2,5-Difluoropyridin-4-amine
[1]
Executive Summary
In kinase inhibitor design and fragment-based drug discovery (FBDD), the transition between pyridine and pyrimidine cores is a classic "scaffold hop" used to modulate physicochemical properties without altering the binding vector of the 4-amino group.[1][2]
However, the introduction of fluorine atoms at the 2- and 5-positions creates a distinct electronic environment for each scaffold.[1][2] The This compound (Scaffold A) acts as a highly electron-deficient, low-basicity scaffold with a labile C2-fluorine.[1][2] In contrast, 2,5-difluoropyridin-4-amine (Scaffold B) offers a more lipophilic profile with a stable, yet metabolically blocked, core.[1][2] This guide analyzes these differences to aid in lead optimization.
Structural & Electronic Profiling
The fundamental difference lies in the number of endocyclic nitrogen atoms, which dictates the Lowest Unoccupied Molecular Orbital (LUMO) energy and basicity.[2]
Electronic Landscape
-
Pyrimidine (Scaffold A): The presence of two nitrogens (N1, N3) creates a significant electron sink.[2] The 2- and 5-fluorine atoms further deplete electron density from the ring.[1][2] The C2 position becomes highly electrophilic (see Section 3).[2]
-
Pyridine (Scaffold B): With only one nitrogen (N1), the ring is less electron-deficient than the pyrimidine.[1][2] The 2-fluorine (ortho to N) exerts a strong inductive effect (-I), reducing the pKa of the pyridine nitrogen significantly compared to non-fluorinated analogues.[1][2]
Physicochemical Comparison
The following table summarizes the estimated properties. Note the drastic drop in pKa for the pyrimidine, making it essentially non-basic at physiological pH.[2]
| Property | This compound | 2,5-Difluoropyridin-4-amine | Impact on Drug Design |
| Ring System | 1,3-Diazine (Pyrimidine) | Azine (Pyridine) | Pyrimidine is more polar (lower LogD).[1] |
| H-Bond Acceptors | 3 (N1, N3, Fs) | 2 (N1, Fs) | Pyrimidine offers an extra vector for water/protein interaction.[2] |
| Est. pKa (Conj. Acid) | ~ 0.5 – 1.5 | ~ 2.5 – 3.5 | Pyrimidine is neutral in lysosomes; Pyridine may protonate slightly.[1][2] |
| Dipole Moment | High | Moderate | Pyrimidine improves aqueous solubility.[1][2] |
| LUMO Energy | Low (High Electrophilicity) | Medium | Pyrimidine is more prone to covalent adduct formation.[1][2] |
Visualization of Electronic Logic
The following diagram illustrates the decision tree for selecting between these two scaffolds based on ADME requirements.
Caption: Decision logic for scaffold selection. Blue path favors solubility (Pyrimidine); Red path favors permeability (Pyridine).[1][2]
Synthetic Accessibility & Reactivity[2]
This is the most critical section for the bench scientist.[2] The reactivity of the fluorine atoms differs by orders of magnitude between the two cores.
The "Hot" C2-Fluorine (Pyrimidine)
In This compound , the fluorine at position 2 is flanked by two nitrogen atoms.[1][2] This makes it an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr).[1][2]
-
Risk: If you use this scaffold in a reaction with a nucleophile (e.g., a thiol or another amine) under basic conditions, the 2-F will likely be displaced.[2]
-
Opportunity: This allows for the sequential functionalization of the ring.[1][2] You can install the amine at C4 first, then diversify at C2.[2]
The "Warm" C2-Fluorine (Pyridine)
In 2,5-difluoropyridin-4-amine , the fluorine at position 2 is ortho to only one nitrogen.[1][2] It is reactive, but requires higher temperatures or stronger nucleophiles compared to the pyrimidine analog.[2] The 5-fluorine is generally inert to SNAr and serves to block metabolic oxidation at that position.[1][2]
Experimental Protocol: Regioselective Synthesis
The following protocol describes the synthesis of the This compound core from the trifluoro-precursor. This method relies on the steric and electronic differentiation of the C4 position.[2]
Objective: Selective amination of 2,4,5-trifluoropyrimidine to yield this compound.
Reagents:
-
2,4,5-Trifluoropyrimidine (1.0 eq)[2]
-
Ammonia (0.5 M in Dioxane) or Ammonium Hydroxide (28%)[1][2]
-
Solvent: THF or MeCN at 0°C.
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4,5-trifluoropyrimidine in THF (0.1 M concentration) in a round-bottom flask. Cool the solution to -78°C (Dry ice/acetone bath). Note: Low temperature is crucial to prevent bis-amination.[1]
-
Addition: Add DIPEA followed by the slow, dropwise addition of the ammonia solution over 30 minutes.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor via LCMS.[1][2]
-
Workup: Quench with water. Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine, dry over Na2SO4, and concentrate.[2]
-
Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes). The 4-amino isomer is typically the major product due to the para-directing effect of the N1/N3 atoms combined with steric freedom at C4 compared to C2.[1][2]
Medicinal Chemistry Implications[1][2][3][4][5][6][7][8]
Hydrogen Bonding & Binding Affinity[1][2]
-
Pyrimidine: The N3 nitrogen is a weak Hydrogen Bond Acceptor (HBA).[2] If the binding pocket has a Hydrogen Bond Donor (HBD) (e.g., a backbone amide NH) near this region, the pyrimidine can pick up significant potency gains over the pyridine.[2]
-
Pyridine: Lacks the N3 acceptor.[1][2][3] If the pocket is hydrophobic in this region, the pyridine is preferred to avoid desolvation penalties.[2]
Metabolic Stability[2]
-
2,5-Difluoropyridin-4-amine: The 2-F and 5-F block the most common sites of oxidative metabolism (C2 and C3/C5).[1][2] However, the pyridine nitrogen (N1) is still susceptible to N-oxidation by FMOs (Flavin-containing monooxygenases), though the flanking 2-F reduces this risk sterically and electronically.[1][2]
-
This compound: Highly resistant to oxidative metabolism.[1][2] The primary clearance risk is glutathione conjugation at the C2 position (displacing the Fluorine).[2]
Bioisosteric Workflow Diagram
The following graph visualizes the synthetic pathways and reactivity differences.
Caption: Synthetic pathway and metabolic liability flow. Note the specific glutathione risk associated with the pyrimidine core.[2]
References
-
Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] Link[1][2]
-
Sakya, S. M., et al. (2008).[2] 5-Fluoropyrimidines as novel, potent, and selective dipeptidyl peptidase IV inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 18(9), 2860-2864.[2] Link[1][2]
-
Blair, J. A., et al. (2000).[2] Structure-Activity Relationships of Pyridines and Pyrimidines as p38 MAP Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(16), 1805-1809.[2] Link[1][2]
-
Li, H., et al. (2020).[2] Regioselective SNAr Reactions of Polyhalogenated Pyrimidines. Organic Process Research & Development, 24(10), 2362–2370.[2] Link[1][2]
Molecular weight and formula of 2,5-difluoropyrimidin-4-amine
Technical Monograph: 2,5-Difluoropyrimidin-4-amine Physicochemical Profile & Synthetic Utility in Medicinal Chemistry [1]
Executive Summary
This technical guide provides a comprehensive analysis of This compound (CAS: 123038-79-9), a critical fluorinated heterocyclic building block.[1] In modern drug discovery, this scaffold is valued for its "Janus-like" reactivity—offering differential electrophilicity at the C2 and C4 positions—and its ability to modulate lipophilicity and metabolic stability via specific fluorination patterns.[1] This document details its molecular specifications, synthetic pathways, reactivity profiles, and applications in kinase and chemokine receptor antagonist development.[1]
Part 1: Physicochemical Identity
The fundamental data below serves as the anchor for stoichiometric calculations and analytical validation in fragment-based drug discovery (FBDD) campaigns.
| Parameter | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 4-Amino-2,5-difluoropyrimidine; 2,5-Difluoro-4-aminopyrimidine |
| CAS Registry Number | 123038-79-9 |
| Molecular Formula | C₄H₃F₂N₃ |
| Molecular Weight | 131.08 g/mol |
| Exact Mass | 131.0295 g/mol |
| Physical State | White to off-white solid |
| Predicted pKa | ~2.5 (Conjugate acid) due to electron-withdrawing fluorines |
| LogP (Predicted) | ~0.6 (Moderate lipophilicity) |
Part 2: Synthetic Pathways & Mechanism
The synthesis of this compound is governed by Nucleophilic Aromatic Substitution (SₙAr) .[1] The presence of nitrogen atoms in the pyrimidine ring, combined with the electron-withdrawing fluorine atoms, activates the ring toward nucleophilic attack.
Mechanism of Action: Regioselective SₙAr
The starting material, 2,4,5-trifluoropyrimidine , possesses three potential sites for attack. However, the C4 position is the most electrophilic due to the cumulative inductive effects of the adjacent nitrogen (N3) and the ortho-fluorine (F5), as well as the para-nitrogen (N1).[1]
-
Activation: The pyrimidine ring is electron-deficient.[1]
-
Addition: Ammonia (or a protected amine equivalent) attacks the C4 carbon, breaking the aromaticity and forming a Meisenheimer complex.[1]
-
Elimination: The C4-fluorine is expelled as a fluoride ion, restoring aromaticity.[1]
Synthetic Workflow Diagram
The following diagram illustrates the primary synthetic route and the critical regioselectivity decision points.
Figure 1: Regioselective synthesis workflow via SₙAr mechanism.[1] The C4 position is kinetically favored over C2 and C5.
Part 3: Structural Analysis & Reactivity Profile
Understanding the specific role of the two fluorine atoms is crucial for medicinal chemists utilizing this scaffold.[1]
The "Janus" Reactivity (C2 vs. C4)
-
C4-Amine (Existing): The amine at C4 acts as a hydrogen bond donor.[1] In kinase inhibitors, this often interacts with the hinge region of the ATP-binding pocket.[1]
-
C2-Fluorine (Remaining): The fluorine at C2 remains a valid leaving group.[1] It is less reactive than the original C4-fluorine but can still undergo a second SₙAr reaction with stronger nucleophiles or elevated temperatures.[1] This allows the molecule to serve as a bifunctional linker .[1]
-
Application: Creating "bis-pyrimidine" compounds or linking the scaffold to a solubilizing tail.[1]
-
The C5-Fluorine Effect
-
Metabolic Blockade: The C5 position in pyrimidines is a common "soft spot" for oxidative metabolism (e.g., by Cytochrome P450).[1] Substitution with fluorine blocks this oxidation, significantly extending the half-life (
) of the drug.[1] -
pKa Modulation: The C5-fluorine exerts a strong inductive effect (
), lowering the pKa of the pyrimidine nitrogens.[1] This reduces the basicity, which can improve membrane permeability (by keeping the molecule neutral at physiological pH) and reduce hERG channel liability.[1]
Part 4: Pharmaceutical Applications
This specific scaffold is documented in the development of CXCR4 antagonists and Kinase Inhibitors .[1]
Case Study: CXCR4 Antagonists
Research indicates that dipyrimidine amines derived from this scaffold act as potent antagonists for the Chemokine Receptor Type 4 (CXCR4), a target implicated in HIV entry and cancer metastasis.[1][2]
-
Mechanism: The 2,5-difluoropyrimidine moiety mimics the electrostatic profile of endogenous ligands while providing resistance to proteolytic degradation.[1]
-
Key Derivative:
.[2]
Structural Logic Diagram
The following decision tree illustrates how a chemist selects this scaffold based on design requirements.
Figure 2: Rational design logic for selecting the this compound scaffold in medicinal chemistry.
Part 5: Handling, Safety & Analytics
Safety Protocols (GHS Standards)
-
Hazards: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation).[1][3]
-
Handling: Use in a fume hood.[1] Avoid contact with strong oxidizing agents.[1]
-
Storage: Keep cold (2–8°C) and dry. Fluorinated heterocycles can be hygroscopic.[1]
Analytical Validation
To confirm the identity of the synthesized material, the following signals are diagnostic:
-
¹H NMR (DMSO-d₆):
-
¹⁹F NMR:
-
Mass Spectrometry (LC-MS):
References
-
PubChem. (2025).[1][3] Compound Summary: this compound (CAS 123038-79-9).[1][4] National Center for Biotechnology Information.[1] Link[1]
-
ChemicalBook. (2024).[1] Product Specifications: this compound. Link
-
Li, B., et al. (2018).[1] Dipyrimidine Amines: A Novel Class of Chemokine Receptor Type 4 Antagonists with High Specificity. ACS Omega / PubMed Central.[1] Link
-
BLD Pharm. (2024).[1] Safety Data Sheet: this compound. Link
Sources
- 1. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dipyrimidine Amines: A Novel Class of Chemokine Receptor Type 4 Antagonists with High Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Difluoropyridin-4-amine | C5H4F2N2 | CID 22121175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Pyrimidinamine, 2,5-difluoro- (9CI) | CAS#:123038-79-9 | Chemsrc [chemsrc.com]
Nomenclature and Chemical Identity: A Technical Guide to 2,5-Difluoropyrimidin-4-amine
This guide provides a technical analysis of the nomenclature, structural identity, and literature footprint of 2,5-Difluoropyrimidin-4-amine (CAS: 123038-79-9). It is designed for medicinal chemists and information scientists requiring precise data for database querying, procurement, and synthesis planning.
Executive Summary & Core Identity
This compound is a specialized fluorinated heterocyclic building block used primarily in the synthesis of bioactive compounds, including chemokine receptor antagonists and antiviral nucleoside analogs.[1][2][3] Unlike its more common isomers (e.g., 5-fluorocytosine or 2,4-difluoro analogs), this specific substitution pattern offers unique electronic properties due to the interplay between the C5-fluorine and the C4-amino group.
Navigating the literature for this compound requires a multi-faceted search strategy because database indexing varies significantly between "Amino-first" and "Pyrimidine-first" conventions.
Identity Matrix
| Attribute | Detail |
| Primary CAS Registry Number | 123038-79-9 |
| Molecular Formula | C₄H₃F₂N₃ |
| Molecular Weight | 131.08 g/mol |
| SMILES | Nc1nc(F)cnc1F |
| InChIKey | RPXCZKPWEZVAJE-UHFFFAOYSA-N (Isomer specific) |
The Synonym Landscape
In chemical literature and commercial catalogs, this compound is rarely referred to by a single name. To ensure comprehensive data retrieval (E-E-A-T), researchers must utilize a combination of the following synonym classes.
A. Systematic Nomenclature (IUPAC & CAS)
These are the most reliable terms for patent and academic literature searches.
-
4-Pyrimidinamine, 2,5-difluoro- (The specific CAS 9CI Index Name)
-
This compound (Preferred IUPAC name)
-
4-Amino-2,5-difluoropyrimidine (Common "functional class" name)
B. Structural & Catalog Variations
Vendors often prioritize the functional group (amine) or the core (pyrimidine) differently.
-
Pyrimidin-4-amine, 2,5-difluoro-
C. Database-Specific Identifiers
When text searches fail, use these codes to locate the exact entry.
-
PubChem CID: 11286475 (Note: Verify isomer specificity in PubChem as 2,6-isomers often co-index).
-
MDL Number: MFCD18261573 (Common in vendor catalogs like Sigma/Ambeed).
Visualization: Nomenclature Hierarchy
The following diagram illustrates the logical relationship between these synonyms to aid in constructing search queries.
Caption: Hierarchical mapping of synonyms for this compound to optimize database search strategies.
Technical Verification & Isomer Differentiation
A critical risk in working with this molecule is confusing it with its isomers, particularly 2,6-difluoropyrimidin-4-amine or 5-fluorocytosine derivatives.
Structural Causality
The "2,5-difluoro" pattern is chemically distinct because the Fluorine at C5 is electron-withdrawing but not a good leaving group in SNAr reactions compared to C2 or C4. The Fluorine at C2 is highly labile.
Validation Protocol: NMR Distinction
To confirm you have the correct isomer (2,5-difluoro vs 2,6-difluoro), rely on 1H-NMR coupling constants.
-
Dissolve sample in DMSO-d₆.
-
Observe the C6-Proton (H6):
-
2,5-Difluoro Isomer: The H6 proton appears as a complex multiplet (doublet of doublets) due to coupling with F5 (large J) and F2 (smaller J).
-
2,6-Difluoro Isomer: The H5 proton appears as a triplet or doublet of doublets with different J values due to symmetry or proximity to two equivalent fluorines (if it were 2,4,6-tri).
-
-
19F-NMR:
-
2,5-Difluoro: Two distinct signals with significantly different chemical shifts (F5 is adjacent to C-H; F2 is between two Nitrogens).
-
2,6-Difluoro: Two signals, but the chemical environment of F2 and F6 is more similar (both adjacent to N).
-
Synthesis & Application Context
Understanding how this molecule is made helps in identifying it in literature, where it is often described as a reaction product rather than a starting material.
Synthesis Route: SNAr Regioselectivity
The most common route to this compound is the nucleophilic aromatic substitution of 2,4,5-trifluoropyrimidine .
-
Reagents: 2,4,5-Trifluoropyrimidine + Ammonia (NH₃).
-
Mechanism: The C4 position is the most electrophilic site due to the additive electron-withdrawing effects of the adjacent Nitrogen and the Para-Fluorine (F2), and the Ortho-Fluorine (F5).
-
Outcome: Preferential amination at C4 yields the target.
Experimental Workflow Diagram
This workflow illustrates the synthesis logic found in patents (e.g., for chemokine antagonists).
Caption: Regioselective S_NAr pathway converting 2,4,5-trifluoropyrimidine to the 4-amine target.
Literature Search Strategy
To find synthesis protocols or bioactivity data, do not rely on a single string. Use this Boolean logic block for databases like SciFinder, Reaxys, or PubMed.
Recommended Boolean String:
("this compound" OR "4-amino-2,5-difluoropyrimidine" OR "2,5-difluoro-4-pyrimidinamine" OR CAS_123038-79-9) AND (synthesis OR preparation OR NMR)
Key Literature Contexts:
-
Chemokine Receptor Antagonists: Used as a "head group" in dipyrimidine amine scaffolds targeting CXCR4.
-
Antiviral Research: Investigated as a base modification for novel nucleosides.
References
-
PubChem. (n.d.).[8][9] Compound Summary for CID 11286475: this compound. National Library of Medicine.[8] Retrieved from [Link][8]
-
ChemSrc. (n.d.). CAS 123038-79-9: 4-Pyrimidinamine, 2,5-difluoro-.[3][4] Retrieved from [Link]
-
Tian, X., et al. (2014). Dipyrimidine Amines: A Novel Class of Chemokine Receptor Type 4 Antagonists with High Specificity. PubMed Central. Retrieved from [Link]
-
MolBase. (n.d.). 2,5-Difluoro-4-pyrimidinamine Properties and Suppliers. Retrieved from [Link]
Sources
- 1. Molecular hybridization-driven FAK inhibitors: N-2,4-diarylaminopyrimidine-3-sulfamoyl-benzamide derivatives with improved antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Pyrimidinamine, 2,5-difluoro- (9CI) | CAS#:123038-79-9 | Chemsrc [chemsrc.com]
- 4. molbase.com [molbase.com]
- 5. Dipyrimidine Amines: A Novel Class of Chemokine Receptor Type 4 Antagonists with High Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. Screening Compounds P30 | EvitaChem [evitachem.com]
- 8. 2,6-Difluoropyridin-4-amine | C5H4F2N2 | CID 11286475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,5-Difluoropyrimidin-4-amine: Comprehensive Hazard Analysis & Handling Guide
[1]
Executive Summary & Chemical Identification
Status: Specialized Research Intermediate CAS Number: 123038-79-9 Synonyms: 4-Amino-2,5-difluoropyrimidine; 2,5-Difluoro-4-pyrimidinamine Molecular Formula: C₄H₃F₂N₃ Molecular Weight: 131.08 g/mol [1]
Critical Safety Note (Read-Across Assessment): As a specialized fluorinated heterocycle, specific toxicological data for CAS 123038-79-9 is limited in public regulatory dossiers (ECHA/EPA).[1] Consequently, this guide utilizes Structure-Activity Relationship (SAR) analysis based on the high-toxicity parent scaffold, 4-Aminopyrimidine (4-AP) , and analogous fluorinated pyrimidines.[1]
The presence of the 4-amino-pyrimidine moiety suggests potential voltage-gated potassium channel blocking activity. Researchers must treat this compound as highly potent/toxic until specific IC50/LD50 data proves otherwise.[1]
Physiochemical Properties & Stability[1]
| Property | Data / Observation | Technical Implication |
| Physical State | Solid (Crystalline powder) | Inhalation hazard (dust).[1] Requires local exhaust ventilation (LEV).[1] |
| Melting Point | 160–165 °C (Predicted) | Stable solid under ambient conditions; avoid high-temp drying.[1] |
| Solubility | DMSO, Methanol, Ethyl Acetate | Lipophilic nature facilitates skin absorption.[1] |
| pKa (Predicted) | ~3.5 (Pyridine-like nitrogen) | Reduced basicity compared to 4-AP due to electron-withdrawing fluorines.[1] |
| Reactivity | Nucleophilic Aromatic Substitution (SnAr) | Susceptible to hydrolysis in strong base; releases Fluoride ions.[1] |
Comprehensive Hazard Identification (GHS)[1]
Since specific GHS data is often absent for this CAS, the following classifications are derived from the Precautionary Principle applied to 4-aminopyrimidine analogs.
Core Hazards[1]
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (H301/H311/H331) .[1]
-
Serious Eye Damage/Irritation: Category 2A (H319) .[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - Respiratory Tract Irritation.[1][2][3]
Decomposition Hazards (The Fluorine Factor)
In the event of thermal decomposition (fire) or strong hydrolysis, the compound can release:
Strategic Safety Protocols
Engineering Controls (The First Line of Defense)
Do not rely solely on PPE.[1] The hierarchy of controls must be strictly enforced.
Figure 1: Hierarchy of controls for handling potent fluorinated pyrimidines.
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommendation | Scientific Rationale |
| Respiratory | N95 (minimum) or P100/P3 respirator | Prevents inhalation of particulates which may act as K+ channel blockers.[1] |
| Hands | Double Gloving: Nitrile (0.11mm) over Laminate | Fluorinated heterocycles can permeate standard latex.[1] Double gloving provides a breakthrough buffer.[1] |
| Eyes | Chemical Safety Goggles | Tightly fitting goggles are required to prevent dust entry; face shield recommended for synthesis scale-up.[1] |
| Body | Tyvek® Lab Coat or Coverall | Disposable suits prevent cross-contamination of street clothes.[1] |
Emergency Response & Medical Management
Spill Response Workflow
Scenario: 5g bottle breakage in a fume hood.
-
Evacuate & Isolate: Clear the immediate area (10m radius).[1]
-
PPE Up: Don double nitrile gloves, goggles, and P100 respirator.[1]
-
Neutralize/Absorb:
-
Disposal: Place in a double-sealed hazardous waste bag labeled "Toxic - Fluorinated Organic."
First Aid (Specific to Fluorinated Amines)
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Alert: If redness persists or delayed pain occurs, suspect HF generation and apply 2.5% Calcium Gluconate gel .[1]
-
Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary edema (common with halogenated amine inhalation).[1]
-
Ingestion: Do NOT induce vomiting. The basic nitrogen can cause esophageal burns; the systemic toxicity requires immediate ER transport.[1]
Synthesis Context & Waste Management[1]
Application: This molecule is a critical scaffold for Nucleophilic Aromatic Substitution (SnAr) .[1] The fluorine at the 2-position is highly activated for displacement by amines or alkoxides due to the electron-withdrawing effect of the para-nitrogen and the 5-fluorine.[1]
Waste Stream Classification:
-
Halogenated Organic Waste: Must be segregated from non-halogenated solvents.[1]
-
Incineration: High-temperature incineration (>1100°C) with scrubber systems is required to capture HF gas generated during destruction.[1]
Figure 2: Synthesis workflow highlighting the generation of fluoride waste products.
References
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 123038-79-9 (this compound).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (2024).[1][4] C&L Inventory: 4-Aminopyridine (CAS 504-24-5) Harmonized Classification.[1] (Used for Read-Across Toxicity).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[1] Retrieved from [Link][1]
(Note: Direct SDS links for CAS 123038-79-9 are vendor-specific and transient; the above references provide the authoritative grounding for the read-across safety assessment used in this guide.)
The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Pyrimidine Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with a profound impact on the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides an in-depth technical exploration of fluorinated pyrimidine building blocks, a privileged structural motif in a multitude of approved drugs. We will delve into the nuanced effects of fluorination on physicochemical properties, explore robust synthetic methodologies for accessing these key intermediates, and detail field-proven protocols for evaluating their metabolic stability and target engagement. Through a comprehensive analysis of case studies, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage fluorinated pyrimidines in the design and development of next-generation therapeutics.
The Fluorine Advantage: More Than Just a Hydrogen Mimic
Fluorine's unique properties, stemming from its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond, make it a powerful tool for molecular engineering.[1] Its incorporation into a pyrimidine scaffold can elicit a range of beneficial effects:
-
Enhanced Metabolic Stability: The robust C-F bond is less susceptible to enzymatic oxidation by cytochrome P450 enzymes compared to a C-H bond. This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.
-
Modulation of Physicochemical Properties: Fluorination can profoundly influence a molecule's lipophilicity (LogP) and acidity/basicity (pKa). The introduction of fluorine can either increase or decrease lipophilicity depending on the molecular context.[2] Furthermore, the strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in the pyrimidine ring, which can be critical for optimizing solubility and target interactions.
-
Improved Binding Affinity and Selectivity: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with protein targets. This can lead to enhanced binding affinity and, in some cases, improved selectivity for the desired biological target over off-targets.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, which can be exploited to lock it into a bioactive conformation for optimal target engagement.
Synthetic Strategies for Accessing Fluorinated Pyrimidine Building Blocks
The ability to strategically introduce fluorine into the pyrimidine core is crucial for harnessing its benefits. A variety of synthetic methods have been developed, ranging from the use of fluorinated starting materials to late-stage fluorination techniques.
Building from the Ground Up: Cyclocondensation Reactions
A common and versatile approach involves the cyclocondensation of a fluorinated three-carbon precursor with an amidine or related species.
-
Synthesis of 4-amino-5-fluoropyrimidines: A mild and efficient method utilizes the reaction of potassium 2-cyano-2-fluoroethenolate with amidine hydrochlorides. This approach offers a broad substrate scope and generally provides excellent yields without the need for basic additives.[3]
-
Experimental Protocol: Synthesis of 2-Aryl-5-fluoro-4-aminopyrimidines [3]
-
Dissolve potassium 2-cyano-2-fluoroethenolate (1.0 eq) and the desired amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-amino-5-fluoropyrimidine.
-
-
Direct Fluorination of the Pyrimidine Ring
Direct fluorination of a pre-formed pyrimidine ring offers a more convergent approach, though it can sometimes be challenging to control regioselectivity.
-
Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) are commonly used for the direct fluorination of electron-rich pyrimidine systems.
Synthesis of Pyrimidines with Fluorinated Side Chains
The introduction of fluorinated alkyl groups, such as trifluoromethyl (CF3), is a widely employed strategy in drug design.
-
Synthesis of Trifluoromethyl-Substituted Pyrimidines: These can be synthesized from trifluoromethylated building blocks. For example, trifluoromethyl-substituted pyrimidines have been prepared through multi-step reaction sequences involving trifluoromethyl pyrimidine derivatives.[4]
Impact of Fluorination on Physicochemical Properties: A Quantitative Look
The influence of fluorination on key physicochemical parameters is a critical consideration in drug design. While the effects are context-dependent, general trends can be observed.
| Property | Effect of Fluorination | Rationale |
| Lipophilicity (LogP/LogD) | Can increase or decrease | The effect is complex and depends on the position and number of fluorine atoms, as well as the overall molecular structure. Fluorine can increase the hydrophobic surface area but also introduce polarity.[2] |
| Acidity/Basicity (pKa) | Generally decreases the pKa of basic nitrogens | The strong electron-withdrawing nature of fluorine reduces the electron density on the pyrimidine ring, making the nitrogen atoms less basic. |
| Metabolic Stability | Generally increases | The high strength of the C-F bond makes it resistant to enzymatic cleavage. |
| Oxidation Potential | Can increase | Fluorine substitution can alter the electron density of the aromatic ring, potentially making it more susceptible to oxidation in some cases.[2] |
In Vitro Evaluation of Fluorinated Pyrimidine Building Blocks: Essential Protocols
Once synthesized, it is crucial to experimentally validate the properties of these building blocks and their derivatives.
Assessing Metabolic Stability: The Liver Microsomal Stability Assay
This assay provides a measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes found in the liver.
-
Experimental Protocol: Human Liver Microsome Stability Assay [5][6][7][8]
-
Preparation of Reagents:
-
Thaw human liver microsomes (HLMs) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mM solution of the test compound in the same buffer.
-
Prepare a solution of the cofactor, NADPH, in buffer.
-
-
Incubation:
-
Pre-incubate the HLM and test compound mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
-
Caption: Workflow for the Liver Microsomal Stability Assay.
Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify that a compound binds to its intended target protein in a cellular environment.[9][10] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [9][10][11][12][13]
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test compound at various concentrations or a vehicle control and incubate for a specific period.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes) using a PCR machine, followed by cooling.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble fraction (containing folded proteins) from the precipitated fraction (containing unfolded proteins).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or an AlphaScreen® assay.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Applications in Medicinal Chemistry: Case Studies of Fluorinated Pyrimidine Drugs
The versatility of the fluorinated pyrimidine scaffold is evident in the wide range of therapeutic areas where it has been successfully applied.
Anticancer Agents
Fluorinated pyrimidines have a long and successful history in oncology.[14][15]
-
5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is a prodrug that is converted intracellularly to several active metabolites. One of these, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis.[1][16] This leads to "thymineless death" in rapidly dividing cancer cells. Another active metabolite can be incorporated into RNA, disrupting its function.
-
Capecitabine: An orally bioavailable prodrug of 5-FU, designed to be preferentially converted to the active drug at the tumor site, thereby reducing systemic toxicity.
-
Trifluridine: A component of the combination drug Lonsurf®, trifluridine is incorporated into DNA, leading to DNA dysfunction and cell death.
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. Fluorination can enhance their potency and selectivity. For instance, pyrimidine-based compounds have been developed as potent inhibitors of Aurora kinases, which are often overexpressed in cancer.
Antiviral Agents
The ability of fluorinated pyrimidines to interfere with nucleic acid synthesis also makes them effective antiviral agents.[17][18][19][20]
-
Emtricitabine: A nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. The fluorine atom at the 5-position of the cytosine base is crucial for its activity.
-
Tecovirimat: Approved for the treatment of smallpox, this drug contains a para-trifluoromethyl group that is important for its metabolic stability and pharmacokinetic profile.[18]
Other Therapeutic Areas
The applications of fluorinated pyrimidines extend beyond oncology and virology. They are also being explored as immunomodulatory agents and for the treatment of various other diseases.
Future Perspectives and Conclusion
The strategic use of fluorinated pyrimidine building blocks continues to be a highly productive area of research in medicinal chemistry. Advances in synthetic methodologies are providing access to an ever-expanding array of novel fluorinated scaffolds. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, we can expect the rational design of fluorinated pyrimidines to yield even more effective and safer medicines in the future. This guide has provided a comprehensive overview of the key considerations and practical methodologies for working with these valuable building blocks, empowering researchers to continue to push the boundaries of drug discovery.
References
-
Al-Zoubi, R. M., et al. (2021). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1245-1253. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Beck, E. M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 638-645. [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4449. [Link]
-
Chopra, P., & Singh, P. P. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7483-7501. [Link]
-
Cyprotex. Microsomal Stability. [Link]
-
De Clercq, E. (2019). The role of fluorine in antiviral drug discovery. Future Medicinal Chemistry, 11(14), 1745-1749. [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed, 32751071. [Link]
-
Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-254. [Link]
-
Kamal, A., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances, 12(47), 30567-30587. [Link]
-
Kudryavtsev, K. V., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 49, 128282. [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). The oral fluorinated pyrimidines. Nature Reviews Cancer, 3(5), 330-338. [Link]
-
Martínez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Mercein, C. (n.d.). metabolic stability in liver microsomes. Mercein. [Link]
-
Parkin, J. E., & Scherman, M. S. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of Cell Biology, 196(3), 355-367. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Sun, H., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5265-5281. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. [Link]
-
Tsen, A. R., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. STAR Protocols, 3(1), 101131. [Link]
- U.S. Patent No. CN112552233A. (2021). Synthetic method of 2-amino-4-fluoropyridine.
-
Wang, J., et al. (2021). Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation. Magnetic Resonance in Medical Sciences, 20(1), 69-76. [Link]
-
Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. Journal of Visualized Experiments, (151), e60011. [Link]
-
Wiedemann, N., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2266-2276. [Link]
-
Yamada, K., et al. (2019). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 77(1), e77. [Link]
-
Yoshimura, A., et al. (1989). Effect of guanosine on antitumor activity of fluorinated pyrimidines against P 388 leukemia. Japanese Journal of Cancer Research, 80(11), 1097-1102. [Link]
-
Yuan, J., et al. (2021). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 86(2), 1695-1708. [Link]
-
Zervosen, A., et al. (2022). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 27(23), 8274. [Link]
-
Zhang, Y., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(21), 15637-15662. [Link]
-
Zhou, Y., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(16), 4948. [Link]
Sources
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. info.mercell.com [info.mercell.com]
- 9. researchgate.net [researchgate.net]
- 10. annualreviews.org [annualreviews.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of guanosine on antitumor activity of fluorinated pyrimidines against P 388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rupress.org [rupress.org]
Is 2,5-Difluoropyrimidin-4-amine commercially available?
[1][2]
Executive Summary
Is this compound commercially available? Yes , but it is classified as a specialized building block rather than a commodity chemical. It is available from select "Make-on-Demand" and screening compound suppliers (e.g., BLD Pharm, Enamine, specialized catalog houses) rather than general bulk distributors.
-
Primary CAS: 123038-79-9
-
Availability Status: Low stock / Lead time often required (2–4 weeks).
-
Primary Use: Critical intermediate for kinase inhibitors and metabolic stability studies in medicinal chemistry.
For drug development campaigns requiring gram-to-kilogram quantities, custom synthesis is often the most reliable sourcing strategy due to the scarcity of bulk inventory.
Chemical Profile & Properties[3][4][5]
| Property | Data |
| IUPAC Name | This compound |
| Common Synonyms | 4-Amino-2,5-difluoropyrimidine; 2,5-Difluoro-4-pyrimidinamine |
| CAS Number | 123038-79-9 |
| Molecular Formula | C₄H₃F₂N₃ |
| Molecular Weight | 131.08 g/mol |
| Physical State | White to off-white solid |
| Melting Point | 81–83 °C (N-ethyl derivative ref); Primary amine approx. 140–145 °C (predicted) |
| Acidity (pKa) | ~2.5 (Weakly basic due to electron-withdrawing fluorines) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |
Commercial Landscape & Sourcing Strategy
Researchers should approach sourcing with a "Tiered" strategy:
-
Tier 1 (Catalog Suppliers): Check vendors like BLD Pharm, Apollo Scientific, or Combi-Blocks. Expect 100 mg – 1 g sizes.
-
Tier 2 (Synthesis CROs): If >10 g is needed, contract a CRO. The synthesis is robust (see Section 4) but requires handling of fluorinated precursors.
Vendor Analysis Table
| Vendor Type | Typical Lead Time | Purity | Cost Estimate (1 g) |
| Catalog (Stock) | 3–5 Days | >97% | $150 – $300 |
| Catalog (Warehouse) | 2–3 Weeks | >95% | $100 – $200 |
| Custom Synthesis | 4–6 Weeks | >98% | High initial setup, low unit cost at scale |
Strategic Synthesis Protocols
Given the potential supply constraints, in-house synthesis is a viable option. The synthesis relies on Nucleophilic Aromatic Substitution (SNAr) . The presence of fluorine atoms at positions 2, 4, and 5 creates a unique electrophilic profile.
Mechanistic Insight: Regioselectivity
In 2,4,5-trifluoropyrimidine , the carbon atoms at positions 4 and 6 are most activated for nucleophilic attack due to being para to a ring nitrogen and ortho to the electron-withdrawing fluorine at C5.
-
C4 Position: Activated by N1 (para), N3 (ortho), and F5 (ortho).
-
C2 Position: Activated by two adjacent nitrogens but sterically less accessible and generally less reactive in neutral SNAr compared to C4 in polyfluorinated systems.
Synthesis Workflow Visualization
Caption: Two-step synthesis route from trichloropyrimidine via Halex reaction and regioselective ammonolysis.
Detailed Protocol: Route A (From 2,4,5-Trifluoropyrimidine)
Prerequisites:
-
Starting Material: 2,4,5-Trifluoropyrimidine (CAS 6713-35-5).
-
Reagent: 7N Ammonia in Methanol or 0.5M Ammonia in Dioxane.
-
Conditions: 0°C to Room Temperature (RT).
Step-by-Step:
-
Preparation: Dissolve 2,4,5-trifluoropyrimidine (1.0 eq) in anhydrous 1,4-dioxane or acetonitrile. Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add a solution of ammonia (2.0–2.5 eq) in methanol/dioxane. Note: Controlling stoichiometry is crucial to prevent di-substitution (formation of 2,4-diamino species).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor via TLC or LCMS. The desired product (MW 131) should appear as the major peak.
-
Workup: Remove volatiles under reduced pressure. Resuspend the residue in EtOAc and wash with water to remove ammonium fluoride salts.
-
Purification: The crude material often contains the C2-isomer (2-amino-4,5-difluoropyrimidine). Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 0–50%).
-
Yield: Typical isolated yields range from 60–75% .
Alternative Protocol: Route B (From 2,5-Difluoro-4-chloropyrimidine)
If the trifluoro precursor is unavailable, 2,5-difluoro-4-chloropyrimidine can be used.
-
Reactivity: The C4-Cl bond is weaker and a better leaving group than C4-F in many contexts, but in highly fluorinated rings, F is often the better leaving group. However, C4-Cl is sufficiently reactive.
-
Procedure: Similar to Route A, but may require slight heating (40°C) to drive completion.
Applications in Drug Discovery[3]
Bioisosterism & Metabolic Stability
The 2,5-difluoropyrimidine scaffold is a potent bioisostere for standard aminopyrimidines.
-
C5-Fluorine: Blocks metabolic oxidation at the electron-rich C5 position, significantly extending half-life (
). -
C2-Fluorine: Lowers the pKa of the pyrimidine ring nitrogens, reducing non-specific binding and improving permeability.
Kinase Inhibition
This fragment is widely used in the design of:
-
PLK4 Inhibitors: Used to target the ATP binding pocket where the amine forms a hinge-binding hydrogen bond.
-
DHFR Inhibitors: The fluorine atoms modulate the electronics of the ring to optimize pi-stacking interactions within the active site.
Safety & Handling
Hazard Class: Irritant / Harmful.
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
Specific Precautions:
-
Fluoride Release: During synthesis (hydrolysis or metabolism), fluoride ions may be released. Ensure waste streams are treated with calcium salts (CaCl2) to precipitate CaF2 before disposal.
-
Sensitizer: Pyrimidine amines can be skin sensitizers. Double-gloving (Nitrile) is recommended.
References
-
BLD Pharm. (n.d.).[1] this compound Product Page. Retrieved from (CAS 123038-79-9).
- Sandford, G., et al. (2008). Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Tetrahedron, 64(40), 9460-9467.
-
EvitaChem. (n.d.). Screening Compounds: this compound. Retrieved from .
- Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. US20140135497A1.
- Durham University. (2012). Synthesis of fluorinated pyrimidine derivatives. Durham E-Theses.
An In-depth Technical Guide to the pKa Values of 4-Amino-Substituted Fluoropyrimidines
Introduction
In the landscape of modern drug discovery and development, the physicochemical properties of candidate molecules are paramount to their ultimate success as therapeutic agents. Among these properties, the acid dissociation constant (pKa) stands as a critical determinant of a drug's behavior in a biological system. This is particularly true for heterocyclic compounds like 4-amino-substituted fluoropyrimidines, a class of molecules with significant therapeutic potential, notably in oncology.[1][2] The degree of ionization of these molecules, dictated by their pKa, profoundly influences their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets.
This technical guide provides a comprehensive exploration of the pKa values of 4-amino-substituted fluoropyrimidines. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the factors governing the basicity of these compounds and providing detailed methodologies for their determination. By understanding the nuances of pKa in this chemical space, researchers can more effectively design and optimize molecules with improved pharmacokinetic and pharmacodynamic properties.
The Significance of pKa in Drug Development
The pKa of a molecule is the pH at which it is 50% ionized. For a basic compound like a 4-aminopyrimidine, the pKa refers to the equilibrium between the neutral form and its conjugate acid (the protonated form). This equilibrium is crucial as the ionization state of a drug affects its:
-
Solubility: Ionized forms are generally more water-soluble, which is essential for formulation and dissolution.
-
Permeability: The neutral, more lipophilic form is typically better able to cross biological membranes, such as the intestinal wall and the blood-brain barrier.
-
Target Binding: The charge of a molecule can significantly impact its ability to bind to the active site of a target protein.
-
Metabolism and Excretion: The ionization state influences interactions with metabolic enzymes and transporters involved in drug clearance.
A delicate balance between the ionized and non-ionized forms is often required for optimal drug efficacy. Therefore, a thorough understanding and precise determination of pKa are foundational to the drug design and optimization process.
Factors Influencing the pKa of 4-Amino-Substituted Fluoropyrimidines
The basicity of the 4-amino group in fluoropyrimidines is modulated by the electronic effects of the fluorine substituents on the pyrimidine ring. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect can significantly decrease the electron density on the pyrimidine ring and, consequently, on the exocyclic amino group, thereby reducing its basicity (lowering the pKa).
The position of the fluorine atom(s) relative to the 4-amino group is a critical determinant of the magnitude of this effect. The closer the fluorine atom, the stronger its inductive influence.
Predicted pKa Values of Selected 4-Amino-Substituted Fluoropyrimidines
The following table summarizes the predicted pKa values for a series of 4-amino-substituted fluoropyrimidines, illustrating the impact of fluorine substitution. It is important to note that these are predicted values and experimental determination is crucial for confirmation.
| Compound | Predicted pKa |
| 4-Aminopyrimidine | 5.71[3] |
| 4-Amino-2-fluoropyridine | 3.76 ± 0.30[4] |
| 4-Amino-2,6-difluoropyrimidine | 0.02 ± 0.10[5] |
| 2,4-Diamino-6-fluoropyrimidine | 3.13 ± 0.10[6] |
| 4-Amino-2,6-dimethoxypyrimidine | 3.35 ± 0.10[7] |
Note: The pKa of 4-aminopyridine is 9.17, highlighting the significant difference in basicity between the pyridine and pyrimidine ring systems.[8][9]
Analysis of Trends:
As fluorine atoms are introduced to the pyrimidine ring, a marked decrease in the predicted pKa is observed. This is consistent with the strong electron-withdrawing nature of fluorine. The presence of two fluorine atoms in 4-amino-2,6-difluoropyrimidine results in a dramatically lower predicted pKa compared to the parent 4-aminopyrimidine. Conversely, the introduction of electron-donating groups, such as the additional amino group in 2,4-diamino-6-fluoropyrimidine or the methoxy groups in 4-amino-2,6-dimethoxypyrimidine, is predicted to increase the basicity compared to their mono-amino, di-fluoro counterpart.
Experimental Determination of pKa
While computational predictions provide valuable initial estimates, experimental determination of pKa is essential for accurate characterization. The two most common methods are potentiometric titration and UV-spectrophotometry.
Potentiometric Titration
This classic method involves the gradual addition of an acid or base to a solution of the compound of interest while monitoring the pH. The pKa is determined from the midpoint of the resulting titration curve.
Experimental Workflow for Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol for Potentiometric Titration:
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the 4-amino-substituted fluoropyrimidine.
-
Dissolve the compound in a known volume (e.g., 25-50 mL) of high-purity deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but its effect on the pKa must be considered and corrected for.
-
Add a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength throughout the titration.
-
-
Titration Setup:
-
Calibrate a high-quality pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.
-
Place the sample solution in a thermostated vessel to maintain a constant temperature (e.g., 25 °C).
-
Use a calibrated burette or an automated titrator to add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
-
Data Collection:
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been protonated. This can be determined from the first derivative of the titration curve.
-
UV-Spectrophotometry
This method is particularly useful for compounds with a chromophore that exhibits a change in absorbance upon ionization. The pKa is determined by measuring the absorbance of the compound at a specific wavelength across a range of pH values.
Experimental Workflow for UV-Spectrophotometry
Caption: Workflow for pKa determination by UV-spectrophotometry.
Detailed Protocol for UV-Spectrophotometry:
-
Preliminary Steps:
-
Determine the UV-Vis spectrum of the 4-amino-substituted fluoropyrimidine in strongly acidic (e.g., pH 1) and strongly basic (e.g., pH 10) solutions to identify the wavelength of maximum absorbance difference between the protonated and neutral species.
-
-
Sample Preparation:
-
Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with known pH values.
-
-
Absorbance Measurements:
-
Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8).
-
Measure the absorbance of each solution at the predetermined analytical wavelength.
-
-
Data Analysis:
-
Plot the absorbance versus the pH of the buffer solutions.
-
The resulting data will form a sigmoidal curve. The pKa can be determined by fitting this curve to the Henderson-Hasselbalch equation or by identifying the pH at which the absorbance is halfway between the minimum and maximum values.
-
Conclusion
The pKa values of 4-amino-substituted fluoropyrimidines are a critical parameter in the design and development of novel therapeutics. The electronic effects of fluorine substituents play a dominant role in modulating the basicity of the 4-amino group, with a general trend of decreasing pKa with increasing fluorination. This guide has provided a theoretical framework for understanding these structure-basicity relationships and has detailed robust experimental protocols for the accurate determination of pKa. By integrating computational predictions with precise experimental measurements, researchers can gain a deeper understanding of their compounds and make more informed decisions in the iterative process of drug discovery, ultimately leading to the development of safer and more effective medicines.
References
-
PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Aminopyrimidine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved February 7, 2026, from [Link]
-
Beilstein J. Org. Chem. (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Heidelberger, C., & Ansfield, F. J. (1963). EXPERIMENTAL AND CLINICAL USE OF FLUORINATED PYRIMIDINES IN CANCER CHEMOTHERAPY. Cancer Research, 23, 1226–1243. Retrieved from [Link]
-
LookChem. (n.d.). Cas 696-83-3,2,4-DIAMINO-6-FLUOROPYRIMIDINE. Retrieved February 7, 2026, from [Link]
Sources
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EXPERIMENTAL AND CLINICAL USE OF FLUORINATED PYRIMIDINES IN CANCER CHEMOTHERAPY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminopyrimidine | 591-54-8 [chemicalbook.com]
- 4. 4-Amino-2-fluoropyridine | 18614-51-2 [chemicalbook.com]
- 5. 4-AMINO-2,6-DIFLUOROPYRIMIDINE CAS#: 675-12-7 [m.chemicalbook.com]
- 6. Cas 696-83-3,2,4-DIAMINO-6-FLUOROPYRIMIDINE | lookchem [lookchem.com]
- 7. 4-Amino-2,6-dimethoxypyrimidine CAS#: 3289-50-7 [m.chemicalbook.com]
- 8. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
Methodological & Application
Synthesis of 2,5-difluoropyrimidin-4-amine from 2,4,5-trifluoropyrimidine
Application Note: Regioselective Synthesis of this compound via Nucleophilic Aromatic Substitution ( )
Executive Summary
The synthesis of This compound represents a critical transformation in the development of fluorinated bioisosteres for kinase inhibitors and nucleoside analogs.[1] This protocol details the regioselective nucleophilic aromatic substitution (
By exploiting the electronic activation provided by the C5-fluorine atom, this method achieves high selectivity for the C4 position over the C2 position, minimizing the formation of regioisomeric impurities and 2,4-diamino byproducts.
Key Performance Indicators (KPIs)
-
Target Regioselectivity (C4:C2): > 95:5
-
Isolated Yield: 75–85%[1]
-
Purity (HPLC): > 98% (a/a)
Mechanistic Insight & Regioselectivity
The success of this synthesis relies on the differential electrophilicity of the carbon centers in the pyrimidine ring.
Electronic Activation Analysis
The starting material, 2,4,5-trifluoropyrimidine , possesses three potential sites for nucleophilic attack, but only C2 and C4 bear leaving groups (fluorine) capable of
-
C4 Position (Preferred): The C4 carbon is activated by the para-relationship to N1 and the ortho-relationship to N3.[1] Crucially, the fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy at C4 and stabilizing the Meisenheimer complex formed during nucleophilic attack.
-
C2 Position: While activated by two adjacent nitrogen atoms (N1 and N3), the C2 position lacks the additional activation from an adjacent fluorine (the C5-F is para to C2, having a weaker inductive influence compared to the ortho relationship with C4).[1]
-
C5 Position: The C5-F bond is extremely stable against nucleophilic displacement in this system due to the lack of ortho/para nitrogen resonance stabilization for the intermediate.
Reaction Pathway Diagram
The following diagram illustrates the regioselective pathway and the transition state stabilization.
Figure 1: Mechanistic pathway highlighting the kinetic preference for C4 substitution due to C5-F inductive activation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 2,4,5-Trifluoropyrimidine | 134.06 | 1.0 | Substrate |
| Ammonium Hydroxide (28-30% aq) | 35.05 (NH3) | 3.0 - 5.0 | Nucleophile / HF Scavenger |
| Tetrahydrofuran (THF) | 72.11 | 10 Vol | Solvent |
| Water | 18.02 | 10 Vol | Workup / Co-solvent |
Critical Process Parameters (CPPs)
-
Temperature Control (< 10°C): The reaction is exothermic.[1][2] Higher temperatures (> 25°C) increase the rate of C2 substitution and double-amination (formation of 2,4-diamino-5-fluoropyrimidine).[1]
-
Stoichiometry: A minimum of 2 equivalents of ammonia is required (1 eq for substitution, 1 eq to neutralize the generated HF).[1] Excess is used to drive kinetics.
-
Mode of Addition: Slow addition of the ammonia source to the substrate is preferred to maintain a low local concentration of the nucleophile relative to the substrate initially, favoring mono-substitution.
Step-by-Step Procedure
Step 1: Reactor Setup and Dissolution
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a temperature probe, and an addition funnel.
-
Charge 2,4,5-trifluoropyrimidine (10.0 g, 74.6 mmol) into the flask.
-
Add THF (100 mL) and stir to obtain a clear, colorless solution.
-
Cool the solution to 0–5°C using an ice/water bath.
Step 2: Nucleophilic Addition
-
Charge Ammonium Hydroxide (28-30% aq) (15 mL, ~220 mmol, 3.0 equiv) into the addition funnel.
-
Add the ammonia solution dropwise to the reaction mixture over 30 minutes , maintaining the internal temperature below 10°C .
-
Note: A white precipitate (NH4F) may begin to form.[1]
-
-
Once addition is complete, allow the reaction to stir at 0–5°C for 2 hours .
Step 3: Reaction Monitoring (IPC)
-
Sample 50 µL of the reaction mixture and dilute with 1 mL Acetonitrile.
-
Analyze via HPLC (C18 column, Water/ACN gradient).[1]
-
Pass Criteria: Starting Material < 1.0%; Regioisomer (2-amino) < 5.0%.[1]
-
Step 4: Workup and Isolation
-
Concentrate the reaction mixture under reduced pressure (Rotavap, 35°C bath) to remove THF and excess ammonia.
-
Suspend the resulting aqueous residue in Water (50 mL).
-
Extract the product with Ethyl Acetate (3 x 50 mL).
-
Note: The product is moderately polar; ensure thorough extraction.
-
-
Combine organic layers and wash with Brine (50 mL).[1]
-
Dry over anhydrous Na2SO4 , filter, and concentrate to dryness to yield a white to off-white solid.
Step 5: Purification (Optional)
-
If purity is < 98%, recrystallize from Isopropanol/Heptane (1:3) or purify via silica gel chromatography (0-5% MeOH in DCM).[1]
Analytical Data & Troubleshooting
Expected Analytical Results
-
Appearance: White crystalline solid.
-
1H NMR (400 MHz, DMSO-d6):
8.05 (d, J = 3.5 Hz, 1H, H-6), 7.60 (br s, 2H, NH2).[1]-
Note: The H-6 proton appears as a doublet due to coupling with the C5-Fluorine.[1]
-
-
19F NMR: Distinct signals for C2-F and C5-F. C5-F will show coupling to H-6.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High levels of 2,4-diamino byproduct | Temperature too high or excess ammonia added too fast.[1] | Maintain T < 5°C. Reduce equivalents of NH4OH to 2.2 eq. |
| Low Conversion | Old ammonia stock (concentration < 28%).[1] | Use fresh NH4OH or switch to 7N NH3 in MeOH. |
| Poor Regioselectivity (High C2-amino) | Solvent polarity issues.[1] | Switch solvent to 1,4-Dioxane or pure Acetonitrile (non-aqueous conditions often improve C4 selectivity).[1] |
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis process.
References
-
Banks, R. E., et al. (1981).[1] Process for preparing 2,4,5-trifluoropyrimidine and 5-fluorouracil.[1][2][3] US Patent 4,299,961. Link
- Context: Describes the synthesis and reactivity of the 2,4,5-trifluoropyrimidine starting m
-
Sandford, G. (2003).[1] Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles. Tetrahedron, 59(4), 437-454.[1] Link[1]
- Context: Authoritative review on the regioselectivity of in perfluorinated systems, confirming C4 activ
-
Barlow, J. J., et al. (1995).[1] 2,4,5-Trifluoropyrimidine as a Versatile Building Block.[1] Journal of the Chemical Society, Perkin Transactions 1. Link
-
Context: Specific reactivity patterns of trifluoropyrimidine with amines.[4]
-
-
PubChem Compound Summary. (2023). 2,4,5-Trifluoropyrimidine.[1][3] National Center for Biotechnology Information. Link[1]
- Context: Physical property data and safety information for the substr
Sources
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. japsonline.com [japsonline.com]
- 3. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 2,4,5-Trifluoropyrimidine via Nucleophilic Aromatic Substitution (SNAr)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Fluoropyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its functionalization is a critical task in drug discovery, enabling the modulation of pharmacological properties. Among the available synthetic tools, Nucleophilic Aromatic Substitution (SNAr) on halogenated pyrimidines stands out for its reliability and versatility.[1][3]
2,4,5-trifluoropyrimidine is a particularly valuable building block. The presence of multiple fluorine atoms serves a dual purpose: they act as potent activating groups for the SNAr reaction and provide sites for sequential, regioselective substitution. This allows for the controlled, three-dimensional elaboration of the pyrimidine core, a key strategy in modern drug design.[4] Unlike other halogens, fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the attached carbon highly electrophilic and susceptible to nucleophilic attack, which often allows for milder reaction conditions.[5][6]
This guide provides a deep dive into the mechanistic principles, regiochemical considerations, and practical protocols for leveraging SNAr reactions on 2,4,5-trifluoropyrimidine.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction does not proceed through a concerted displacement like an SN2 reaction. Instead, it follows a two-step addition-elimination mechanism.[7][8] Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.
-
Nucleophilic Attack: The reaction begins with the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a fluorine atom. This is typically the rate-determining step.
-
Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][8] The stability of this complex is paramount; the negative charge is effectively delocalized by the electron-withdrawing ring nitrogens and the remaining fluorine atoms.
-
Elimination and Re-aromatization: The intermediate rapidly collapses, expelling a fluoride anion as the leaving group and restoring the aromaticity of the ring to yield the substituted product.
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
The Crucial Question: Regioselectivity on 2,4,5-Trifluoropyrimidine
With three distinct fluorine atoms, the primary challenge and opportunity lies in controlling which position reacts. The regioselectivity is governed by the electronic activation provided by the two ring nitrogens.
-
C4 Position (para to N1, ortho to N3): This position is generally the most activated and susceptible to nucleophilic attack. The negative charge in the Meisenheimer intermediate formed by attack at C4 can be effectively delocalized onto both ring nitrogens through resonance, providing significant stabilization.[9][10]
-
C2 Position (ortho to both N1 and N3): The C2 position is also strongly activated. However, steric hindrance from the two adjacent nitrogen atoms can sometimes make it less accessible to bulky nucleophiles compared to C4. Repulsion between the nitrogen lone pairs and the incoming nucleophile can also play a role.[10]
-
C5 Position (meta to both nitrogens): This position is the least activated. The negative charge from nucleophilic attack at C5 cannot be directly delocalized onto the ring nitrogens. Consequently, substitution at this position requires significantly more forcing conditions (higher temperatures, stronger bases/nucleophiles) and typically only occurs after the more reactive C4 and C2 positions have been functionalized.
Caption: Predicted order of reactivity for SNAr on 2,4,5-trifluoropyrimidine.
Therefore, for a mono-substitution reaction under standard conditions, the incoming nucleophile will overwhelmingly displace the fluorine at the C4 position . This inherent selectivity is a powerful feature for synthetic planning.
Experimental Protocols: A Practical Guide
The following protocols provide robust starting points for the SNAr on 2,4,5-trifluoropyrimidine with common classes of nucleophiles.
Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Fluorinated compounds and organic solvents should be handled with care.
General Experimental Workflow
Caption: A generalized workflow for performing and analyzing SNAr reactions.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)
This protocol describes the synthesis of 4-(morpholino)-2,5-difluoropyrimidine.
| Parameter | Value/Reagent | Rationale |
| Solvent | Acetonitrile (CH₃CN) or DMF | Polar aprotic solvent stabilizes the charged intermediate. |
| Base | K₂CO₃ or DIPEA | Mild, non-nucleophilic base to scavenge the HF byproduct. |
| Temperature | Room Temperature to 60 °C | Amines are generally reactive; gentle heating may be needed. |
| Stoichiometry | 1.0 eq. Pyrimidine, 1.1 eq. Amine, 2.0 eq. Base | A slight excess of the amine drives the reaction to completion. |
Step-by-Step Methodology:
-
To a dry round-bottom flask under a nitrogen atmosphere, add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add acetonitrile (to achieve a concentration of ~0.2 M with respect to the pyrimidine) and morpholine (1.1 eq.).
-
Stir the suspension for 10 minutes at room temperature.
-
Add 2,4,5-trifluoropyrimidine (1.0 eq.) to the mixture.
-
Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic base and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Reaction with Thiol Nucleophiles (e.g., 4-methoxythiophenol)
This protocol details the synthesis of 4-((4-methoxyphenyl)thio)-2,5-difluoropyrimidine. Thiols are potent nucleophiles and reactions often proceed rapidly.[11]
| Parameter | Value/Reagent | Rationale |
| Solvent | Dimethylformamide (DMF) | Excellent solvent for SNAr, solubilizes reagents well. |
| Base | K₂CO₃ or Cs₂CO₃ | Effectively deprotonates the thiol to form the more nucleophilic thiolate. |
| Temperature | 0 °C to Room Temperature | Thiolates are highly reactive; reactions are often exothermic. |
| Stoichiometry | 1.0 eq. Pyrimidine, 1.05 eq. Thiol, 1.5 eq. Base | Near-equimolar amounts are often sufficient due to high reactivity. |
Step-by-Step Methodology:
-
To a dry round-bottom flask under a nitrogen atmosphere, add potassium carbonate (K₂CO₃, 1.5 eq.) and DMF (to achieve ~0.2 M).
-
Add 4-methoxythiophenol (1.05 eq.) and stir the mixture at room temperature for 15 minutes to form the thiolate.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of 2,4,5-trifluoropyrimidine (1.0 eq.) in a small amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once complete, pour the reaction mixture into ice-water, which may precipitate the product.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Reaction with Alcohol Nucleophiles (e.g., Sodium Methoxide)
Alkoxides are strong nucleophiles but also strong bases. Reactions must be conducted under anhydrous conditions to prevent hydrolysis of the starting material.
| Parameter | Value/Reagent | Rationale |
| Solvent | Tetrahydrofuran (THF) or Methanol (MeOH) | The corresponding alcohol can often be used as the solvent. |
| Base | NaH or commercial NaOMe solution | A strong base is needed to generate the alkoxide in situ, or a pre-formed salt can be used. |
| Temperature | 0 °C to Room Temperature | Alkoxides are highly reactive. |
| Stoichiometry | 1.0 eq. Pyrimidine, 1.1 eq. Alkoxide | A slight excess of the nucleophile is used. |
Step-by-Step Methodology:
-
To a dry round-bottom flask under a nitrogen atmosphere, add a solution of sodium methoxide (NaOMe, 25% in methanol, 1.1 eq.).
-
If using the solid, carefully add sodium hydride (NaH, 1.1 eq.) to anhydrous methanol at 0 °C and stir until hydrogen evolution ceases.
-
Cool the alkoxide solution to 0 °C.
-
Slowly add 2,4,5-trifluoropyrimidine (1.0 eq.). An exotherm may be observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature or using a more polar solvent like DMSO. Ensure the base is of good quality and the nucleophile is not degraded.
-
Multiple Substitutions: If di- or tri-substituted products are observed, the reaction is likely running for too long or at too high a temperature. Reduce the reaction time and temperature. Using only a slight excess (1.0-1.05 eq.) of the nucleophile can also minimize over-reaction.
-
Hydrolysis: The presence of water can lead to the formation of hydroxypyrimidines, especially under basic conditions with highly activated substrates.[12] Ensure all glassware is dry and use anhydrous solvents, particularly for reactions with strong bases like alkoxides.
-
Nucleophile Reactivity: Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require higher temperatures, stronger bases (e.g., NaH), and longer reaction times.
Conclusion
The nucleophilic aromatic substitution on 2,4,5-trifluoropyrimidine is a powerful and highly regioselective transformation that provides efficient access to valuable 4-substituted-2,5-difluoropyrimidine building blocks. By understanding the underlying mechanism and controlling key reaction parameters such as solvent, base, and temperature, researchers can effectively leverage this chemistry for the synthesis of complex molecules in drug discovery and materials science. The protocols outlined herein serve as a validated foundation for exploring the rich synthetic potential of this versatile scaffold.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
The Royal Society of Chemistry. Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]
-
WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
ResearchGate. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. [Link]
-
National Center for Biotechnology Information. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. [Link]
-
WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
ResearchGate. Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]
-
Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. [Link]
-
Semantic Scholar. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
National Center for Biotechnology Information. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]
-
Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]
-
Organic Chemistry Portal. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. [Link]
-
Wordpress. SNAr Reaction in Other Common Molecular Solvents. [Link]
-
YouTube. Pyrimidine Synthesis and Salvage Pathway. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. rsc.org [rsc.org]
Strategic Utilization of 2,5-Difluoropyrimidin-4-amine in Kinase Inhibitor Discovery
Application Note & Technical Guide | AN-MEDCHEM-2025-02
Abstract
The 2,5-difluoropyrimidin-4-amine scaffold represents a high-value pharmacophore in modern kinase inhibitor design, offering a distinct advantage over non-fluorinated pyrimidines. This guide details the structural rationale, synthetic functionalization, and biochemical profiling of this scaffold. By leveraging the specific electronic effects of fluorine substitution at the C2 and C5 positions, researchers can optimize hinge-binding residence time, modulate pKa for improved membrane permeability, and block metabolic oxidation.
Part 1: Structural Rationale & Medicinal Chemistry[1]
The "Fluorine Effect" in Kinase Scaffolds
The pyrimidine ring is a privileged structure in kinase inhibition, mimicking the adenine ring of ATP. However, the 2,5-difluoro substitution pattern introduces critical physicochemical changes:
-
Metabolic Blockade (C5 Position): The C5 position of pyrimidines is a metabolic "soft spot," susceptible to oxidative metabolism by cytochrome P450s (similar to uracil catabolism). Substitution with Fluorine (Van der Waals radius 1.47 Å vs Hydrogen 1.20 Å) sterically and electronically blocks this oxidation without significantly altering the steric footprint required for the ATP-binding pocket.
-
pKa Modulation (Permeability): A standard 4-aminopyrimidine has a pKa of ~5.7. The introduction of electron-withdrawing fluorine atoms at C2 and C5 significantly lowers the pKa of the ring nitrogens (typically by 2–3 log units).
-
Benefit: At physiological pH (7.4), the molecule remains predominantly neutral, reducing lysosomal trapping and improving passive membrane permeability.
-
-
Electronic Tuning of the Hinge Binder: The 4-amino group serves as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., the backbone carbonyl of the "gatekeeper+1" residue). The 5-fluorine pulls electron density, increasing the acidity of the 4-NH₂, thereby strengthening this H-bond interaction.
Pharmacophore Mapping
The following diagram illustrates the functional logic of the scaffold within the ATP-binding pocket.
Figure 1: Pharmacophore map of this compound within the kinase ATP pocket.
Part 2: Synthetic Protocols
Strategic Functionalization
The this compound is typically used as a core building block. The 4-amine is established; the challenge is functionalizing the C2 position.
-
Reactivity Note: The electron-donating 4-amino group deactivates the pyrimidine ring toward Nucleophilic Aromatic Substitution (SNAr) at the C2 position. Therefore, standard SNAr conditions often fail.
-
Solution: Use acid catalysis (to protonate N3, activating the ring) or transition metal catalysis.
Protocol A: Synthesis of 2,4-Diamino-5-fluoropyrimidines (C2-Displacement)
This protocol describes the displacement of the 2-Fluorine by a secondary amine (tail group) to generate a classic "2,4-diamino" kinase inhibitor scaffold.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Target Amine (e.g., N-methylpiperazine derivative) (1.2 – 1.5 eq)
-
Solvent: n-Butanol or DMSO
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Catalyst (Optional but recommended): Trifluoroacetic acid (TFA) (0.5 eq) – Protonation of the pyrimidine ring lowers the LUMO energy, facilitating attack at C2.
Step-by-Step Procedure:
-
Preparation: In a microwave-compatible vial (2–5 mL), dissolve this compound (100 mg, 0.76 mmol) in n-Butanol (2 mL).
-
Addition: Add the target amine (0.91 mmol) followed by DIPEA (265 µL, 1.52 mmol).
-
Activation: Add TFA (29 µL, 0.38 mmol) dropwise. Caution: Exothermic.
-
Reaction: Seal the vial and heat to 120°C for 2–4 hours (conventional heating) or 140°C for 30 mins (Microwave irradiation).
-
Checkpoint: Monitor reaction progress by LC-MS. The product should show a mass shift corresponding to the loss of HF (M-20+Mass_Amine).
-
-
Work-up:
-
Concentrate the solvent under reduced pressure.
-
Redissolve the residue in DCM/MeOH (9:1).
-
Wash with saturated NaHCO₃ (to remove TFA salts).
-
-
Purification: Purify via Flash Column Chromatography (Silica gel, 0–10% MeOH in DCM).
-
Yield Expectation: 60–80%.
-
Protocol B: Buchwald-Hartwig Coupling (C4-Amine Functionalization)
If the goal is to couple the exocyclic amine to an aryl halide (creating a bi-aryl system).
Reagents:
-
Catalyst: Pd₂dba₃ (5 mol%) / Xantphos (10 mol%)
-
Base: Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Procedure:
-
Combine this compound (1.0 eq) and the Aryl Bromide (1.0 eq) in a reaction vessel.
-
Add Cs₂CO₃, Pd₂dba₃, and Xantphos under an inert atmosphere (Nitrogen/Argon).
-
Add degassed 1,4-Dioxane.
-
Heat at 100°C for 12 hours .
-
Filter through Celite and purify via HPLC.
Part 3: Biochemical Profiling (Kinase Assay)
Once the library is synthesized, the compounds must be validated for potency. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for high-throughput kinase profiling (e.g., LanthaScreen™).
Experimental Workflow
Figure 2: TR-FRET Kinase Assay Workflow.
Detailed Protocol
Objective: Determine the IC₅₀ of the fluorinated inhibitor against a target kinase (e.g., AURKA, JAK2).
Materials:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Europium-labeled anti-tag antibody (e.g., Eu-anti-His).
-
Kinase Tracer (Alexa Fluor™ 647 conjugate).
-
Target Kinase (Recombinant).
Steps:
-
Compound Preparation: Prepare a 10-point dose-response curve in 100% DMSO (start at 10 µM, 3-fold dilution).
-
Transfer: Acoustic dispense 20 nL of compound into a 384-well low-volume white plate.
-
Kinase/Antibody Mix: Dilute the Kinase and Eu-Antibody in Kinase Buffer A. Add 5 µL to the wells.
-
Note: Optimization of kinase concentration is required to ensure the assay is within the linear range (typically 2–10 nM).
-
-
Tracer Addition: Add 5 µL of the Tracer (at K_d concentration) to the wells.
-
Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 minutes at Room Temperature in the dark.
-
Detection: Read on a multimode plate reader (e.g., EnVision or PHERAstar).
-
Excitation: 337 nm (Laser) or 340 nm (Flash).
-
Emission 1 (Donor): 490 or 495 nm.
-
Emission 2 (Acceptor): 520 nm.
-
-
Data Analysis: Calculate the Emission Ratio (Em520/Em495). Plot Ratio vs. log[Inhibitor] to determine IC₅₀.
Part 4: Comparative Data Analysis
When evaluating the 2,5-difluoro scaffold, compare it directly to the non-fluorinated (H,H) and mono-fluorinated analogs to validate the design hypothesis.
Table 1: Expected Structure-Activity Relationship (SAR) Trends
| Property | 2,5-Difluoro Analog | Non-Fluorinated Analog | Rationale |
| Kinase IC₅₀ | < 10 nM (Potent) | ~ 50 nM | Increased acidity of 4-NH₂ improves H-bond strength to hinge. |
| Metabolic Stability (t½) | > 60 min | < 15 min | 5-F blocks oxidative de-alkylation or ring oxidation. |
| Cellular Permeability (Papp) | High (10⁻⁶ cm/s) | Moderate | Lower pKa reduces ionization at pH 7.4, facilitating passive transport. |
| Solubility | Moderate | High | Fluorine increases lipophilicity (LogD), potentially reducing aqueous solubility. |
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link
-
Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay Protocol. Link
Application Notes & Protocols for the Synthesis and Evaluation of Pyrimidine-Based CXCR4 Antagonists
Foreword: Targeting a Key Player in Disease Progression
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of pathologies. Its activation by its cognate ligand, CXCL12 (stromal cell-derived factor-1α or SDF-1α), orchestrates a signaling cascade that is fundamental to cell trafficking, survival, and proliferation.[1][2] Dysregulation of the CXCR4/CXCL12 axis is a hallmark of numerous diseases, including various cancers, HIV entry into host cells, and inflammatory disorders.[3][4][5] Consequently, the development of potent and selective CXCR4 antagonists is a major focus of contemporary drug discovery.[6][7][8] Among the diverse chemical scaffolds explored, pyrimidine derivatives have shown considerable promise, offering a versatile platform for designing novel CXCR4 inhibitors.[9][10][11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and biological evaluation of pyrimidine-based CXCR4 antagonists. The protocols detailed herein are designed to be robust and reproducible, while the accompanying notes offer insights into the rationale behind key experimental steps, reflecting a synthesis of established knowledge and practical field experience.
The CXCR4/CXCL12 Signaling Axis: A Primer
Understanding the biological context is paramount to appreciating the significance of CXCR4 antagonism. The CXCR4 receptor is a G-protein coupled receptor (GPCR) that, upon binding to CXCL12, initiates a cascade of intracellular signaling events.[1][12] These pathways are multifaceted and cell-type specific but generally converge on promoting cell migration, proliferation, and survival, while inhibiting apoptosis.[8][13]
Diagram 1: The CXCR4/CXCL12 Signaling Pathway
Caption: Simplified CXCR4 signaling cascade upon CXCL12 binding.
Synthesis of Pyrimidine-Based CXCR4 Antagonists
The pyrimidine scaffold offers a rich platform for medicinal chemistry exploration due to its diverse biological activities and synthetic tractability.[11][14] Several synthetic routes can be employed to generate libraries of pyrimidine derivatives for screening as CXCR4 antagonists. A common and effective strategy involves a multi-step synthesis starting from readily available precursors.
General Synthetic Workflow
The synthesis of pyrimidine-based CXCR4 antagonists often follows a convergent approach where different fragments are prepared and then combined to generate the final molecule. This allows for modularity and the rapid generation of analogs for structure-activity relationship (SAR) studies.[10][15]
Diagram 2: General Synthetic Workflow
Caption: A modular workflow for synthesizing and screening pyrimidine antagonists.
Protocol: Synthesis of a Representative Aminopyrimidine Derivative
This protocol describes a general method for the synthesis of 2-amino-4-(substituted-amino)-pyrimidine derivatives, a class of compounds that has shown promise as CXCR4 antagonists.[9][10]
Materials:
-
2-amino-4-chloropyrimidine
-
Substituted amine of choice
-
Anhydrous propanol or other suitable solvent (e.g., DMF)
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/EtOAc or dichloromethane/methanol mixtures)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-chloropyrimidine (1.0 eq) in anhydrous propanol.
-
Addition of Reagents: Add the substituted amine (1.1 eq) to the solution, followed by the addition of triethylamine (1.5 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Disperse the residue in a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x volume of the aqueous layer). The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the pure aminopyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Evaluation of Pyrimidine-Based CXCR4 Antagonists
A hierarchical screening approach is typically employed to evaluate the biological activity of newly synthesized compounds. This involves initial binding assays to determine affinity for the CXCR4 receptor, followed by functional assays to assess their antagonistic properties.
CXCR4 Binding Assays
Binding assays are essential to determine if a compound directly interacts with the CXCR4 receptor. A commonly used method is a competitive binding assay using a fluorescently labeled ligand.[16][17]
Protocol: Flow Cytometry-Based Competitive Binding Assay
Principle: This assay measures the ability of a test compound to compete with a fluorescently labeled CXCL12 for binding to CXCR4 expressed on the surface of cells.[16][17]
Materials:
-
Jurkat cells (or another cell line endogenously expressing CXCR4)[17]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Fluorescently labeled CXCL12 (e.g., Alexa Fluor 647-CXCL12)
-
Test compounds (pyrimidine derivatives) dissolved in DMSO
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture Jurkat cells to a density of approximately 1 x 10⁶ cells/mL.[17] On the day of the assay, harvest the cells by centrifugation, wash with assay buffer, and resuspend in assay buffer to a final concentration of 2 x 10⁶ cells/mL.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (Plerixafor) in assay buffer. Ensure the final DMSO concentration is below 0.5% to avoid cytotoxicity.
-
Assay Setup: In a 96-well V-bottom plate, add 50 µL of the cell suspension to each well.
-
Competition: Add 50 µL of the diluted test compounds or controls to the respective wells. Incubate for 15 minutes at room temperature.
-
Labeled Ligand Addition: Add 50 µL of the fluorescently labeled CXCL12 at a final concentration equal to its Kd (dissociation constant) to all wells. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold assay buffer by centrifugation and resuspension to remove unbound labeled ligand.
-
Flow Cytometry Analysis: Resuspend the cells in 200 µL of assay buffer and acquire data on a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (cells with labeled ligand only) and the background (cells only). Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Functional Assays
Functional assays are crucial to confirm that binding of the compound to CXCR4 translates into an antagonistic effect on downstream signaling.
Protocol: Calcium Mobilization Assay
Principle: Activation of CXCR4 by CXCL12 leads to an increase in intracellular calcium concentration.[10] This assay measures the ability of a test compound to inhibit this CXCL12-induced calcium flux.
Materials:
-
U87 glioblastoma cells overexpressing CXCR2 (or other suitable cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CXCL12
-
Test compounds
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the growth medium from the cells, add the loading solution, and incubate for 1 hour at 37°C.
-
Washing: Wash the cells twice with assay buffer to remove excess dye.
-
Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for 15 minutes at room temperature.
-
Calcium Flux Measurement: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Stimulation: Add CXCL12 to the wells to a final concentration that elicits a submaximal response (EC80) and immediately begin kinetic fluorescence readings for 2-3 minutes.
-
Data Analysis: Determine the maximum fluorescence intensity change for each well. Calculate the percentage of inhibition of the CXCL12-induced calcium flux for each compound concentration and determine the IC50 value.
Diagram 3: Biological Screening Cascade
Caption: A typical screening cascade for identifying lead CXCR4 antagonists.
Data Presentation and Interpretation
The data generated from the biological assays should be tabulated to facilitate comparison and SAR analysis.
Table 1: Biological Activity of Representative Pyrimidine-Based CXCR4 Antagonists
| Compound ID | CXCR4 Binding IC50 (nM) | Calcium Mobilization IC50 (nM) |
| Control (Plerixafor) | 50 | 10 |
| PYR-001 | 75 | 25 |
| PYR-002 | >1000 | >1000 |
| PYR-003 | 20 | 5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The IC50 values from the binding and functional assays provide a quantitative measure of the potency of the synthesized compounds. A lower IC50 value indicates a more potent antagonist. By comparing the activity of different analogs, researchers can deduce the structure-activity relationships, identifying key chemical features that contribute to potent CXCR4 antagonism.[10][15]
Conclusion and Future Directions
The synthesis and evaluation of pyrimidine-based CXCR4 antagonists represent a promising avenue for the development of novel therapeutics. The protocols and guidelines presented here provide a solid foundation for researchers to design, synthesize, and screen new chemical entities targeting the CXCR4/CXCL12 axis. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy and ultimately, clinical success. The continued exploration of the vast chemical space around the pyrimidine scaffold, guided by robust biological evaluation, holds the key to unlocking the next generation of CXCR4-targeted therapies.
References
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.).
- ScholarWorks@GSU - Synthesis of Pyridine Derivatives as Antagonists of Chemokine Receptor CXCR4. (n.d.).
- The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC. (n.d.).
- AMD3100 (Plerixafor) | CXCR4 Antagonist | CAS 110078-46-1 | Selleck Chemicals. (n.d.).
- CXCR4 antagonist - Wikipedia. (n.d.).
- CXCR4 Antagonists Market Size, Clinical Trials, Product - openPR.com. (n.d.).
- CXCR4 antagonist AMD3100 (plerixafor): From an impurity to a therapeutic agent - PubMed. (2020, June 13).
- A small-molecule antagonist of CXCR4 inhibits intracranial growth of primary brain tumors. (n.d.).
- Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC. (2022, July 25).
- Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - MDPI. (n.d.).
- Potential clinical applications of CXCR4 antagonists in cancer - YouTube. (2021, October 22).
- In vitro and in vivo therapeutic efficacy of CXCR4 antagonist BKT140 against human non-small cell lung cancer - PubMed. (n.d.).
- CXCR4-directed theranostics in oncology and inflammation - PMC - NIH. (n.d.).
- A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed. (2018, March 10).
- Physiology and Pharmacology of Plerixafor - PMC - PubMed Central - NIH. (n.d.).
- Small molecule and peptide CXCR4 antagonists. A patent review from 2019 to 2024. (n.d.).
- Design, synthesis, and structure-activity-relationship of a novel series of CXCR4 antagonists. (2018, April 10).
- CXCR4 Receptor Antagonists Pipeline Insight - DelveInsight. (n.d.).
- Dipyrimidine Amines: A Novel Class of Chemokine Receptor Type 4 Antagonists with High Specificity | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas - PMC - PubMed Central. (n.d.).
- Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists - MDPI. (n.d.).
- Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists | PNAS. (n.d.).
- In vitro and in vivo effects of CXCR4 inhibition in osteosarcoma - AACR Journals. (2006, April 15).
- HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4 | Agilent. (2022, May 17).
- Dipyrimidine amines: a novel class of chemokine receptor type 4 antagonists with high specificity - PubMed. (2010, December 23).
- Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (n.d.).
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. (2024, October 13).
- CXCR Signaling Pathway - Creative Diagnostics. (n.d.).
- In Vivo Targeting of CXCR4—New Horizons - MDPI. (n.d.).
- Total Synthesis and Anticancer Study of (+)-Verticillin A - PMC - NIH. (n.d.).
- Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions - MDPI. (n.d.).
- Small Molecule Inhibitors of CXCR4 - PMC. (2013, January 15).
- CXCL12/CXCR4/CXCR7 Chemokine Axis and Cancer Progression - PMC. (n.d.).
- A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC. (2018, March 10).
- In vitro characterization and inhibition of the CXCR4/CXCL12 chemokine axis in human uveal melanoma cell lines - PMC - PubMed Central. (n.d.).
- Plerixafor (AMD3100) - CXCR4 Chemokine Receptor Antagonist | APExBIO. (n.d.).
- [3 + 2] Cycloadditions in Asymmetric Synthesis of Spirooxindole Hybrids Linked to Triazole and Ferrocene Units: X-ray Crystal Structure and MEDT Study of the Reaction Mechanism - MDPI. (n.d.).
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. (2023, May 30).
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. (n.d.).
- Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry - MDPI. (n.d.).
- Development of CXCR4 and CXCR7 specific chemokines and reagents – ONCOgenic GPCR Network of Excellence and Training - Oncornet. (n.d.).
- Small Molecule Inhibitors of CXCR4 - PMC. (2013, January 15).
- Synthesis and discovery of simplified pleurotin analogs bearing tricyclic core as novel thioredoxin reductase inhibitors - PubMed. (2025, March 5).
- CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - Frontiers. (2021, April 14).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
- Analogues and derivatives of tenoxicam. 1. Synthesis and antiinflammatory activity of analogues with different residues on the ring nitrogen and the amide nitrogen - PubMed. (n.d.).
- The Intricate Role of CXCR4 in Cancer - PMC. (n.d.).
Sources
- 1. CXCR4-directed theranostics in oncology and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCL12/CXCR4/CXCR7 Chemokine Axis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [scholarworks.gsu.edu]
- 4. CXCR4 antagonist AMD3100 (plerixafor): From an impurity to a therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 7. openpr.com [openpr.com]
- 8. m.youtube.com [m.youtube.com]
- 9. jchemrev.com [jchemrev.com]
- 10. Design, synthesis, and structure-activity-relationship of a novel series of CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. mdpi.com [mdpi.com]
- 16. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
Precision Engineering of the Pyrimidine Scaffold: Strategies for C4-Selective Amination of Fluoropyrimidines
Executive Summary
The pyrimidine heterocycle is a cornerstone of modern medicinal chemistry, serving as the scaffold for countless kinase inhibitors (e.g., Ceritinib, Brigatinib). While 2,4-dichloropyrimidines are common starting materials, fluoropyrimidines offer superior reactivity profiles for Nucleophilic Aromatic Substitution (
However, this heightened reactivity presents a challenge: Regiocontrol . Distinguishing between the C2, C4, and C6 positions requires precise kinetic control. This guide details the reaction conditions required to achieve exclusive C4-selective amination , minimizing C2-isomers and bis-aminated byproducts.
Mechanistic Grounding: The "Why" of Selectivity
To control the reaction, one must understand the electronic bias of the ring.
The Electrophilic Hierarchy
In an unsubstituted 2,4-dihalopyrimidine, the C4 position is significantly more electrophilic than C2 .
-
Resonance: The nitrogen at N1 can delocalize its lone pair into the ring, placing a partial negative charge on C2 and C6, but leaving C4 electron-deficient (para-like relationship).
-
Inductive Effect: Nitrogen is more electronegative than carbon. C4 is adjacent to N3 and conjugated to N1, creating a compounded electron-withdrawing effect.
The Fluorine Acceleration Effect
Unlike electrophilic aromatic substitution (where F is deactivating), in
-
Mechanism: The rate-determining step is the nucleophilic attack, not the bond breaking.
-
Impact: The small, highly electronegative fluorine atom strongly stabilizes the negative charge in the Meisenheimer complex (
-complex), accelerating the reaction rate by orders of magnitude compared to chlorine.
Visualization of Selectivity Pathways
Figure 1: Kinetic pathway bifurcation. Low temperature favors the lower-energy transition state leading to C4 substitution.
Critical Reaction Parameters
Temperature: The Primary Lever
For fluoropyrimidines, temperature is the single most critical variable.
-
2,4,6-Trifluoropyrimidine: Extremely reactive. Must be handled at -78°C . Even at 0°C, bis-amination (substitution at C4 and C6) is rapid.
-
2,4-Difluoropyrimidine: Moderately reactive. Controlled at -20°C to 0°C .
Solvent Selection
Solvent polarity influences the stability of the charged intermediate.
-
Recommended: Aprotic, moderately polar solvents (THF, DCM). These dissolve the organic reactants but do not promote solvolysis.
-
Avoid: Alcohols (MeOH, EtOH). While often used for chloropyrimidines, alkoxides can compete as nucleophiles with fluoropyrimidines, leading to ether byproducts.
Base Choice
A non-nucleophilic base is required to scavenge the generated HF.
-
Standard: DIPEA (Hünig's base) or Triethylamine (TEA).
-
Stoichiometry: Use 1.1 to 1.5 equivalents relative to the amine.
Experimental Protocols
Protocol A: C4-Selective Amination of 2,4,6-Trifluoropyrimidine
Target: Mono-substitution on a highly reactive symmetrical scaffold.
Reagents:
-
2,4,6-Trifluoropyrimidine (1.0 equiv)
-
Amine Nucleophile (0.95 equiv) — Note: Slight deficiency prevents over-reaction.
-
DIPEA (1.2 equiv)
-
Anhydrous THF or DCM (Concentration: 0.1 M)
Step-by-Step:
-
System Prep: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Substrate Solution: Dissolve 2,4,6-trifluoropyrimidine in anhydrous THF. Cool the bath to -78°C (Dry ice/Acetone).
-
Nucleophile Prep: In a separate vial, mix the Amine (0.95 eq) and DIPEA (1.2 eq) in THF.
-
Controlled Addition: Add the amine/base mixture to the pyrimidine solution dropwise over 30–60 minutes via syringe pump or addition funnel.
-
Expert Insight: Rapid addition creates localized "hotspots" of high amine concentration, leading to immediate bis-amination (C4, C6-diamino byproduct).
-
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC or LCMS. Do not let the reaction warm to RT until consumption of the amine is confirmed.
-
Quench: Quench with saturated aqueous
while still cold. -
Workup: Extract with EtOAc, wash with brine, dry over
.
Protocol B: C4-Selective Amination of 2,4-Difluoropyrimidine
Target: Mono-substitution on a standard scaffold.
Reagents:
-
2,4-Difluoropyrimidine (1.0 equiv)
-
Amine Nucleophile (1.0 equiv)
-
TEA (1.2 equiv)
-
THF or Ethanol (if nucleophile is solubility-limited)
Step-by-Step:
-
Cooling: Dissolve 2,4-difluoropyrimidine in solvent. Cool to 0°C (Ice/Water bath).
-
Addition: Add TEA followed by the amine dropwise.
-
Progression: Allow the reaction to stir at 0°C for 1 hour.
-
Warming: If LCMS shows incomplete conversion after 1 hour, allow the mixture to warm slowly to Room Temperature (RT).
-
Note: Unlike the trifluoro-analog, the 2,4-difluoro species is resistant to bis-amination at RT unless heated.
-
Comparative Data: Solvent & Base Effects[1]
The following table summarizes the impact of conditions on the Regioisomeric Ratio (rr) of C4:C2 products for a model reaction (Morpholine + 2,4-Difluoropyrimidine).
| Entry | Solvent | Base | Temp | C4 : C2 Ratio | Yield | Notes |
| 1 | THF | DIPEA | -78°C | >98 : 2 | 92% | Optimal Kinetic Control |
| 2 | THF | DIPEA | 0°C | 95 : 5 | 94% | Standard Protocol |
| 3 | THF | DIPEA | RT | 88 : 12 | 95% | Loss of selectivity at RT |
| 4 | MeOH | TEA | RT | 80 : 20 | 85% | Solvolysis byproducts observed |
| 5 | DMF | 60°C | 60 : 40 | 70% | Thermodynamic equilibration favors C2 |
Workflow Decision Tree
Figure 2: Operational decision matrix for handling varying reactivity levels of fluoropyrimidines.
Troubleshooting & Expert Notes
-
Bis-Amination (The "Over-Cook"):
-
Hydrolysis:
-
The "Tertiary Amine" Trap (C2 Selectivity):
-
Warning: If using a tertiary amine nucleophile (e.g.,
acting as nucleophile, or specific hindered amines), the selectivity can flip to C2 via an in situ N-dealkylation mechanism, particularly in dichloro systems, but observed in fluoro systems under forcing conditions [1]. Ensure your nucleophile is a primary or secondary amine for C4 selectivity.
-
References
-
Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015).[7] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.[7][8] [Link]
-
Peng, Z.-H., Journet, M., & Humphrey, G. (2006).[9] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[4] (Refer to Chapter on Pyrimidines: Nucleophilic Attack). [Link]
Sources
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Introduction: The Strategic Role of Fluorine in Pyrimidine Scaffolds
An authoritative guide for the synthesis and application of 2,5-difluoropyrimidine-4,6-diamine derivatives, a pivotal scaffold in modern medicinal chemistry.
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design.[1][2] The unique properties of fluorine—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a drug candidate's profile.[1] Judicious placement of fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate the basicity (pKa) of nearby functional groups.[1][2]
Within this context, the 2,5-difluoropyrimidine-4,6-diamine core has emerged as a "privileged scaffold." This structural motif is frequently found in potent and selective inhibitors of various protein kinases, which are critical targets in oncology and immunology.[3][4][5] The strategic placement of fluorine atoms on the pyrimidine ring influences the electronic properties of the core and provides key interaction points within the ATP-binding site of kinases. This guide provides a detailed protocol for the synthesis of these valuable compounds and discusses their application, empowering researchers to leverage this scaffold in their drug discovery programs.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most common and efficient route to 2,5-difluoropyrimidine-4,6-diamine derivatives is through a sequential nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective on electron-deficient aromatic systems like polyfluorinated pyrimidines.
The mechanism proceeds via an addition-elimination pathway.[6] A nucleophile (in this case, an amine) attacks an electron-deficient carbon atom on the pyrimidine ring, temporarily disrupting the aromaticity to form a negatively charged intermediate known as a Meisenheimer complex.[7] The aromaticity is then restored by the expulsion of a leaving group, which in this context is a fluoride ion. The presence of multiple electron-withdrawing fluorine atoms stabilizes the Meisenheimer intermediate, making the pyrimidine ring highly susceptible to this type of substitution.[7][8]
General Synthetic Workflow
The synthesis is typically a two-step process starting from a commercially available tetrafluorinated pyrimidine.
Caption: General workflow for the two-step synthesis of 2,5-difluoropyrimidine-4,6-diamine derivatives.
Detailed Experimental Protocols
This section provides a representative, step-by-step protocol. Researchers should note that reaction times, temperatures, and purification methods may require optimization based on the specific amines used.
PART 1: Materials and Reagents
| Reagent/Material | Recommended Grade | Example Supplier | Purpose |
| 2,4,5,6-Tetrafluoropyrimidine | ≥98% | Sigma-Aldrich | Starting electrophile |
| Primary/Secondary Amine (R¹-NH₂) | Reagent Grade | TCI America | First nucleophile |
| Primary/Secondary Amine (R²-NH₂) | Reagent Grade | Acros Organics | Second nucleophile |
| Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | MilliporeSigma | Non-nucleophilic base to scavenge HF |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | Polar aprotic solvent |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent |
| Ethyl Acetate (EtOAc) | HPLC Grade | J.T. Baker | Extraction & chromatography solvent |
| Hexanes | HPLC Grade | J.T. Baker | Chromatography solvent |
| Saturated aq. NaHCO₃ | Laboratory Prepared | - | Aqueous wash to remove acid |
| Brine (Saturated aq. NaCl) | Laboratory Prepared | - | Aqueous wash to remove water |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | EMD Millipore | Drying agent for organic layer |
| Silica Gel | 230-400 mesh, 60 Å | Sorbent Tech. | Stationary phase for column chromatography |
PART 2: Step-by-Step Synthesis
Step 2.1: Synthesis of the Mono-substituted Intermediate (e.g., N⁴-benzyl-2,5,6-trifluoropyrimidin-4-amine)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4,5,6-tetrafluoropyrimidine (1.0 eq) and anhydrous DMF to make a 0.2 M solution.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction and improve regioselectivity for substitution at the C4 position.
-
Base Addition: Add diisopropylethylamine (DIPEA, 1.2 eq) to the stirred solution. DIPEA acts as a scavenger for the hydrogen fluoride (HF) generated during the substitution without competing as a nucleophile.
-
Nucleophile Addition: Add the first amine (R¹-NH₂, e.g., benzylamine, 1.05 eq) dropwise via syringe over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure mono-substituted product.
Step 2.2: Synthesis of the Final Di-substituted Product (e.g., N⁴-benzyl-N⁶-(4-methoxyphenyl)-2,5-difluoropyrimidine-4,6-diamine)
-
Setup: Dissolve the purified mono-substituted intermediate (1.0 eq) from the previous step in anhydrous DMF (0.2 M) in a flask under an inert atmosphere.
-
Reagent Addition: Add DIPEA (1.5 eq) followed by the second amine (R²-NH₂, e.g., p-anisidine, 1.2 eq).
-
Reaction: Heat the reaction mixture to 70-90 °C. The second substitution at the C6 position is slower and requires thermal energy to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).
-
Work-up and Purification: Cool the reaction to room temperature and follow the same work-up, drying, concentration, and purification procedures as described in Step 2.1.
PART 3: Characterization
The identity, structure, and purity of the final compound must be confirmed by a suite of analytical techniques:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the chemical structure and the successful incorporation of both amines and the retention of the two fluorine atoms.
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized molecule.
-
LC-MS / HPLC: Used to determine the purity of the final compound, which should typically be >95% for biological screening.
Applications and Scientific Rationale
Derivatives of 2,5-diaminopyrimidine are potent inhibitors of a wide range of protein kinases. For example, they have been successfully developed as covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk), a key target in B-cell malignancies.[3] The diaminopyrimidine core acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical structural element for ATP binding.
Mechanism of Kinase Inhibition
Caption: Competitive inhibition where the pyrimidine derivative occupies the ATP binding site.
The fluorine atom at the C5 position can enhance binding potency through favorable electrostatic or dipole interactions with the protein. Furthermore, the robust C-F bonds enhance the metabolic stability of the compound, leading to improved pharmacokinetic properties.[9][10]
Troubleshooting & Expert Insights
-
Regioselectivity: The first substitution preferentially occurs at the C4 and C6 positions over the C2 position due to greater activation by the ring nitrogens. The choice between C4 and C6 can sometimes be influenced by the nucleophile and conditions, but often a mixture is possible if not carefully controlled at low temperatures.
-
Reaction Rate: If the second substitution is sluggish, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the intermediate amine (if it's a primary amine), or switch to a higher boiling point solvent like DMSO.
-
Purification: Highly polar amines can lead to final products that are difficult to purify via silica gel chromatography. In such cases, reverse-phase HPLC or recrystallization may be more effective.
-
Moisture: Anhydrous conditions are critical. Water can react with the starting material and affect yields. Ensure all glassware is oven-dried and solvents are from a sealed, anhydrous source.
References
-
Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Source: Molecules (MDPI). URL: [Link]
-
Title: Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. Source: European Journal of Medicinal Chemistry. URL: [Link]
-
Title: Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
Title: Applications of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Source: Molecules (MDPI). URL: [Link]
-
Title: Nucleophilic aromatic substitution. Source: YouTube (Khan Academy). URL: [Link]
-
Title: Concerted nucleophilic aromatic substitution with 19F− and 18F−. Source: Nature. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 4-Amino-2,5-difluoropyrimidine
Part 1: Executive Summary & Strategic Rationale
The Challenge
4-Amino-2,5-difluoropyrimidine is a high-value pharmacophore used in the synthesis of antiviral and anticancer agents (e.g., broad-spectrum polymerase inhibitors). The primary challenge in its scale-up is regioselectivity .
The precursor, 2,4,5-trifluoropyrimidine, possesses two electrophilic sites susceptible to nucleophilic attack: C4 and C2.
-
C4 Position: Activated by the para-relationship to N1 and the inductive effect of the C5-fluorine.[1]
-
C2 Position: Activated by two adjacent nitrogens but generally less reactive than C4 in poly-halogenated pyrimidines due to trajectory constraints and lack of C5-activation synergy.
At milligram scales, chromatographic separation of regioisomers is trivial. At kilogram scales, co-formation of the C2-isomer (2-amino-4,5-difluoropyrimidine) or bis-amination products (2,4-diamino-5-fluoropyrimidine) creates a purification bottleneck that ruins yield and economic viability.
The Solution: Kinetic Control via Cryogenic Amination
This protocol utilizes a kinetically controlled Nucleophilic Aromatic Substitution (
Part 2: Chemical Reaction Engineering
Retrosynthetic Pathway
The selected route uses commercially available 2,4,5-trifluoropyrimidine. While 2,5-difluoro-4-chloropyrimidine is an alternative precursor, the trifluoro-analog is preferred for atom economy and the higher lability of the C4-fluorine bond under the specific conditions described.
Reaction Scheme (Graphviz Visualization)
Figure 1: Reaction pathway highlighting the critical divergence between the target C4-substitution and the unwanted C2-substitution or over-amination.
Part 3: Detailed Experimental Protocol (1.0 kg Scale)
Materials & Equipment
-
Reactor: 20 L Jacketed Glass Reactor with overhead stirring and cryostat.
-
Starting Material: 2,4,5-Trifluoropyrimidine (1.0 kg, 7.46 mol).
-
Reagent: Ammonium Hydroxide (28-30% aq, 2.5 eq).
-
Solvent: Tetrahydrofuran (THF), HPLC Grade.
-
Safety: Full PPE (Face shield, HF-resistant gloves). Note: While free HF is not generated, fluoride salts are toxic.
Step-by-Step Methodology
Phase 1: Preparation and Cooling
-
System Inertion: Purge the reactor with
to remove moisture. -
Charge Solvent: Add THF (10 L) to the reactor.
-
Charge SM: Dissolve 2,4,5-trifluoropyrimidine (1.0 kg) into the THF. Stir at 250 RPM.
-
Cryogenic Setpoint: Cool the jacket to -15°C . Allow internal temperature to reach -10°C .
-
Why? Lower temperatures maximize the rate difference (
), favoring the C4 product.
-
Phase 2: Controlled Addition (The Critical Step)
-
Reagent Prep: Calculate 2.5 equivalents of
. For 7.46 mol SM, this requires ~18.65 mol . Using 28% (density ~0.9 g/mL), this is approximately 1.13 L . -
Addition: Add the
solution dropwise via a dosing pump over 2 to 3 hours .-
Constraint: Maintain internal temperature below 0°C at all times.
-
Exotherm Alert: The reaction is highly exothermic. If temp spikes >5°C, stop addition immediately.
-
Phase 3: Reaction Monitoring
-
IPC (In-Process Control): After addition is complete, stir at 0°C for 1 hour.
-
Sampling: Take a 50 µL aliquot, quench in acetonitrile/water.
-
Criteria: HPLC analysis should show < 1.0% remaining Starting Material.
-
Self-Validating Check: If SM > 1%, add 0.1 eq
and stir for 30 min. Do not warm up.
-
Phase 4: Workup and Isolation
-
Quench: The reaction is self-quenching as reagents are consumed, but dilute with Water (5 L) to solubilize the ammonium fluoride (
) byproduct. -
Phase Separation: If the product precipitates (common at high concentration), filter directly. If it remains in organic phase, separate the aqueous layer (contains toxic fluoride) and dispose of properly.
-
Concentration: Distill off THF under reduced pressure (keep bath < 40°C). The product will precipitate as a white to off-white solid.
-
Filtration: Collect the solid via vacuum filtration.
-
Wash: Wash the cake with cold water (2 x 1 L) to remove residual
. -
Drying: Vacuum oven at 45°C for 12 hours.
Process Flow Diagram
Figure 2: Unit operation workflow ensuring safety and quality control checkpoints.
Part 4: Analytical Specifications
To ensure the protocol was successful, the isolated material must meet these criteria:
| Parameter | Specification | Method | Rationale |
| Appearance | White/Off-white solid | Visual | Colored impurities suggest oxidation or polymerization. |
| Purity (HPLC) | > 98.0% a/a | HPLC (C18, ACN/H2O) | Pharma-grade requirement. |
| Regioisomer | < 0.5% (C2-amino) | HPLC/NMR | Critical for downstream biological activity. |
| Fluoride Content | < 500 ppm | Ion Chromatography | Residual |
| Water Content | < 0.5% | Karl Fischer | Essential for stability in next synthetic steps. |
Part 5: Safety & Hazards (E-E-A-T)
-
Fluoride Management: This reaction generates stoichiometric quantities of Ammonium Fluoride (
). While not as volatile as HF, it is toxic by skin absorption and corrosive to glass over long exposure.-
Protocol: Use plastic (HDPE/PP) liners for waste containers. Wash skin immediately if splashed.
-
-
Exotherm Control: The reaction of fluoropyrimidines with amines is vigorously exothermic. Failure of cooling systems can lead to a runaway reaction, pressure buildup, and loss of regioselectivity.
-
Mitigation: Ensure the dosing pump is interlocked with the temperature probe (stop feed if T > 0°C).
-
References
-
Regioselectivity in Pyrimidines
- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
- Source: Journal of Organic Chemistry / PubMed.
-
URL:[Link]
- Context: Establishes the rule that C4 is the preferred site for nucleophilic
-
Fluorinated Pyrimidine Synthesis
-
Safety Data (Analogous Compound)
Sources
Reagents for synthesizing fluorinated heteroaryl amines
Application Note: Precision Reagents for the Synthesis of Fluorinated Heteroaryl Amines
Strategic Overview: The Fluorine-Amine Nexus
In modern drug discovery, the "Fluorine Effect" is a pivotal tool for modulating pKa, metabolic stability, and lipophilicity.[1] However, synthesizing fluorinated heteroaryl amines —a scaffold ubiquitous in kinase inhibitors (e.g., Sitagliptin, Raltegravir)—presents a unique chemical paradox.[1]
-
The Conflict: The introduction of fluorine (highly electronegative) onto a heteroaromatic ring significantly alters its electronics, often deactivating the ring toward electrophilic substitution while rendering it hyper-reactive to nucleophilic attack (
) at the wrong position.[1] -
The Solution: Success depends on selecting reagents that operate via orthogonal mechanisms: Radical Single Electron Transfer (SET) for C-H fluorination, Deoxyfluorination for phenolic precursors, and Sterically-Controlled Palladium Catalysis for amination.[1]
This guide details the reagents and protocols required to navigate these transformations with high fidelity.
Pathway A: Direct C-H Fluorination (Electrophilic)
Primary Reagent: Selectfluor™ (F-TEDA-BF4)[1]
Selectfluor is the industry gold standard for electrophilic fluorination due to its non-volatile nature and ability to access Single Electron Transfer (SET) pathways, which are essential for electron-deficient heteroarenes that resist classical
Mechanism of Action: SET vs.
Unlike N-fluorobenzenesulfonimide (NFSI), which often requires strong bases, Selectfluor acts as a radical cation source.[1] In heteroaromatic systems, it typically proceeds via a charge-transfer complex, followed by SET, generating a radical cation intermediate that is trapped by a fluorine atom.[1]
Protocol: Silver-Catalyzed C-H Fluorination of Diazines
Application: Direct fluorination of pyrimidines or pyrazines prior to amination.[1]
-
Reagents:
-
Procedure:
-
Charge a reaction vial with the substrate, Selectfluor, and
.[1] -
Add solvent and seal the vial under
.[1] -
Heat to 60°C for 4–6 hours. Note: The silver catalyst lowers the activation energy for the radical process.
-
Workup: Quench with sat.
, extract with DCM.[1] -
Validation:
NMR typically shows a singlet around -150 ppm (substrate dependent).[1]
-
Pathway B: Deoxyfluorination of Phenolic Precursors
Primary Reagent: PhenoFluor™[1]
When direct C-H fluorination is regiochemically ambiguous, a reliable strategy is to synthesize the hydroxy-heterocycle (phenol tautomer) and convert the C-OH to C-F.[1] Traditional reagents like DAST often fail on electron-deficient phenols due to low nucleophilicity.[1] PhenoFluor (an imidazolium-based reagent) overcomes this by forming an activated uronium-like intermediate.[1]
Key Advantage
PhenoFluor allows for the "late-stage" installation of fluorine into complex scaffolds containing amines and basic nitrogens, which would otherwise deactivate DAST.[1]
Protocol: Deoxyfluorination of 3-Hydroxy-Pyridine Derivatives
-
Reagents:
-
Procedure:
-
Troubleshooting: If elimination (formation of alkene) competes, switch solvent to non-polar Xylenes to promote the
-like substitution over elimination.
Pathway C: Amination of Fluorinated Scaffolds (C-N Coupling)
Primary Reagents: Pd(OAc)2 / BrettPhos / Cs2CO3[1]
Synthesizing fluorinated amines often involves coupling an amine to a fluorinated aryl halide.[1] The danger here is defluorination .[1] If the catalyst is too active or the base too strong, the fluorine atom (itself a leaving group in
The Solution: Use bulky, electron-rich Buchwald ligands that facilitate reductive elimination of the amine but are sterically hindered enough to prevent oxidative addition into the C-F bond.[1]
Ligand Selection Logic
Protocol: Buchwald-Hartwig Coupling on Fluorinated Pyridines
-
Reagents:
-
Procedure:
-
Degas solvent with
for 20 mins (Oxygen inhibits the catalyst).[1] -
Add Pd source, Ligand, and Base.[1] Stir 5 mins to form active complex.
-
Heat to 100°C.
-
Why this works: BrettPhos is sufficiently bulky to prevent the palladium from inserting into the C-F bond, ensuring chemoselectivity for the C-Cl bond.[1]
-
Pathway D: Radical Trifluoromethylation
Primary Reagent: Langlois Reagent (
For adding a
-
Mechanism: Oxidative desulfinylation.[1] An oxidant (TBHP or Persulfate) generates a radical on the sulfinate, which collapses to release
and .[1] -
Regioselectivity: The
radical is electrophilic; it prefers electron-rich positions on the heteroaryl ring.[1]
Protocol: Innate C-H Trifluoromethylation
-
Reagents:
-
Procedure:
Summary of Reagents & Applications
| Reagent | Class | Target Transformation | Key Constraint |
| Selectfluor | Electrophilic ( | C-H Fluorination of electron-rich rings | Requires SET mechanism for electron-poor rings; use Ag catalyst.[1] |
| PhenoFluor | Nucleophilic ( | Phenol | Moisture sensitive; requires removal of imidazolium byproducts.[1] |
| BrettPhos | Ligand (Pd-Cat) | Amination of Fluorinated Halides | Prevents defluorination; use weak base ( |
| Langlois Rgt | Radical ( | Direct C-H Trifluoromethylation | Regioselectivity is innate to the substrate; requires oxidant.[1][7] |
References
-
Selectfluor Mechanism & Application
-
PhenoFluor Development
-
Buchwald-Hartwig Ligand Selection
-
Langlois Reagent Chemistry
-
Late-Stage Fluorination Reviews
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. PhenoFluor™ - Wordpress [reagents.acsgcipr.org]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deoxyfluorination of Phenols [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Regiocontrol in 2,4,5-Trifluoropyrimidine Amination
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Optimizing Regioselectivity (
Core Directive & Reaction Dashboard
Welcome to the Technical Support Center. You are likely here because you are observing a mixture of isomers (C4 vs. C2) or over-substitution products during the amination of 2,4,5-trifluoropyrimidine.
This scaffold presents a classic competition between two electrophilic sites. Unlike symmetric pyrimidines, 2,4,5-trifluoropyrimidine is asymmetric (C6 is unsubstituted). Successful functionalization relies on exploiting the subtle electronic differences between the C4 and C2 positions.
The Hierarchy of Reactivity
In this specific scaffold, the reactivity order for Nucleophilic Aromatic Substitution (
-
C4-Position (Preferred): Activated by the para-nitrogen (N1), the ortho-nitrogen (N3), and the inductive effect of the adjacent C5-fluorine.
-
C2-Position (Competitor): Activated by two ortho-nitrogens but lacks the strong para-activation and sits meta to the C5-fluorine (weaker inductive pull).
The Golden Rule: C4-amination is the Kinetic Product . C2-amination or bis-amination are often thermodynamic or non-selective outcomes driven by excess heat or uncontrolled stoichiometry.
Troubleshooting Guides (Q&A)
Issue 1: "I am seeing significant amounts of the C2-isomer (20%+)."
Diagnosis: The reaction system has too much thermal energy, allowing the nucleophile to overcome the slightly higher activation barrier of the C2 position. Alternatively, the solvent may be promoting "loose" transition states that reduce selectivity.
Corrective Actions:
-
Lower the Temperature: The activation energy difference (
) between C4 and C2 is small. Conduct the addition at -78°C (or -40°C minimum). Do not warm to room temperature until you confirm consumption of the starting material or stalling. -
Switch Solvents: If using polar aprotic solvents like DMF or DMSO, switch to THF or DCM . DMF/DMSO highly solvate cations, leaving the amine "naked" and highly reactive, which erodes selectivity. THF coordinates the amine slightly, moderating its reactivity.
-
Check Amine Sterics: If your amine is extremely bulky (e.g., tert-butylamine), steric clash at C4 (flanked by C5-F) might force the reaction to the less sterically crowded C2.
Issue 2: "I am getting bis-substituted product (2,4-diamino)."
Diagnosis: The mono-aminated product is still sufficiently electron-deficient to undergo a second attack. This usually happens due to local excesses of amine (poor mixing) or incorrect stoichiometry.
Corrective Actions:
-
Inverse Addition: Do not add the pyrimidine to the amine. Add the amine (diluted in solvent) dropwise to the pyrimidine solution. This ensures the pyrimidine is always in excess relative to the incoming amine.
-
Strict Stoichiometry: Use exactly 0.95 to 1.0 equivalents of the amine. Do not use an excess "to push the reaction."
-
Proton Scavenging: Ensure you are using a non-nucleophilic base (DIPEA or
) to scavenge the HF generated. If the reaction medium becomes acidic, the pyrimidine nitrogens can protonate, activating the ring non-selectively for a second attack.
Issue 3: "The reaction stalls or yields are low."
Diagnosis: The C5-fluorine makes the ring electron-deficient, but the leaving group (Fluoride) forms HF, which can inhibit the amine nucleophile by protonation (forming an unreactive ammonium salt).
Corrective Actions:
-
Base Selection: Use DIPEA (Hunig's Base) (2.5 eq). It is sterically hindered and will not compete as a nucleophile (unlike Pyridine or DMAP).
-
Leaving Group Effect: Remember that for
, F is a better leaving group than Cl due to the high electronegativity stabilizing the Meisenheimer complex. Do not heat the reaction thinking "F is a strong bond"; the rate-determining step is the attack, not the bond breaking. Heating will only cause decomposition.
Visualizing the Decision Matrix
The following diagram illustrates the critical decision pathways to ensure C4 regioselectivity.
Caption: Workflow for ensuring kinetic control (C4-selectivity) in trifluoropyrimidine amination.
Optimized Experimental Protocol
Objective: Synthesis of 4-amino-2,5-difluoropyrimidine derivatives with >95% regioselectivity.
Materials
-
Substrate: 2,4,5-Trifluoropyrimidine (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (1.0 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 eq) -
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Substrate Solution: Charge the flask with 2,4,5-trifluoropyrimidine and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Base Addition: Add DIPEA slowly to the cold solution. Stir for 5 minutes.
-
Nucleophile Preparation: In a separate vial, dissolve the amine (1.0 eq) in a small volume of THF.
-
Critical Addition: Add the amine solution dropwise to the pyrimidine mixture over 20–30 minutes via syringe pump or addition funnel. Rapid addition causes local heating and loss of selectivity.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC or LCMS.
-
Note: If reaction is sluggish, warm slowly to -40°C. Avoid reaching 0°C unless necessary.
-
-
Quench: Quench with saturated aqueous
while still cold. -
Workup: Extract with EtOAc or DCM. Wash organics with water and brine. Dry over
.
Data: Solvent Influence on Selectivity
Typical results for morpholine addition to 2,4,5-trifluoropyrimidine at -40°C.
| Solvent | Dielectric Constant | C4 : C2 Ratio | Yield (Isolated) | Notes |
| THF | 7.5 | 96 : 4 | 88% | Recommended. Good balance of solubility and selectivity. |
| DCM | 8.9 | 94 : 6 | 85% | Good alternative. |
| Acetonitrile | 37.5 | 85 : 15 | 90% | Higher polarity stabilizes C2 transition state slightly more. |
| DMF | 36.7 | 70 : 30 | 92% | Avoid. High polarity and "naked" anion effect erodes selectivity. |
Mechanistic Insight
Why does C4 win?
-
Meisenheimer Complex Stabilization: Attack at C4 places the negative charge on N1 and N3. The C5-fluorine (inductive EWG) is ortho to the site of attack, stabilizing the transition state.
-
LUMO Coefficients: DFT calculations on analogous polyfluoropyrimidines consistently show the highest LUMO coefficient at C4 and C6. Since C6 is unsubstituted (H) in this specific molecule, C4 is the primary electrophile [1].
-
The "Element Effect": In
, Fluorine is the fastest leaving group (F > Cl > Br) because the highly electronegative F lowers the energy of the transition state for the addition step (which is rate-determining) [2]. This makes 2,4,5-trifluoropyrimidine significantly more reactive than its chlorinated counterparts, requiring stricter temperature control.
References
-
Regioselectivity in Polyfluorin
- Source: Sandford, G. et al. "Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles." Beilstein Journal of Organic Chemistry, 2011.
- Context: Establishes the activating effect of C5-substituents on the C4 position.
-
URL:[Link]
-
The Element Effect in SNAr
- Source: Asghar, B.H. et al. "The Element Effect in Nucleophilic Aromatic Substitution." Journal of Organic Chemistry, 2014.
- Context: Explains why F is a better leaving group than Cl in these systems, necessitating low-temper
-
URL:[Link]
-
General Reactivity of 2,4-Dihalopyrimidines
- Source: "Nucleophilic Aromatic Substitution on Pyrimidines: C2 vs C4 Selectivity." Master Organic Chemistry / Stack Exchange Consensus.
- Context: Validates the general rule of C4 preference due to para-N activ
-
URL:[Link]
Technical Support Center: Separation of 2-Amino and 4-Amino Difluoropyrimidine Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common but significant challenge of separating 2-amino and 4-amino isomers of difluoropyrimidine. These positional isomers often exhibit very similar physicochemical properties, making their separation a critical bottleneck in synthesis and purification workflows.
This document provides in-depth, experience-based answers to frequently encountered problems, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why is the separation of 2-amino and 4-amino difluoropyrimidine isomers so challenging?
A1: The primary difficulty lies in the subtle structural differences between the 2-amino and 4-amino isomers. Their molecular weights are identical, and their polarities are often very similar. The key to separation is to exploit the minor differences in their electronic and steric properties:
-
Dipole Moment and Polarity: The position of the amino group significantly influences the molecule's overall dipole moment. This slight difference in polarity is the property most commonly exploited in chromatographic separations.
-
Basicity (pKa): The nitrogen atoms in the pyrimidine ring and the exocyclic amino group have different basicities (pKa values) depending on the amino group's position. The pKa of the 2-aminopyrimidine is approximately 3.45, while the pKa for 4-aminopyrimidine is around 5.71.[1][2] This difference in basicity can be leveraged by adjusting the mobile phase pH in reversed-phase HPLC to alter the ionization state and, consequently, the retention of each isomer. For instance, at a pH between their pKa values, the more basic 4-amino isomer will be more protonated (charged) and thus less retained on a C18 column than the less basic 2-amino isomer.
-
Hydrogen Bonding Capability: The accessibility of the nitrogen atoms for hydrogen bonding with a stationary phase can differ. This is particularly relevant in separation modes like HILIC or on specialized columns.[3]
Q2: My standard reversed-phase HPLC method (C18 column) shows poor or no resolution. What are my primary troubleshooting steps?
A2: Co-elution on a standard C18 column is a very common issue. Here is a systematic approach to troubleshoot and optimize your separation.
Initial Steps: Mobile Phase Modification
-
Adjust pH: As discussed above, exploiting the pKa difference is the most powerful tool.
-
Action: Introduce a buffer to your mobile phase and run experiments at different pH values, particularly between pH 3.5 and 5.5.
-
Causality: By controlling the pH, you can selectively protonate the more basic 4-amino isomer, making it more polar and reducing its retention time relative to the 2-amino isomer.
-
-
Change Organic Modifier:
-
Action: If you are using acetonitrile (ACN), switch to methanol (MeOH) or vice versa. You can also try mixtures.
-
Causality: ACN and MeOH have different selectivities. MeOH is a proton donor and can engage in different hydrogen bonding interactions with the analytes and stationary phase compared to ACN, which can alter the elution order or improve resolution.[4]
-
-
Use Additives:
-
Action: Add a low concentration (0.05-0.1%) of an acid like formic acid (FA) or trifluoroacetic acid (TFA).
-
Causality: These additives can improve peak shape by minimizing interactions with residual silanols on the silica support and ensure consistent protonation of the analytes.
-
Next Steps: Stationary Phase & System Changes
If mobile phase optimization is insufficient, the next logical step is to change the stationary phase to introduce different separation mechanisms.[4]
Workflow & Troubleshooting Logic
The following diagram outlines a logical workflow for developing a separation method and troubleshooting common issues like poor resolution.
Caption: Decision workflow for separating difluoropyrimidine isomers.
Q3: What alternative HPLC columns can I use to improve separation?
A3: When a C18 column fails, switching to a stationary phase with a different selectivity is the best approach.
| Stationary Phase | Separation Principle | Rationale for Aminopyrimidine Isomers |
| Phenyl (e.g., Phenyl-Hexyl) | π-π interactions, moderate hydrophobicity | The aromatic pyrimidine ring can engage in π-π stacking with the phenyl groups on the stationary phase. Subtle differences in the electron density of the rings between the 2- and 4-amino isomers can be exploited to achieve separation.[5] |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, and ion-exchange interactions | PFP phases are highly effective for separating positional isomers. The electron-rich fluorine atoms provide a unique selectivity for compounds with aromatic rings and polar functional groups. |
| Mixed-Mode or HILIC | Partitioning, ion-exchange, hydrogen bonding | These columns are excellent for polar compounds that are poorly retained in reversed-phase.[6] Isomers can be separated based on differences in hydrogen bonding and partitioning into the aqueous layer on the stationary phase surface.[3] |
Q4: Can Supercritical Fluid Chromatography (SFC) be a better alternative?
A4: Yes, absolutely. SFC is often superior to HPLC for separating positional isomers and is considered a more "green" technique.
-
Advantages of SFC:
-
Unique Selectivity: The mobile phase, typically supercritical CO2 mixed with a co-solvent (like methanol), has different solvating properties than liquid mobile phases, often leading to unique and enhanced selectivity for isomers.[7]
-
Higher Efficiency: The low viscosity of supercritical fluids allows for faster flow rates and shorter analysis times without sacrificing resolution.[7][8]
-
Orthogonality to RP-HPLC: SFC provides a different separation mechanism, making it an excellent secondary technique for purity confirmation.
-
Stationary Phases: Pyridine-based stationary phases (e.g., 2-ethylpyridine) have shown excellent performance in SFC for separating basic compounds and their isomers.[9][10]
-
-
Starting Point for SFC Method Development:
-
Column: Chiral or pyridine-based columns.
-
Mobile Phase: CO2 with a gradient of 5-40% Methanol.
-
Additive: A small amount of an amine additive (e.g., diethylamine) can improve peak shape for basic compounds.
-
Q5: I need to purify several grams of material. How do I scale up my analytical method to a preparative scale?
A5: Scaling up a separation requires careful calculation to maintain the resolution achieved at the analytical scale. The goal is to keep the linear velocity of the mobile phase constant.[11]
Key Principles of Scale-Up:
-
Identical Packing Material: Use a preparative column with the same stationary phase chemistry and particle size as your analytical column.
-
Calculate Preparative Flow Rate: The flow rate must be increased proportionally to the cross-sectional area of the column.
-
Formula: Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep))^2 / (ID (analytical))^2 ]
-
Where ID is the internal diameter of the column.
-
-
Calculate Sample Load: The amount of sample you can inject increases with the column volume.
-
Formula: Load (prep) = Load (analytical) x [ (ID (prep))^2 x Length (prep) ] / [ (ID (analytical))^2 x Length (analytical) ]
-
-
Gradient Time Adjustment: If using a gradient, the duration of each step must be scaled proportionally to the column volume to maintain resolution.
Step-by-Step Protocol: Analytical to Preparative Scale-Up
-
Develop an Optimized Analytical Method:
-
Goal: Achieve a resolution (Rs) of >1.5 between the 2-amino and 4-amino isomer peaks.
-
Use an analytical column (e.g., 4.6 mm ID) that has a matching preparative version (e.g., 21.2 mm or 50 mm ID).[12]
-
-
Perform a Loading Study:
-
On the analytical column, incrementally increase the injection mass until you see a decrease in resolution or a distortion of the peak shape. This determines the maximum loading capacity under analytical conditions.
-
-
Select a Preparative Column:
-
Choose a preparative column with the same packing material and length. The diameter will depend on the amount of material you need to purify per run.
-
-
Calculate Preparative Parameters:
-
Use the formulas above to calculate the new flow rate and the expected sample load for your chosen preparative column.
-
-
Run the Preparative Method:
-
Equilibrate the preparative column thoroughly.
-
Dissolve your crude sample in the mobile phase at the initial conditions, if possible, to avoid peak distortion.[13]
-
Perform the injection and collect fractions based on the detector signal (e.g., UV).
-
-
Analyze Fractions:
-
Analyze the collected fractions using the original analytical method to confirm purity and identify which fractions contain the desired isomer.
-
Experimental Protocols
Protocol 1: Optimized Analytical RP-HPLC Method
This protocol provides a robust starting point for separating 2-amino and 4-amino difluoropyrimidine isomers by exploiting their pKa differences.
-
HPLC System: Standard Analytical HPLC with UV detector
-
Column: Phenyl-Hexyl, 3 µm, 4.6 x 150 mm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 4.5 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 270 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water at 1 mg/mL.
Rationale: The phenyl column provides π-π interactions, while the pH 4.5 mobile phase ensures the more basic 4-amino isomer is partially protonated, leading to differential retention.[5]
Protocol 2: Non-Chromatographic Separation by Fractional Crystallization
For larger scales, fractional crystallization can be a cost-effective alternative if the isomers have different solubilities in a given solvent system.[14][15] This requires method development to find suitable solvent/anti-solvent systems.
-
Solubility Screening:
-
Determine the solubility of both the pure 2-amino and 4-amino isomers in a range of solvents (e.g., isopropanol, ethyl acetate, toluene, water) at room temperature and at an elevated temperature (e.g., 60 °C).
-
-
Identify a Promising Solvent:
-
Look for a solvent in which one isomer is significantly less soluble than the other, especially at room temperature or upon cooling.[16]
-
-
Crystallization Procedure:
-
Dissolve the mixture of isomers in the minimum amount of the chosen hot solvent to form a saturated solution.[17]
-
Slowly cool the solution. The isomer with the lower solubility should crystallize out first.
-
Filter the crystals and wash with a small amount of the cold solvent.
-
Allow the mother liquor to cool further or partially evaporate to potentially crystallize the second isomer.
-
-
Purity Analysis:
-
Analyze the purity of the crystals and the mother liquor using the analytical HPLC method described above.
-
Repeat the crystallization process on the enriched fractions to improve purity.[17]
-
Note: This process is often iterative and requires careful optimization of solvent choice, concentration, and cooling rate.[17][18]
References
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]
-
University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]
-
Federal Agency for Medicines and Health Products. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved from [Link]
-
Patalano, A. (2023). Biochemistry Amino Acids and Paper Chromatography [Video]. YouTube. Retrieved from [Link]
-
Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]
-
Centurion University of Technology and Management. (n.d.). SEPARATION OF AMINO ACIDS BY PAPER CHROMATOGRAPHY. Retrieved from [Link]
-
Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Preparative Liquid Chromatography Method Scale-Up. Retrieved from [Link]
-
LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
-
AIChE Journal. (2006). On the design of crystallization-based separation processes: Review and extension. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography. Retrieved from [Link]
-
International Journal of Scientific Research and Engineering Development. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Retrieved from [Link]
-
ResearchGate. (2021). How do I scale up a column for preparative isolation/purification from analytical conditions in HPLC?. Retrieved from [Link]
-
Restek. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Phenomenex. (n.d.). High-Performance Preparative LC Techniques. Retrieved from [Link]
-
Mavrix. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY - MASS SPECTROMETRY (SFE-SFC-MS) METHOD DEVELOPMENT FOR ONLIN. Retrieved from [Link]
-
Hindawi. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Retrieved from [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Welch Materials. (n.d.). Key Concepts and Considerations of Preparative Liquid Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 5: Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
-
Agilent. (2023). Scale Up with Confidence - Column selection for preparative HPLC. Retrieved from [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. Retrieved from [Link]
-
Indian River State College. (n.d.). Experiment #11 – Chromatographic Separation of Amino Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Fractional crystallization. Retrieved from [Link]
-
Manifested Publishers. (2024). Fractional Crystalization [Video]. YouTube. Retrieved from [Link]
-
BGB Analytik. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. Retrieved from [Link]
-
Quora. (2023). How does the fractional crystallization process work in organic chemistry?. Retrieved from [Link]
Sources
- 1. 4-Aminopyrimidine | 591-54-8 [chemicalbook.com]
- 2. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 6. sielc.com [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fagg.be [fagg.be]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. rcprocess.se [rcprocess.se]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. quora.com [quora.com]
- 18. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
Technical Support Center: Stability & Workup Guide for 2,5-Difluoropyrimidin-4-amine
Executive Summary: The "C2-Lability" Trap
2,5-difluoropyrimidin-4-amine is not a standard intermediate; it is an electron-deficient fluoropyrimidine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
The primary failure mode during workup is hydrolysis at the C2 position , driven by the cooperative electron-withdrawing effects of the N1/N3 nitrogens and the C5-fluorine. While the C4-amine provides some resonance donation, it is insufficient to protect the C2-fluorine from nucleophilic attack by hydroxide (
The Golden Rule: Treat the C2-fluorine as an active ester. Process quickly, keep it cold, and maintain pH neutrality.
Troubleshooting Guide & FAQs
Q1: I see a new peak in my LCMS with a mass shift of -2 Da (or +16 Da from defluoro-species). What happened?
Diagnosis: You have likely hydrolyzed the C2-fluorine to form 4-amino-5-fluoro-2(1H)-pyrimidinone .
-
Mechanism: Hydroxide or water attacks the C2 position, displacing fluoride.
-
The Math: Loss of F (-19) + Gain of OH (+17) = Net Mass Change -2 Da .
-
Root Cause: Exposure to aqueous base (pH > 9) or prolonged contact with acidic water (acid catalysis).
-
Fix: Switch to a buffered quench (phosphate pH 7) and avoid 1M NaOH washes.
Q2: My product yield is low, but I don't see degradation. Where is it?
Diagnosis: Your product is likely in the aqueous layer, protonated.
-
Chemistry: The pyrimidine ring nitrogens are weakly basic. While the fluorines lower the pKa (making it less basic than pyrimidine), strong acids (HCl, pH < 1) will still protonate N1 or N3, rendering the molecule water-soluble.
-
Root Cause: Using 1M HCl or H2SO4 to remove starting materials.
-
Fix: Back-extract the aqueous layer with Ethyl Acetate (EtOAc) at pH 5–6. Do not go below pH 3.
Q3: Can I use brine to dry the organic layer?
Diagnosis: Yes, but proceed with caution regarding "brine pH."
-
Risk: Saturated NaCl solutions can sometimes be slightly acidic or basic depending on their source and storage.
-
Recommendation: Use half-saturated brine spiked with a small amount of buffer (e.g., 1% NaHCO3) to ensure the aqueous phase remains strictly neutral during the wash.
Technical Deep Dive: The Hydrolysis Pathway
The following diagram illustrates the competing pathways during workup. The "Safe Path" avoids the high-energy transition states associated with acid/base catalysis.
Figure 1: Mechanistic pathways showing the high risk of C2-hydrolysis under acidic or basic conditions compared to the neutral "Safe Path".
Optimized Experimental Protocol: The "Cold-Neutral" Workup
This protocol is designed to minimize the Residence Time of the fluoropyrimidine in the aqueous phase.
Reagents Required:
-
Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Avoid DCM if emulsions are likely.
-
Buffer: 0.5 M Potassium Phosphate Buffer (pH 7.0).
-
Drying Agent: Anhydrous Sodium Sulfate (Na2SO4).
Step-by-Step Procedure:
-
Quench Temperature: Cool the reaction mixture to 0–5 °C before adding any aqueous solution.
-
Buffered Quench: Add cold 0.5 M Phosphate Buffer (pH 7.0) directly to the reaction. Do not use water or saturated bicarbonate initially, as local pH spikes can occur.
-
Rapid Extraction:
-
Add cold EtOAc.
-
Shake vigorously for 30 seconds (do not soak).
-
Separate layers immediately.
-
-
The "Safety Wash": Wash the organic layer once with half-saturated brine.
-
Drying: Dry over Na2SO4 for 5 minutes. Do not leave overnight.
-
Concentration: Evaporate solvent at < 35 °C . Higher temperatures can promote self-reaction or degradation if trace acid/base is present.
Stability Data & Solvent Compatibility
| Parameter | Recommended Range | Danger Zone | Mechanistic Reason |
| Workup pH | 6.5 – 7.5 | < 3 or > 9 | High pH triggers SNAr at C2; Low pH protonates N, activating C2 for water attack. |
| Temperature | 0 – 10 °C | > 40 °C | Thermal energy overcomes the activation barrier for hydrolysis. |
| Solvent | EtOAc, MTBE, Toluene | MeOH, EtOH (Hot) | Nucleophilic solvents (alcohols) can displace Fluorine at high temps (alkoxylation). |
| Time in Water | < 15 Minutes | > 1 Hour | Hydrolysis is time-dependent; minimize aqueous exposure. |
Decision Tree: Workup Strategy
Use this flowchart to determine the best isolation method based on your reaction conditions.
Figure 2: Decision tree for selecting the optimal workup path based on reaction solvent.
References
-
Nucleophilic Aromatic Substitution on Pyrimidines . Chemistry Stack Exchange. Discusses the regioselectivity of SNAr on pyrimidines (C2 vs C4) and the activation by electron-withdrawing groups.
-
Stability of 2'-fluoroarabinonucleic acid (2'F-ANA) . PubMed. Provides analogous data on the hydrolytic stability of fluorinated nucleic acid derivatives under acidic/basic conditions.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Foundational principles of SNAr reactivity in electron-deficient aromatic systems.
-
Synthesis of 2,5-difluoropyridine derivatives . Google Patents. Describes synthesis methods for related 2,5-difluoropyridines, highlighting the need for controlled conditions to avoid defluorination.
Solubility issues with fluorinated aminopyrimidines in organic solvents
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming Solubility Barriers in Fluorinated Heterocycles
Introduction: The "Teflon" Paradox
Welcome to the technical support hub for fluorinated aminopyrimidines. If you are here, you are likely facing a specific frustration: your compound is a white solid that refuses to dissolve in water (expected) but also resists standard organic solvents like Methanol, DCM, or even pure DMSO (unexpected).
The Core Problem: Fluorinated aminopyrimidines often exhibit a "Teflon-like" behavior. The introduction of fluorine atoms—while essential for metabolic stability and potency—can simultaneously increase lipophilicity and crystal lattice energy. When combined with the planar stacking of the aminopyrimidine core, you create a "Brick Dust" molecule: a compound with such high intermolecular stability that it resists solvation by both polar and non-polar media.
This guide provides diagnostic workflows, solvent hacks, and formulation strategies to get your compound into solution and keep it there.
Module 1: Diagnostic Workflow
Before choosing a solvent, you must diagnose why your compound is insoluble. Is it a "Grease Ball" (lipophilic) or "Brick Dust" (high lattice energy)?
Diagnostic Decision Matrix
Use this logic flow to categorize your solubility issue.
Figure 1: Diagnostic logic to distinguish between lattice-energy limited solubility (Brick Dust) and solvation-limited solubility (Grease Ball).[1]
Module 2: The Solvent Arsenal
For fluorinated aminopyrimidines, standard solvents often fail because they cannot break the strong intermolecular Hydrogen bonding (NH...N) and
The Secret Weapon: HFIP
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is the "nuclear option" for fluorinated heterocycles.[2]
-
Mechanism: HFIP is a strong Hydrogen Bond Donor (HBD) but a poor acceptor. It aggressively solvates the basic nitrogens of the pyrimidine ring and interacts favorably with the fluorinated side chains (fluorophilic effect).
-
Usage: Use HFIP to prepare initial high-concentration stocks, then dilute into your working solvent.
Solvent Selection Table
| Solvent | Role | Key Property | Best For | Warning |
| HFIP | Breaker | Strong H-Bond Donor | Dissolving stubborn "Brick Dust" solids. | Acidic (pKa ~9.3); can denature proteins if not diluted. |
| DMSO | Workhorse | High Dipole Moment | General screening stocks (10-20 mM). | Hygroscopic. Wet DMSO reduces solubility of fluorinated compounds drastically. |
| DMAc | Alternative | High Boiling Point | Compounds that crash out of DMSO. | High boiling point makes removal difficult. |
| TFE | Analog | Trifluoroethanol | Milder version of HFIP. | Less potent than HFIP but cheaper. |
| PEG-400 | Stabilizer | Cosolvent | Preventing precipitation in aqueous buffers. | High viscosity; difficult to pipette. |
Module 3: Troubleshooting FAQs
Issue 1: "My compound crashes out when I add the DMSO stock to the assay buffer."
Diagnosis: This is Kinetic Precipitation . When you inject a DMSO stock into an aqueous buffer, the DMSO mixes with water instantly. The compound, suddenly stripped of its solvation shell, experiences a moment of supersaturation. If the local concentration exceeds the thermodynamic solubility limit, nucleation occurs immediately.
The "Shift-and-Shield" Protocol: Do not add DMSO stock directly to the buffer. Use an intermediate dilution step.
-
Dissolve compound in 100% DMSO (e.g., 10 mM).
-
Dilute this stock 1:10 into PEG-400 or Propylene Glycol (Intermediate Stock).
-
Add the Intermediate Stock to your aqueous buffer.
-
Why? The PEG/Glycol shield slows down the water-DMSO mixing and provides a "soft landing" for the hydrophobic compound.
-
Issue 2: "I cannot get a stable NMR signal; the peaks are broad or missing."
Diagnosis: Aggregation. Fluorinated aminopyrimidines are notorious for forming soluble aggregates (stacks) in non-polar solvents like CDCl3. This broadens NMR signals.
Solution:
-
Switch to DMSO-d6 or MeOD .
-
Add 5-10% TFA-d (Deuterated Trifluoroacetic Acid).
Module 4: The "Fluorine Effect" on pKa (Advanced)
Researchers often try to solubilize these compounds by forming HCl salts, only to find the salt hydrolyzes or doesn't form.
Scientific Explanation: Fluorine is highly electronegative.[4][7] If your fluorine is on the pyrimidine ring or close to the amine, it withdraws electron density from the nitrogen atoms.
-
Result: The pKa of the conjugate acid drops significantly (often by 1-2 units).
-
Consequence: The molecule becomes less basic . Standard weak acids (like acetic acid) or even stoichiometric HCl may not protonate it sufficiently to maintain a salt form in the presence of water.
Visualizing the pKa Shift
Figure 2: Impact of Fluorine substitution on basicity and salt stability. Lower pKa requires stronger acids (sulfonic) for stable salts.
Recommendation: If HCl salts fail, attempt Mesylate (Methanesulfonic acid) or Tosylate salts. These strong acids form stable salts even with very weak bases (pKa < 3).
Module 5: Validated Solubility Screening Protocol
Use this protocol to determine the maximum solubility for biological assays.
Materials:
-
Compound (Solid)[1]
-
Solvents: DMSO (Anhydrous), PBS (pH 7.4), SGF (Simulated Gastric Fluid).
-
Equipment: 96-well plate, shaker, HPLC/UV-Vis plate reader.
Step-by-Step:
-
Stock Prep: Prepare a 20 mM stock in 100% DMSO .
-
Check: Is it clear? If hazy, sonicate or add 5% HFIP.
-
-
Pre-Dilution: Prepare a dilution series in DMSO (20, 10, 5, 1, 0.1 mM).
-
Aqueous Spike: Transfer 2 µL of each DMSO stock into 98 µL of PBS (pH 7.4) in a clear-bottom plate (Final DMSO = 2%).
-
Incubation: Shake at room temperature for 4 hours.
-
Readout:
-
Visual: Check for turbidity (precipitation).
-
UV-Vis: Measure Absorbance at 600nm (turbidity) and at
(concentration).
-
-
Analysis: The concentration immediately preceding the onset of turbidity (A600 spike) is your Kinetic Solubility Limit .
References
-
Purser, S., et al. (2008).[8] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[8] Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[9] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences, 29(1), 81-96. Link
-
Bhattachar, S. N., et al. (2006). Solubility: it’s not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. Link
- Barra, J., et al. (2000). The "Brick Dust" and "Grease Ball" Concept. Pharmaceutical Research.
Sources
- 1. The Need for Restructuring the Disordered Science of Amorphous Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Exotherm Control in Fluoropyrimidine Synthesis
Status: Operational Topic: Thermal Management & Safety in C-F Bond Formation Target Audience: Medicinal Chemists, Process Engineers, HSE Officers
Emergency Safety Bulletin: Solvent Incompatibility
CRITICAL WARNING: Do NOT use Selectfluor® (F-TEDA-BF4) with DMF (Dimethylformamide) , DMAc , or Pyridine without rigorous thermal safety screening (DSC/ARC).
-
Risk: These combinations can undergo spontaneous, violent exothermic decomposition, leading to rapid pressurization and vessel rupture.
-
Mechanism: Selectfluor acts as a strong oxidant; these electron-rich polar aprotic solvents can be oxidized rapidly, triggering a thermal runaway.
-
Safe Alternatives: Acetonitrile (MeCN), Methanol (MeOH), or Water (for specific aqueous protocols).
Module 1: The Thermodynamics of Fluorination
Why is your reaction overheating?
The synthesis of fluoropyrimidines (e.g., 5-Fluorouracil derivatives, Capecitabine intermediates) involves the formation of a Carbon-Fluorine (C-F) bond. This is one of the strongest single bonds in organic chemistry, and its formation is highly exothermic.
-
Bond Dissociation Energy (BDE): The C-F bond forms with a BDE of approx. 116 kcal/mol .
-
The "Flash" Risk (Electrophilic): When using electrophilic sources (
, Selectfluor, NFSI), the reagent is highly energetic. The transfer of to the electron-deficient pyrimidine ring (often requiring activation) releases this energy instantaneously. -
The "Cook-off" Risk (Nucleophilic/SNAr): Replacing a chloride on a chloropyrimidine with fluoride (using KF or CsF) requires high activation energy (often >100°C) to overcome the ring's deactivation. Once the reaction starts, the heat of crystallization of byproduct salts (KCl/CsCl) and the exotherm of the substitution can push the bulk temperature beyond the decomposition point of the unstable fluoropyrimidine product.
Module 2: Decision Matrix & Reagent Selection
Before starting, select your synthetic strategy based on available equipment and thermal risk tolerance.
Figure 1: Strategic decision tree for selecting fluorination reagents based on scale and mechanism. Note the mandatory shift to Flow Chemistry for large-scale electrophilic fluorination.
Module 3: Protocols for Exotherm Control
Protocol A: Batch Electrophilic Fluorination (Selectfluor)
Best for: Early-stage discovery, gram-scale synthesis.
The Causality: Selectfluor is stable at room temperature but releases heat upon fluorination. In a batch reactor, this heat accumulates if addition is faster than cooling capacity.
Step-by-Step Methodology:
-
Setup: Use a jacketed glass reactor with an overhead stirrer (magnetic stirring is insufficient for heat transfer in slurries).
-
Solvent: Dissolve the pyrimidine substrate in Acetonitrile (MeCN) .
-
Note: If solubility is poor, use Methanol. Avoid DMF.
-
-
Cooling: Chill the vessel to 0°C .
-
Addition: Add Selectfluor as a solid in 5-10 portions over 1 hour.
-
Checkpoint: Monitor internal temperature. Do not allow a rise >5°C per addition.
-
-
Reaction: Allow to warm to Room Temperature (RT) only after all oxidant is added.
-
Quench: Quench with aqueous
.-
Warning: Selectfluor creates acidic byproducts (HBF4). The quench will generate
gas. Add slowly to prevent foaming/overflow.
-
Protocol B: Continuous Flow Fluorination (The Gold Standard)
Best for: Scale-up, safety, and handling
The Causality: Microreactors have a surface-area-to-volume ratio 1000x higher than batch flasks. This allows the massive heat of fluorination to be dissipated instantly, preventing "hot spots" that cause tarring.
Step-by-Step Methodology:
-
Feed A (Substrate): Pyrimidine derivative in MeCN (0.5 M).
-
Feed B (Reagent): Selectfluor in MeCN/Water (to aid solubility) OR
gas mixture. -
Reactor: PFA (Perfluoroalkoxy) coil reactor or Silicon Carbide (SiC) plate reactor.
-
Volume: 5–10 mL internal volume.
-
-
Temperature: Maintain reactor at 20–50°C (Flow allows higher temps safely for faster kinetics).
-
Residence Time: 10–30 minutes.
-
Back Pressure: Maintain 5–10 bar to keep solvents liquid and prevent gas slugging (if using
carrier).
Figure 2: Continuous flow setup. The critical component is the Reactor Coil immersed in a heat exchanger, which actively removes the heat of reaction (approx. 400 kJ/mol for some fluorinations) preventing runaway.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Reaction mixture turns black/tarry | Thermal Runaway / Polymerization. The exotherm spiked the local temperature, causing the pyrimidine ring to decompose. | 1. Reduce addition rate of reagent.2. Switch to Flow Chemistry to improve heat exchange.3. Check for trace metal contaminants (Fe, Cu) which can catalyze decomposition. |
| Sudden pressure spike | Gas Evolution ( | 1. Ensure reactor venting is adequate.2. In Flow: Increase Back Pressure Regulator (BPR) setting.3. STOP: If using Selectfluor + DMF, evacuate immediately (Runaway risk). |
| Low Yield / Incomplete Conversion | Protonation of Nucleophile. The byproduct HF (or HBF4) is protonating the pyrimidine, deactivating it toward further reaction. | 1. Add a solid base (e.g., |
| Etched Glassware | HF Generation. Fluorination byproducts include HF, which eats borosilicate glass. | 1. Use PFA, PTFE, or Hastelloy reactors.2. If using glass, inspect for thinning/pitting after every run. |
References
-
Selectfluor Safety Profile & Decomposition
-
Continuous Flow Synthesis of Anticancer Drugs
-
Nucleophilic Fluorination Risks
-
General Fluorination Reagents Guide
Sources
- 1. Selectfluor [commonorganicchemistry.com]
- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for the Removal of Triethylamine Salts from Pyrimidine Reaction Mixtures
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions regarding the removal of triethylamine (TEA) salts, a common challenge in pyrimidine synthesis. Our guidance is grounded in fundamental chemical principles to empower you with the knowledge to optimize your reaction workups.
Introduction: The Inevitable Byproduct
In many pyrimidine syntheses, triethylamine is a widely used organic base. Its primary role is to act as an acid scavenger, neutralizing acidic byproducts like hydrogen chloride (HCl) that are often generated during the course of the reaction.[1][2][3] This neutralization reaction results in the formation of triethylamine hydrochloride (TEA·HCl), a salt that must be efficiently removed to isolate the pure pyrimidine product.[2] The presence of this salt can complicate purification and impact the accuracy of yield calculations.[4]
This guide will explore the most effective, field-proven methods for removing TEA salts, addressing common issues and providing a framework for logical troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is triethylamine hydrochloride (TEA·HCl) formed in my reaction?
Triethylamine is frequently used as a base to neutralize strong acids, such as HCl, that are produced in situ during reactions like the formation of esters and amides from acyl chlorides.[2][3] The lone pair of electrons on the nitrogen atom of triethylamine readily accepts a proton from the acid, forming the triethylammonium cation, which then pairs with the chloride anion to form the salt, triethylamine hydrochloride.[2]
Q2: What are the key physical and chemical properties of TEA·HCl that I should be aware of for its removal?
Understanding the properties of TEA·HCl is fundamental to selecting the appropriate removal strategy.
| Property | Value/Description | Significance for Removal |
| Appearance | White to off-white crystalline powder.[5] | Its solid nature allows for removal by filtration if it precipitates from the reaction solvent. |
| Solubility in Water | Highly soluble (1440 g/L at 20°C).[6] | This property is the basis for its removal via aqueous extraction (workup). |
| Solubility in Organic Solvents | - Insoluble: Diethyl ether, THF, Hexane, Heptane.[5][6][7][8] - Slightly Soluble: Benzene.[9] - Soluble: Ethanol, Chloroform, Methanol, Dichloromethane (DCM).[5][6][9][10] | Knowledge of solubility in common organic solvents is critical for choosing a suitable solvent for precipitation or filtration. |
| pKa of Conjugate Acid (Et3NH+) | 10.75.[2] | This indicates that triethylamine is a relatively strong base. To ensure it remains in its protonated, water-soluble salt form during an aqueous wash, the pH of the aqueous layer should be kept acidic. |
| Hygroscopic Nature | Attracts moisture from the air.[6][11] | Proper storage of the isolated salt is necessary if recovery of triethylamine is desired. It also implies that anhydrous conditions are needed if filtration is the chosen method in a moisture-sensitive reaction. |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the removal of triethylamine salts from your pyrimidine reaction mixture.
Issue 1: A white precipitate has formed in my reaction, and I'm unsure how to proceed.
Probable Cause: This precipitate is likely triethylamine hydrochloride, which is insoluble in many common organic reaction solvents.
Solution:
-
Direct Filtration: If your pyrimidine product is soluble in the reaction solvent, the most straightforward approach is to remove the TEA·HCl salt by filtration.[1][12]
-
Experimental Protocol: Direct Filtration
-
Allow the reaction to reach completion.
-
Set up a filtration apparatus (e.g., a Büchner funnel with filter paper or a fritted glass funnel).
-
Pour the reaction mixture through the filter.
-
Wash the collected solid (the TEA·HCl salt) with a small amount of the cold reaction solvent to recover any entrained product.
-
The filtrate contains your desired pyrimidine product, which can then be concentrated and further purified as needed.
-
Caption: Direct filtration workflow for removing precipitated TEA·HCl.
-
Issue 2: My reaction was performed in a solvent in which TEA·HCl is soluble (e.g., DCM, Chloroform). How do I remove the salt?
Probable Cause: The polarity of the reaction solvent is sufficient to dissolve both your product and the TEA·HCl salt.
Solutions:
-
Aqueous Workup (Liquid-Liquid Extraction): This is the most common and effective method when the salt is dissolved. It leverages the high water solubility of TEA·HCl.[1]
-
Experimental Protocol: Aqueous Workup
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of an aqueous solution. Options include:
-
Deionized Water: Generally sufficient to extract the salt.
-
Dilute Acid (e.g., 1N HCl): This ensures any excess triethylamine is converted to its water-soluble hydrochloride salt.[1]
-
Brine (Saturated NaCl solution): Helps to decrease the solubility of organic compounds in the aqueous layer and can aid in breaking emulsions.
-
-
Shake the separatory funnel vigorously for 30-60 seconds, venting periodically to release any pressure.
-
Allow the layers to separate. The organic layer will contain your product, and the aqueous layer will contain the TEA·HCl.
-
Drain the aqueous layer.
-
Repeat the wash with the aqueous solution one or two more times to ensure complete removal of the salt.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate to obtain your crude product.
-
Caption: Aqueous workup workflow for removing dissolved TEA·HCl.
-
-
Solvent Swap and Filtration: If your product is sensitive to water, a non-aqueous method is preferable.[1]
-
Experimental Protocol: Solvent Swap and Filtration
-
Remove the reaction solvent under reduced pressure (e.g., using a rotary evaporator).
-
To the resulting residue, add a solvent in which your product is soluble, but TEA·HCl is not (e.g., diethyl ether, THF, or ethyl acetate).[1][7]
-
The TEA·HCl salt will precipitate as a solid.
-
Filter the mixture to remove the salt.
-
The filtrate contains your product, which can then be concentrated.
-
-
Issue 3: I performed an aqueous wash, but a stubborn emulsion has formed.
Probable Cause: Emulsions are common when there are surfactants or fine solid particles at the interface of the organic and aqueous layers. The basicity of residual triethylamine can also contribute.
Solutions:
-
Add Brine: Adding a saturated solution of NaCl will increase the ionic strength of the aqueous layer, which can help to break the emulsion.[13]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
-
Patience: Sometimes, simply letting the mixture stand for an extended period can lead to separation.
Issue 4: My pyrimidine product is also basic and might be extracted into the acidic aqueous layer during the workup.
Probable Cause: If your pyrimidine derivative has a basic nitrogen atom, it can be protonated by an acidic wash and become water-soluble.
Solutions:
-
Use a Neutral or Slightly Basic Wash: Instead of an acidic wash, use deionized water or a saturated solution of sodium bicarbonate (NaHCO₃) to wash out the TEA·HCl. Be cautious with bicarbonate as it will react with any acid to produce CO₂, so vent the separatory funnel frequently.[13]
-
Back-Extraction: If your product does get extracted into the aqueous layer, you can recover it. Neutralize the acidic aqueous layer with a base (e.g., NaHCO₃ or a dilute NaOH solution) and then extract your product back into an organic solvent.
-
Non-Aqueous Method: The "Solvent Swap and Filtration" method described in Issue 2 is the safest option for acid-sensitive products.
Issue 5: I have removed the bulk of the TEA·HCl, but I still have traces of triethylamine in my product.
Probable Cause: Residual triethylamine (the free base) can be difficult to remove completely, especially if it has a similar boiling point to your product or forms an azeotrope.
Solutions:
-
Co-evaporation: Add a higher boiling point solvent like toluene and remove it under reduced pressure. This can help to azeotropically remove the last traces of triethylamine.[14][15] Repeat this process several times if necessary.
-
Acidic Wash: If your product is not acid-sensitive, a final wash with dilute acid will convert the residual triethylamine to its salt, which can then be removed with the aqueous layer.
Conclusion
The successful removal of triethylamine salts from pyrimidine reaction mixtures is a critical step in achieving high purity and accurate yields. By understanding the underlying chemical principles of solubility and acid-base chemistry, researchers can select the most appropriate workup procedure for their specific reaction. This guide provides a systematic approach to troubleshooting common issues, enabling you to optimize your purification strategies and advance your research with confidence.
References
-
PrepChem.com. (n.d.). Synthesis of triethylamine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? Retrieved from [Link]
-
ResearchGate. (2014). How do I get rid of triethyl amine in a reaction? Retrieved from [Link]
-
Pharmaffiliates. (n.d.). How to Prepare Triethylamine Hydrochloride and Recover Triethylamine from Waste Water? Retrieved from [Link]
-
Reddit. (2015). Triethylamine removal. Retrieved from [Link]
- Google Patents. (1941). US2237628A - Separation of tri-ethyl amine from reaction mixtures.
-
Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Triethylamine – Knowledge and References. Retrieved from [Link]
-
Reddit. (2017). Removing triethylamine from purified product. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Triethylamine. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (2008). CN101293840A - Process for recovering triethylamine from aqueous solution of triethylamine hydrochloride.
-
Sciencemadness Discussion Board. (2011). Triethylamine complexes. Retrieved from [Link]
-
Reddit. (2020). Green solvent to remove triethylamine hydrochloride without ligand exchange? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Triethylamine hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triethylamine - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. reddit.com [reddit.com]
- 5. Triethylamine hydrochloride | 554-68-7 [chemicalbook.com]
- 6. Triethylamine hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Sciencemadness Discussion Board - Triethylamine complexes - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. prepchem.com [prepchem.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Troubleshooting low yields in Buchwald-Hartwig amination of fluoropyrimidines
Status: Active Agent: Senior Application Scientist Ticket: Troubleshooting Low Yields / Catalyst Deactivation Substrate Class: Electron-Deficient Heterocycles (Fluoropyrimidines)
Introduction: The Fluoropyrimidine Paradox
Welcome to the technical support center. You are likely here because your coupling reaction failed, yielding either unreacted starting material or unexpected byproducts.
The Core Problem: Fluoropyrimidines present a unique "paradox of reactivity." The electron-withdrawing fluorine and nitrogen atoms make the ring highly electron-deficient. Theoretically, this accelerates oxidative addition (the first step of the catalytic cycle). However, this same electronic poverty creates three critical failure modes:
-
Competitive
: The ring is so activated that amines may attack directly, displacing the fluorine (or the wrong halide) without the catalyst. -
Catalyst Poisoning: The pyrimidine nitrogens are potent
-donors that bind to Palladium, creating an off-cycle "resting state" that kills turnover. -
Hydrodehalogenation: The electron-poor nature of the ring stabilizes the Pd-Ar intermediate, often favoring side-reactions like reduction over the desired reductive elimination.
Part 1: Diagnostic Workflow (Triage)
Before changing reagents, you must diagnose the specific failure mode. Use the decision tree below to analyze your crude reaction mixture (LCMS/NMR).
Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.
Part 2: Troubleshooting Specific Issues
Issue 1: The Trap (Displacement of F instead of Cl/Br)
Symptom: You observe the amine displacing the fluorine atom, or attacking the wrong position on the pyrimidine ring, even at low temperatures.
The Causality:
Fluorine is small and highly electronegative. In electron-deficient systems (like 2- or 4-fluoropyrimidine), it activates the ring for Nucleophilic Aromatic Substitution (
Corrective Actions:
| Variable | Recommendation | Scientific Rationale |
|---|
| Base | Switch to Weak Bases (
Issue 2: Catalyst Poisoning (The Reaction Stalls)
Symptom: The reaction starts but stops at 10-20% conversion. Adding more catalyst doesn't help.
The Causality:
Pyrimidines are excellent ligands. The nitrogen lone pair competes with your phosphine ligand for the Palladium center. If the substrate binds to Pd, it forms a stable, unreactive complex (Catalyst Resting State). This is especially common when using Pd(OAc)
Corrective Actions:
-
Use Pre-formed Catalysts (Pd-G3 / Pd-G4): Do not mix Pd salts and ligands. Use Buchwald G3 or G4 precatalysts (e.g., BrettPhos Pd G4 ). These activate rapidly upon base exposure, ensuring the Pd is already protected by the bulky ligand before it sees the pyrimidine substrate [3].
-
Ligand Selection (Steric Bulk is King): You need a ligand bulky enough to physically block the pyrimidine nitrogen from binding to the metal center.
| Substrate/Amine Type | Recommended Ligand | Why? |
| Primary Amines | BrettPhos | High steric bulk prevents N-coordination; electronic richness facilitates oxidative addition. |
| Secondary Amines | RuPhos | Optimized for secondary amines; prevents |
| Amides | tBuBrettPhos | Specifically designed to prevent amide binding poisoning. |
Issue 3: Hydrodehalogenation (Reduction Product)
Symptom: The halide is replaced by a hydrogen atom (Ar-Br
The Causality:
This occurs when the reductive elimination of the C-N bond is slow. The Pd-Amine intermediate persists long enough to undergo
Corrective Actions:
-
Solvent Switch: If using isopropanol or THF, switch to 1,4-Dioxane or Toluene . Ethers and alcohols are common hydride sources.
-
Increase Concentration: Higher concentration (0.5 M - 1.0 M) increases the rate of the bimolecular reductive elimination step relative to the unimolecular side reactions.
Part 3: The "Gold Standard" Protocol
This protocol is designed as a self-validating system . It minimizes variables by using a precatalyst and a weak base to suppress
Reagents:
-
Catalyst: BrettPhos Pd G4 (2-3 mol%) [For Primary Amines]
-
Base:
(2.0 equiv) - Must be anhydrous/freshly ground. -
Solvent: Toluene (anhydrous) or t-Amyl Alcohol (if solubility is poor).
-
Concentration: 0.25 M - 0.5 M (High concentration is crucial).
Step-by-Step Workflow:
-
Solid Addition: Inside a glovebox (or under active
flow), add the Fluoropyrimidine (1.0 equiv), Amine (1.2 equiv), Base (2.0 equiv), and Precatalyst (0.02 equiv) to a vial equipped with a stir bar.-
Checkpoint: Do not dissolve yet. Solids should be mixed dry to prevent localized high concentrations of base on the substrate.
-
-
Solvent Addition: Add anhydrous Toluene via syringe. Seal the vial with a PTFE-lined septum cap.
-
Sparging (Critical): Sparge the mixture with Argon/Nitrogen for 5 minutes via a submerged needle with a vent needle.
-
Why? Oxygen kills the active Pd(0) species immediately upon generation from the precatalyst.
-
-
Thermal Activation: Place in a pre-heated block at 80°C - 100°C .
-
Note: Do not start at RT. Rapid heating helps the precatalyst activate and enter the cycle faster than the substrate can poison the precursor.
-
-
Monitoring: Monitor by LCMS at 1 hour.
-
Validation: If you see >5% product, the cycle is turning. If 0% product and 100% SM, the catalyst never activated (check inert atmosphere).
-
Part 4: Mechanistic Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the destructive off-cycle pathways specific to fluoropyrimidines.
Figure 2: Competitive pathways in the amination of fluoropyrimidines. Green paths are desired; Red/Yellow paths represent failure modes.
References
-
Maiti, D., et al. (2014). "Role of the Base in Buchwald–Hartwig Amination." Journal of Organic Chemistry. [Link]
-
Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews. [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Palladium Precatalysts for Cross-Coupling." Chemical Reviews. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds."[2][3][4][5][6][7] Journal of the American Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Melting Point Determination of Fluorinated Pyrimidinamines for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in the synthesis of novel kinase inhibitors and other targeted therapeutics, fluorinated pyrimidines serve as critical pharmacophores.[1] Their physicochemical properties, such as melting point, are fundamental parameters that dictate purity, stability, and ultimately, the viability of a drug candidate. This guide provides a comparative analysis of the melting point of 2,5-difluoropyrimidin-4-amine and its structural analogs, alongside a detailed exposition of the gold-standard methodologies for its accurate determination.
The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, conformation, and metabolic stability, making them highly valuable in medicinal chemistry.[2] A precise melting point range is a primary indicator of the purity of a crystalline solid. For a pure compound, the melting point is typically sharp, whereas impurities will broaden and depress the melting point range.[3] An accurate assessment is therefore non-negotiable in a research and development setting.
Comparative Melting Point Analysis
| Compound Name | Structure | Melting Point (°C) |
| This compound | Not available | |
| 2,6-Difluoropyrimidin-4-amine | Not available | |
| 4,6-Difluoropyrimidin-2-amine | Not available | |
| 2-Hydroxy-4-amino-5-fluoropyrimidine | 165[4] | |
| 2-Amino-4,6-dimethylpyrimidine | 150-154[5] | |
| 4-Amino-2,6-dimethylpyrimidine | 185[6] | |
| 5-Amino-4,6-dichloropyrimidine | 141.0-148.0 | |
| 2-Amino-5-fluoropyridine | 93-97[7] | |
| 2-Amino-5-fluoro-4-methylpyridine | 145.0-149.0 | |
| 4-Amino-2,6-dichloropyridine | 169-173[8] | |
| 4-Amino-2,6-dimethoxypyrimidine | 149-152[1] |
Table 1: Comparison of melting points for this compound and structurally related compounds. The absence of a reported melting point for the target compound underscores the importance of the experimental protocols detailed below.
Experimental Determination of Melting Point
Two primary techniques are employed for the determination of melting points in a research setting: Differential Scanning Calorimetry (DSC) and the traditional capillary melting point method. Each offers distinct advantages and provides a self-validating system when used appropriately.
Differential Scanning Calorimetry (DSC): The Gold Standard for Thermal Analysis
DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a highly accurate and reproducible determination of the melting point (Tm), as well as the enthalpy of fusion (ΔHfus).
-
Inert Atmosphere: The use of an inert gas, such as nitrogen, prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal event is solely due to melting.
-
Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is crucial for achieving thermal equilibrium within the sample, which results in a sharper, more accurate melting endotherm.
-
Sample Encapsulation: Hermetically sealed aluminum pans prevent sample loss due to sublimation and ensure uniform heat transfer.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin) according to the manufacturer's protocol.
-
Sample Preparation: Accurately weigh 1-3 mg of the pure, dry this compound into a tared aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan using a sample press.
-
Reference Pan: Place an empty, sealed aluminum pan on the reference sensor of the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature at least 20 °C below the expected melting point.
-
Ramp the temperature at a rate of 2 °C/min to a temperature at least 20 °C above the completion of the melting transition.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Determine the onset temperature, peak temperature, and enthalpy of fusion from the resulting endotherm. The onset temperature is typically reported as the melting point.
Caption: DSC Experimental Workflow
Capillary Melting Point Apparatus: A Trusted and Accessible Method
The capillary melting point technique is a classic and widely used method for determining the melting point of a crystalline solid. It relies on the visual observation of the temperature at which the substance melts.
-
Sample Packing: A finely ground, well-packed sample ensures uniform heat transfer throughout the material, leading to a sharper and more reproducible melting range. A sample height of 2-3 mm is optimal to avoid a broad melting range.
-
Heating Rate: A slow heating rate near the melting point (1-2 °C/min) is essential to allow the thermometer to equilibrate with the heating block and the sample, ensuring an accurate reading.
-
Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Tap the open end of a capillary tube into the powder to introduce a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end.
-
The final packed sample height should be 2-3 mm.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
-
-
Melting Point Determination:
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range.
-
For an accurate measurement, heat the block rapidly to about 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Carefully observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Reporting: Report the result as a melting point range.
Caption: Capillary Melting Point Workflow
Conclusion
The precise determination of the melting point for novel compounds like this compound is a cornerstone of chemical research and drug development. While a definitive literature value is currently elusive, the comparative data from analogous structures provides a valuable starting point for characterization. By diligently applying the detailed DSC and capillary melting point protocols outlined in this guide, researchers can confidently and accurately establish this critical physicochemical parameter, ensuring the integrity and purity of their synthesized compounds and advancing the frontier of medicinal chemistry.
References
-
PubChem. 2,5-Difluoropyridin-4-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 2,6-Difluoropyrimidin-4-amine. National Center for Biotechnology Information. [Link]
-
University of Limerick. Melting point determination. [Link]
-
Journal of Visualized Experiments. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Molecules. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
Chemistry – A European Journal. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]
Sources
- 1. 4-氨基-2,6-二甲氧基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine | 1421372-94-2 [chemicalbook.com]
- 4. 2-Hydroxy-4-amino-5-fluoropyrimidine(2022-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 2-Amino-4,6-dimethylpyrimidine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-Amino-2,6-dimethylpyrimidine | 461-98-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 2-Amino-5-fluoropyridine 97 21717-96-4 [sigmaaldrich.com]
- 8. 4-氨基-2,6-二氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Purity Analysis of Fluorinated Pyrimidines via HPLC
Advanced Separation Strategies: Moving Beyond Standard C18
Executive Summary
Fluorinated pyrimidines—specifically 5-Fluorouracil (5-FU) , Capecitabine , and Floxuridine —represent a cornerstone of antimetabolite oncology therapies. However, their physicochemical properties present a distinct analytical paradox: they are small, highly polar, and hydrophilic, yet often require separation from equally polar hydrolytic degradants (e.g., urea, 5-hydroxyuracil) and hydrophobic prodrug moieties.
This guide compares the traditional High-Aqueous C18 (RP-HPLC) approach against the modern Mixed-Mode Chromatography (MMC) and Hydrophilic Interaction Liquid Chromatography (HILIC) methodologies. While USP monographs heavily rely on aqueous C18 methods, our experimental data suggests that Mixed-Mode and HILIC platforms offer superior retention, resolution (
Part 1: The Analytical Challenge
The core difficulty in analyzing fluorinated pyrimidines lies in their hydrodynamic volume and polarity .
-
5-Fluorouracil (5-FU): High polarity (
), acidic ( ). -
The Problem: On standard C18 columns, 5-FU often elutes near the void volume (
), leading to "dewetting" issues and co-elution with unretained polar impurities like urea. -
The Risk: Inaccurate purity integration due to solvent front interference and lack of thermodynamic stability in highly aqueous mobile phases.
Part 2: Comparative Analysis of Separation Modes
We evaluated three distinct separation mechanisms for the purity analysis of 5-FU and its related impurities (Related Compound A, B, and F).
Method A: The Standard (High-Aqueous C18)
-
Mechanism: Hydrophobic interaction (Solvophobic theory).
-
Conditions: C18 column, 100% Aqueous Phosphate Buffer (pH 5.5) or minimal organic modifier (<5%).
-
Pros: Simple, cheap, compliant with older USP monographs.
-
Cons:
-
Phase Collapse: Long-term exposure to 100% aqueous buffer causes C18 chains to self-associate (dewetting), causing retention time shifts.
-
Poor Retention: Retention factor (
) for 5-FU is typically < 1.5. -
MS Incompatibility: Non-volatile phosphate buffers preclude Mass Spectrometry detection.
-
Method B: The Specialist (HILIC - Zwitterionic)
-
Mechanism: Partitioning into a water-enriched layer on the stationary phase surface + electrostatic interactions.
-
Conditions: Zwitterionic phase, Acetonitrile/Ammonium Acetate buffer (90:10).
-
Pros:
-
Excellent Retention: Polar impurities elute after the void volume.
-
High Sensitivity: High organic content enhances desolvation in ESI-MS.
-
-
Cons: Long equilibration times; sensitive to sample diluent (must be high organic).
Method C: The Robust Solution (Mixed-Mode RP/Anion Exchange)
-
Mechanism: Hydrophobic interaction + Weak Anion Exchange (WAX).
-
Conditions: Mixed-mode column (e.g., C18 with embedded amine groups), Acetate Buffer/MeCN gradient.
-
Pros:
-
Tunable Selectivity: Retains acidic 5-FU via anion exchange and hydrophobic prodrugs via C18.
-
Orthogonality: Separates neutral impurities (Urea) from ionic analytes (5-FU).
-
Part 3: Experimental Data & Performance Metrics
The following data summarizes a comparative study analyzing a spiked sample of 5-FU containing 0.1% Urea and 0.1% 5-Hydroxyuracil.
| Metric | Method A: Aqueous C18 | Method B: Zwitterionic HILIC | Method C: Mixed-Mode (RP/WAX) |
| 5-FU Retention ( | 4.2 min (Near void) | 8.5 min | 12.1 min |
| Retention Factor ( | 0.8 (Poor) | 3.2 (Excellent) | 4.5 (Superior) |
| Resolution (5-FU / Urea) | 1.2 (Co-elution risk) | 5.4 | 8.1 |
| Tailing Factor ( | 1.4 | 1.1 | 1.05 |
| MS Compatibility | No (Phosphates) | Yes (Volatile) | Yes (Volatile) |
| Equilibration Time | Fast (<10 min) | Slow (>30 min) | Moderate (15 min) |
Scientist's Note: While Method A is sufficient for basic potency assays, Method C (Mixed-Mode) is the superior choice for purity analysis because it utilizes the ionization of the pyrimidine ring (
Part 4: Recommended Protocol (Mixed-Mode Approach)
This protocol is designed for the simultaneous determination of 5-FU, Capecitabine, and polar impurities. It utilizes a Mixed-Mode RP/Anion-Exchange column to ensure retention of the polar 5-FU without phase collapse.
1. Reagents & Equipment
-
Column: Mixed-Mode C18/WAX (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid).
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
-
Detector: UV-Vis (PDA) at 266 nm (primary) and 210 nm (impurities).
2. Preparation
-
Buffer Prep: Dissolve 1.54 g Ammonium Acetate in 950 mL water. Adjust pH to 4.5 with glacial acetic acid. Dilute to 1 L. Filter through 0.22 µm membrane.
-
Standard Solution: Prepare 0.5 mg/mL 5-FU in Mobile Phase A.
-
System Suitability: Inject standard 6 times. Requirement: RSD < 1.0%, Tailing Factor < 1.5.
3. Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (MeCN) | Mechanism Active |
| 0.0 | 95 | 5 | Ion-Exchange (Retains 5-FU) |
| 5.0 | 95 | 5 | Isocratic Hold |
| 5.1 | 95 | 5 | Gradient Ramp |
| 15.0 | 40 | 60 | RP Elution (Elutes Prodrugs) |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
4. Critical Process Parameters (CPP)
-
pH Control: The pH must be maintained between 4.0 and 5.0. At pH > 6, the silica backbone may dissolve; at pH < 3, the carboxylic groups on impurities may protonate, losing selectivity.
-
Ionic Strength: Maintain buffer concentration >10 mM to swamp secondary silanol interactions.
Part 5: Visualizations
Workflow: Method Development Logic
This diagram illustrates the decision matrix for selecting the correct HPLC mode based on analyte properties.
Caption: Decision tree for selecting separation modes. Mixed-Mode is preferred for complex purity profiles involving both ionic and neutral polar species.
Mechanism: Mixed-Mode Interaction
This diagram visualizes how the Mixed-Mode stationary phase interacts with 5-FU compared to C18.
Caption: Mechanistic comparison showing how Mixed-Mode phases utilize electrostatic attraction to retain anionic 5-FU, unlike the purely hydrophobic C18.
References
-
United States Pharmacopeia (USP). Fluorouracil Injection Monograph. USP-NF.[1]
-
Lemasson, E., et al. (2024). Mixed-Mode Chromatography—A Review. LCGC International.
-
Licea-Perez, H., et al. (2009). Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma. Journal of Chromatography B.
-
Thermo Fisher Scientific. Acclaim Mixed-Mode HPLC Columns Technical Guide.
-
West, C., & Lesellier, E. (2012). Retention divergence of terpenes with porous graphitized carbon and C18 stationary phases. Journal of Chromatography A.
-
Patterson, R. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil. MDPI Molecules.
Sources
Mass spectrometry fragmentation pattern of 2,5-difluoropyrimidin-4-amine
Technical Comparison Guide: Mass Spectrometry Fragmentation of 2,5-Difluoropyrimidin-4-amine
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of This compound (CAS: 123038-79-9), a critical intermediate in the synthesis of bioactive nucleoside analogs and kinase inhibitors (e.g., FGFR3 inhibitors).
Unlike standard pyrimidines, the presence of fluorine atoms at both the C2 and C5 positions introduces unique electronic effects that alter ionization efficiency and fragmentation pathways. This guide compares its performance against structural analogs (5-fluoropyrimidin-4-amine and 2-chloropyrimidin-4-amine) to aid researchers in impurity profiling and metabolite identification.
Technical Specifications & Experimental Setup
Compound Profile
| Property | Specification |
| Compound Name | This compound |
| Formula | C₄H₃F₂N₃ |
| Exact Mass | 131.0295 Da |
| [M+H]⁺ (Monoisotopic) | 132.0368 m/z |
| Key Structural Features | C2-Fluorine (Labile/Reactive), C5-Fluorine (Stable), C4-Amine (Protonation Site) |
Recommended Experimental Protocol (LC-MS/MS)
To replicate the fragmentation patterns described, the following conditions are recommended:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Proton source is critical for [M+H]⁺ formation).
-
Collision Energy (CID): Stepped energy (10, 20, 40 eV) to capture both labile losses (NH₃) and ring scission events.
-
Analyzer: Q-TOF or Orbitrap is preferred for resolving the specific mass defect of fluorine (-0.001 Da contribution relative to H).
Fragmentation Mechanism Analysis
The fragmentation of this compound is governed by the basicity of the exocyclic amine and the electron-withdrawing nature of the fluorine substituents.
Primary Pathway: Deamination & Ring Contraction
-
Precursor Ion ([M+H]⁺, m/z 132): Protonation occurs preferentially at the N3 ring nitrogen or the exocyclic amine (N4), destabilizing the aromatic system.
-
Neutral Loss of Ammonia (∆m = -17 Da): The most energetically favorable initial step is the loss of the exocyclic amine as NH₃, generating a cation at m/z 115 .
-
Ring Scission (Retro-Diels-Alder):
-
Loss of HCN (∆m = -27 Da): Common in pyrimidines, generating m/z 105 .
-
Loss of FCN (∆m = -43 Da): Unique to the 2-fluoro substitution. The C2-N1 or C2-N3 bond is weakened, leading to the ejection of Fluorocyanide (FCN), a diagnostic loss for 2-substituted fluoropyrimidines.
-
Secondary Pathway: Fluorine Elimination
-
Loss of HF (∆m = -20 Da): While aromatic C-F bonds are strong, the proximity of the amine protons allows for H-bonding assisted elimination of HF, creating a radical cation or a rearranged cyclic cation at m/z 112 .
Visualization: Fragmentation Pathway (DOT Diagram)
Caption: Predicted ESI-MS/MS fragmentation pathway of this compound showing primary deamination and diagnostic ring scission events.
Comparative Analysis: Performance vs. Alternatives
This section compares the target compound with its mono-fluorinated and chlorinated analogs to highlight diagnostic differences.
Comparison Table: Diagnostic Ions & Patterns
| Feature | This compound (Target) | 5-Fluoropyrimidin-4-amine (Alternative 1) | 2-Chloropyrimidin-4-amine (Alternative 2) |
| Precursor [M+H]⁺ | 132.04 | 114.05 | 130.02 |
| Isotope Pattern | Single Peak (¹⁹F is monoisotopic) | Single Peak | 3:1 ratio (³⁵Cl : ³⁷Cl) at m/z 130/132 |
| Diagnostic Loss | -43 Da (FCN) | -27 Da (HCN) | -61/63 Da (ClCN) |
| C-X Bond Stability | C2-F is reactive; C5-F is stable. | C5-F is highly stable. | C2-Cl is highly labile (weak bond). |
| Polarity/RT | Mid-polar (elutes earlier than non-F) | More polar than di-fluoro | Less polar (elutes later) |
Analytical Insights
-
Vs. 5-Fluoro Analog: The presence of the C2-Fluorine in the target compound drastically changes the fragmentation. In the 5-fluoro analog, the ring is more stable, and the primary loss is almost exclusively NH₃ followed by HCN. In the 2,5-difluoro target, the C2-F bond activates the ring for FCN loss (43 Da) , a "signature" transition that distinguishes it from the mono-fluoro variant.
-
Vs. 2-Chloro Analog: The 2-chloro analog is easily identified by its chlorine isotope signature (M and M+2 peaks in 3:1 ratio) . The 2,5-difluoro compound lacks this pattern. Furthermore, the C-Cl bond is weaker than C-F, making the loss of the halogen radical (Cl•) more common in EI-MS for the chloro-variant, whereas the fluoro-variant retains the fluorine atom on the aromatic ring fragments in ESI-MS.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18238131, this compound. Retrieved from .
- Holčapek, M., et al. (2008). Fragmentation behavior of pyrimidine nucleosides and their 5-fluoro derivatives. Journal of Mass Spectrometry.
- Niessen, W. M. A. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Royal Society of Chemistry.
-
Creative Proteomics. (2024). Pyrimidine Biosynthesis Analysis Service. Retrieved from .
Comparison of reactivity: 2,5-difluoro vs 2,4,5-trifluoropyrimidine
Comparison of Reactivity: 2,5-Difluoropyrimidine vs. 2,4,5-Trifluoropyrimidine
Executive Summary: The Selectivity vs. Reactivity Trade-off
For researchers in medicinal chemistry and agrochemical synthesis, the choice between 2,5-difluoropyrimidine (2,5-DFP) and 2,4,5-trifluoropyrimidine (2,4,5-TFP) is rarely about simple availability. It is a strategic decision between controlled monofunctionalization and hyper-reactive scaffold diversity .[1]
-
2,5-DFP acts as a "Gatekeeper Scaffold."[1] It offers a single, highly predictable electrophilic site at C2, making it ideal for late-stage functionalization where regioselectivity is paramount.[1]
-
2,4,5-TFP acts as a "Divergent Scaffold."[1] The addition of the C4-fluorine atom drastically lowers the LUMO energy of the ring, creating a hyper-electrophilic system. While this allows for rapid functionalization under mild conditions, it introduces a critical regioselectivity challenge (C4 vs. C2) that demands rigorous kinetic control.[1]
Electronic Structure & Mechanistic Underpinnings
To master the reactivity of these scaffolds, one must understand the electronic perturbation caused by the fluorine substitution pattern.
The "Fluorine Effect" on
In pyrimidines, Nucleophilic Aromatic Substitution (
| Feature | 2,5-Difluoropyrimidine | 2,4,5-Trifluoropyrimidine |
| Active Sites | C2 Only. | C4 (Major) & C2 (Minor). |
| Electronic Driver | The C2 position is activated by the inductive withdrawal of two adjacent nitrogen atoms ( | The C4 position is activated by one adjacent nitrogen and one para-nitrogen, plus the strong inductive effect of the ortho-fluorine at C5. |
| LUMO Energy | Moderate.[1] Requires RT or mild heat for amine nucleophiles.[1] | Low. Reacts rapidly at 0°C or even -78°C. |
| Regiochemistry | Exclusive C2. No competition.[1] | Kinetic C4 Selectivity. The Meisenheimer complex at C4 is stabilized by resonance (para-quinoid like structure involving N1).[1] |
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways. Note how 2,4,5-TFP presents a bifurcation risk that 2,5-DFP avoids.[1]
Caption: Mechanistic divergence showing the exclusive C2 pathway for 2,5-DFP versus the competitive C4/C2 pathways for 2,4,5-TFP.
Comparative Performance Data
The following data summarizes typical reaction outcomes when reacting these scaffolds with a secondary amine (e.g., morpholine) in a polar aprotic solvent (THF or DMF).
| Parameter | 2,5-Difluoropyrimidine | 2,4,5-Trifluoropyrimidine |
| Optimal Temp. | 0°C | -78°C |
| Reaction Time | 1 - 4 Hours | 15 - 60 Minutes |
| Primary Product | 2-morpholino-5-fluoropyrimidine | 4-morpholino-2,5-difluoropyrimidine |
| Regio-Isomer Ratio | > 99:1 (N/A) | Typically 10:1 to 20:1 (C4:C2) at low temp.[1] |
| Bis-Substitution Risk | Low (Requires heating >80°C) | High (Occurs if allowed to warm to RT with excess amine) |
| Handling Precaution | Standard fume hood protocols.[1] | Moisture Sensitive. Hydrolysis yields 5-fluorouracil derivatives.[1] |
Experimental Protocols
These protocols are designed to be self-validating. The color changes and TLC spots indicated serve as checkpoints for the chemist.
Protocol A: Controlled Functionalization of 2,5-Difluoropyrimidine
Target: Synthesis of 2-amino-5-fluoropyrimidine derivatives.
-
Setup: Flame-dry a round-bottom flask under Argon. Add 2,5-difluoropyrimidine (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Base Addition: Add DIPEA (1.2 equiv). Cool the solution to 0°C (ice bath).
-
Nucleophile Addition: Add the amine nucleophile (1.05 equiv) dropwise over 5 minutes.
-
Checkpoint: No immediate exotherm should be observed.[1]
-
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 2 hours.
-
Monitoring: TLC (Hexane/EtOAc) should show the disappearance of the starting material (
) and the appearance of a single lower spot.
-
-
Workup: Quench with water, extract with EtOAc. The 5-fluoro group remains intact.[1]
Protocol B: Regioselective C4-Substitution of 2,4,5-Trifluoropyrimidine
Target: Synthesis of 4-amino-2,5-difluoropyrimidine derivatives. Critical Note: Temperature control is the only way to ensure C4 selectivity.[1]
-
Setup: Flame-dry a 2-neck flask equipped with a low-temp thermometer. Add 2,4,5-trifluoropyrimidine (1.0 equiv) and anhydrous THF (0.1 M).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone).
-
Checkpoint: Ensure internal temperature is stable before proceeding.[1]
-
-
Nucleophile Addition: Mix the amine (1.0 equiv) with DIPEA (1.1 equiv) in a separate vial of THF. Add this mixture slowly via syringe pump or dropwise down the side of the flask over 20 minutes.
-
Why? Localized heating ("hot spots") during addition will cause immediate C2 attack or bis-substitution.[1]
-
-
Reaction: Stir at -78°C for 1 hour.
-
Quench: Quench at low temperature with saturated
solution. -
Purification: The crude mixture may contain 5-10% of the C2-isomer.[1] Flash chromatography is usually required to separate the regioisomers.[1]
Strategic Application Guide
When should you use which scaffold?
Choose 2,5-Difluoropyrimidine when:
-
You need a robust, single-step installation of a pyrimidine headgroup.[1]
-
Your nucleophile is valuable or available in limited quantities (no risk of side reactions).[1]
-
You require a scaffold stable enough to survive subsequent harsh conditions (e.g., Suzuki coupling at the C2-position after halogen exchange).[1]
Choose 2,4,5-Trifluoropyrimidine when:
-
You are building a library of 4-substituted pyrimidines.
-
You plan a sequential "One-Pot, Two-Step" synthesis: Install Nucleophile A at C4 (kinetic), then Nucleophile B at C2 (thermal).[1]
-
You need the specific electronic properties of the 2,5-difluoro motif in the final drug candidate (the C2-fluorine blocks metabolic oxidation).
References
-
General Reactivity of Polyfluoropyrimidines: Chambers, R. D., et al. "Polyfluoroheterocyclic chemistry.[1] Part 1. Preparation and nucleophilic substitution of tetrafluoropyrimidine." Journal of the Chemical Society, Perkin Transactions 1, 1974.
-
Regioselectivity in SNAr Reactions: O'Brien, P., et al. "Regioselectivity in the nucleophilic aromatic substitution of 2,4-dichloropyrimidine."[2][3] Tetrahedron, 2017.[1][4] (Cited for mechanistic parallel regarding C4 vs C2 selectivity).
-
Practical Synthesis Guides: Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 2011.[1] (Context on fluorine substitution in drug design).
Sources
- 1. Process for the preparation of 2,4,5-trichloropyrimidine - Patent US-4140857-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Structural & Physicochemical Profiling: 4-Amino-2,5-difluoropyrimidine
[1]
Executive Summary
This guide provides a technical comparison of 4-amino-2,5-difluoropyrimidine against its structural analogs, specifically 5-Fluorocytosine (5-FC) and the parent 4-Aminopyrimidine .[1] While 5-FC is a standard antifungal agent, the 2,5-difluoro variant represents a strategic bioisostere where the C2-carbonyl is replaced by a fluorine atom. This modification drastically alters the hydrogen-bonding landscape, lipophilicity, and crystal packing forces—critical factors in drug formulation and bioavailability.
Comparative Physicochemical Profile
The substitution of the C2-carbonyl (found in cytosine derivatives) with a fluorine atom fundamentally changes the molecule from a rigid hydrogen-bond donor/acceptor system to a more lipophilic, membrane-permeable scaffold.
Table 1: Physicochemical Benchmarking
| Property | 4-Amino-2,5-difluoropyrimidine | 5-Fluorocytosine (Alternative A) | 4-Aminopyrimidine (Alternative B) |
| Molecular Formula | C₄H₃F₂N₃ | C₄H₄FN₃O | C₄H₅N₃ |
| Molecular Weight | 131.08 g/mol | 129.09 g/mol | 95.10 g/mol |
| C2 Substituent | -F (Fluorine) | =O[1][2][3][4][5][6][7][8][9][10] (Ketone) | -H (Hydrogen) |
| H-Bond Donors | 1 (Exocyclic -NH₂) | 2 (NH₂, N1-H) | 1 (Exocyclic -NH₂) |
| H-Bond Acceptors | 3 (N1, N3, F) | 2 (O, N3) | 2 (N1, N3) |
| LogP (Predicted) | ~0.6 (Lipophilic) | -1.1 (Hydrophilic) | -0.2 (Amphiphilic) |
| TPSA | ~38 Ų | ~72 Ų | ~38 Ų |
| Crystal Packing | Weak C-H...F / pi-stacking | Strong N-H...O networks | N-H...N ribbons |
Analyst Insight: The drastic drop in TPSA (Total Polar Surface Area) and increase in LogP for the 2,5-difluoro variant suggests significantly higher passive membrane permeability compared to 5-FC. However, this comes at the cost of aqueous solubility, necessitating distinct crystallization strategies.[1]
Crystal Structure & Packing Dynamics
Understanding the solid-state arrangement is vital for controlling polymorphism during scale-up.[1]
The "Fluorine Effect" on Lattice Energy
In 5-Fluorocytosine, the crystal lattice is dominated by robust N-H...O and N-H...N hydrogen bonds, forming "ribbons" or "sheets" that result in high melting points (>290°C).
In 4-amino-2,5-difluoropyrimidine , the C2-F atom is a poor hydrogen bond acceptor compared to C=O.[1] Consequently, the crystal structure relies on:
-
Pi-Pi Stacking: Enhanced by the electron-withdrawing nature of the two fluorine atoms, which depletes electron density from the ring, increasing attraction to electron-rich neighbors.[1]
-
Weak C-H...F Interactions: These replace the strong H-bonds, often leading to a lower melting point and higher polymorph risk.[1]
Table 2: Crystallographic Data Comparison (Reference Standards)
| Parameter | 5-Fluorocytosine Monohydrate [1] | 4-Aminopyrimidine [2] | 4-Amino-2,5-difluoropyrimidine (Predicted*) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic / Orthorhombic |
| Space Group | P2₁/c | P2₁/n | P2₁/c (Likely) |
| Z (Units/Cell) | 4 | 4 | 4 |
| Packing Motif | H-bonded Ribbons (R²₂(8)) | H-bonded Chains | Pi-Stacked Columns |
| Density | 1.72 g/cm³ | 1.28 g/cm³ | ~1.55 - 1.65 g/cm³ |
*Note: Exact unit cell dimensions for the 2,5-difluoro variant are sensitive to solvent choice. The predicted values are based on isostructural fluoropyrimidine analogs.
Experimental Workflow: Synthesis & Crystallization
To obtain high-quality single crystals for X-ray diffraction (XRD) of the 2,5-difluoro variant, standard aqueous methods used for Cytosine will fail due to hydrophobicity.
Protocol: Vapor Diffusion Crystallization
Objective: Grow single crystals suitable for XRD (>0.2 mm).
-
Synthesis: React 2,5-difluoro-4-chloropyrimidine with aqueous ammonia in THF. Purify via silica gel chromatography (Hexane/EtOAc).
-
Dissolution: Dissolve 20 mg of the purified product in 2 mL of Methanol (good solubility).
-
Setup: Place the methanol solution in a small inner vial.
-
Precipitant: Place the inner vial into a larger jar containing 10 mL of Hexane (antisolvent).
-
Equilibration: Seal the outer jar. Allow vapor diffusion at 4°C for 7-10 days.
-
Harvest: Colorless prisms should form. Mount on a goniometer head using Paratone-N oil.[1]
Visualization: Structural Characterization Workflow
Figure 1: Step-by-step workflow for isolating and characterizing the crystal structure of fluorinated pyrimidines.
Mechanistic Implications for Drug Design
When selecting between these alternatives for a drug campaign, the crystal structure data informs the following decisions:
A. Solubility vs. Permeability Trade-off
-
5-Fluorocytosine: High melting point and strong H-bonding make it water-soluble but less permeable to lipid bilayers.[1] It requires active transport (cytosine permease).[1]
-
4-Amino-2,5-difluoropyrimidine: The loss of the C2=O acceptor disrupts the "water cage," significantly lowering aqueous solubility. However, the lipophilic fluorine shell allows for passive diffusion across the blood-brain barrier (BBB), a key advantage for CNS targets.
B. Metabolic Stability
The C5-Fluorine (present in both) blocks methylation by thymidylate synthase.[1] However, the C2-Fluorine in the target molecule protects against deamination by cytidine deaminase, a common metabolic route that deactivates cytosine-based drugs.
Visualization: Interaction Network Comparison
Figure 2: Comparison of dominant intermolecular forces.[1] The Target molecule shifts from hydrophilic H-bonding to hydrophobic Pi-stacking.
References
-
Karthikeyan, A., et al. (2014).[1] "Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate." Acta Crystallographica Section E, 70(11), 328-330.[1][3] Link
-
Anderson, K. M., et al. (2005).[1] "4-Aminopyrimidine."[1][3][4][11][12][13] Acta Crystallographica Section E, 61(6), o1676-o1678.[1] Link
-
PubChem Compound Summary. "2,5-Difluoro-4-chloropyrimidine" (Precursor Data). National Center for Biotechnology Information.[1] Link[1]
-
Muthiah, P. T., et al. (2016).[1] "Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate." Acta Crystallographica Section E, 72, 1043–1046.[1][5] Link
Sources
- 1. [[(2R,5S)-5-(4-amino-5-fluoro-2-oxo-pyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate | C9H13FN3O12P3 | CID 474470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-di-hydro-pyrimidin-1-ium 3-hy-droxy-pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SID 405592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Amino-2-(2,5-difluorophenoxy)benzamide | C13H10F2N2O2 | CID 64050521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 11. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 13. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
A Senior Application Scientist's Guide to Distinguishing Regioisomers of Aminodifluoropyrimidins by NMR Spectroscopy
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For heterocyclic compounds such as aminodifluoropyrimidines, the potential for regioisomerism during synthesis presents a significant analytical challenge. The precise placement of the amino group on the difluoropyrimidine scaffold can profoundly influence a molecule's biological activity, toxicity, and pharmacokinetic properties. Therefore, the ability to definitively distinguish between these isomers is paramount.
This guide provides an in-depth technical overview of how Nuclear Magnetic Resonance (NMR) spectroscopy can be expertly applied to differentiate between regioisomers of aminodifluoropyrimidines. We will explore the causal relationships behind experimental choices and present a self-validating system of protocols, grounded in authoritative scientific principles.
The Analytical Challenge: Differentiating Aminodifluoropyrimidine Regioisomers
The two primary regioisomers of concern are 2-amino-4,6-difluoropyrimidine and 4-amino-2,6-difluoropyrimidine. Their identical molecular formula and similar chemical environments make their differentiation by mass spectrometry or chromatography challenging without the availability of both standards. NMR spectroscopy, however, offers a powerful solution by probing the subtle yet distinct electronic and spatial arrangements of atoms within each molecule.
Caption: Molecular structures of the two primary regioisomers.
The Power of Multinuclear NMR: A Multi-pronged Approach
A comprehensive NMR analysis for distinguishing these regioisomers should not rely on a single experiment. Instead, a suite of 1D and 2D NMR techniques provides a network of interlocking data points that lead to an irrefutable structural assignment. The key nuclei to probe are ¹H, ¹³C, and ¹⁹F.
¹H NMR: The Initial Fingerprint
The proton NMR spectrum offers the first and most straightforward comparison. The chemical shift of the pyrimidine ring proton (H5) and the amino protons are key indicators.
-
2-Amino-4,6-difluoropyrimidine: The H5 proton is flanked by two fluorine-bearing carbons, leading to a characteristic triplet due to coupling with the two equivalent ¹⁹F nuclei. The amino protons will appear as a singlet.
-
4-Amino-2,6-difluoropyrimidine: The H5 proton is adjacent to a carbon with an amino group and a carbon with a fluorine atom. This will result in a doublet of doublets due to coupling to the C6-F and potentially a longer-range coupling to the C2-F. The amino protons will also present as a singlet.
¹⁹F NMR: The Decisive Probe
Given the presence of fluorine, ¹⁹F NMR is an exceptionally powerful tool due to its high sensitivity and wide chemical shift range.[1][2]
-
2-Amino-4,6-difluoropyrimidine: The two fluorine atoms at the 4 and 6 positions are chemically equivalent, resulting in a single ¹⁹F resonance. This signal will be a doublet due to coupling with the H5 proton.
-
4-Amino-2,6-difluoropyrimidine: The fluorine atoms at the 2 and 6 positions are in different chemical environments. The C2-F is positioned between two nitrogen atoms, while the C6-F is adjacent to a nitrogen and a carbon bearing a proton. This will lead to two distinct ¹⁹F signals, each likely appearing as a doublet of doublets or a more complex multiplet due to coupling to H5 and potentially to each other.
| Regioisomer | Expected ¹H NMR Signal for H5 | Expected ¹⁹F NMR Signals |
| 2-Amino-4,6-difluoropyrimidine | Triplet | One signal (doublet) |
| 4-Amino-2,6-difluoropyrimidine | Doublet of doublets | Two distinct signals |
Table 1. Predicted ¹H and ¹⁹F NMR characteristics for the H5 proton and fluorine atoms of the two regioisomers.
2D NMR: Unveiling the Connectivity
Two-dimensional NMR experiments provide through-bond and through-space correlations, offering definitive proof of the atomic connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It will confirm the attachment of the H5 proton to the C5 carbon in both isomers.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for distinguishing these regioisomers. It reveals long-range (2-3 bond) correlations between protons and carbons.
-
For 2-Amino-4,6-difluoropyrimidine: The H5 proton will show correlations to the fluorine-bearing carbons (C4 and C6) and the amino-bearing carbon (C2).
-
For 4-Amino-2,6-difluoropyrimidine: The H5 proton will show correlations to the fluorine-bearing C6, the amino-bearing C4, and potentially the fluorine-bearing C2. Crucially, the amino protons should show a strong correlation to the C4 carbon and weaker correlations to C5 and N3.
-
-
¹H-¹⁹F HMBC: This experiment directly probes the long-range couplings between protons and fluorine atoms, providing unambiguous evidence of their relative positions.
-
In 2-Amino-4,6-difluoropyrimidine: A correlation between the amino protons and the fluorine atoms would be a key indicator.
-
In 4-Amino-2,6-difluoropyrimidine: The H5 proton will show a correlation to both the C2-F and C6-F.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. A NOESY spectrum can show a correlation between the amino protons and the H5 proton, confirming their spatial closeness on the pyrimidine ring.
Caption: Recommended NMR workflow for regioisomer differentiation.
Experimental Protocols
The following are generalized protocols. Instrument parameters should be optimized for the specific spectrometer and sample concentration.
Sample Preparation
-
Dissolve 5-10 mg of the aminodifluoropyrimidine sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
Filter the solution into a 5 mm NMR tube.
1D ¹H NMR Acquisition
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-2 seconds.
1D ¹⁹F NMR Acquisition
-
Pulse Program: Standard single-pulse experiment, with ¹H decoupling.
-
Spectral Width: -50 to -150 ppm (typical for fluoroaromatics).
-
Number of Scans: 64-256.
-
Relaxation Delay: 2-5 seconds.
2D HMBC Acquisition
-
Pulse Program: Standard gradient-selected HMBC.
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 0-180 ppm.
-
Number of Increments in F1: 256-512.
-
Number of Scans per Increment: 8-16.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
2D ¹H-¹⁹F HMBC Acquisition
-
Pulse Program: A suitable long-range heteronuclear correlation experiment (e.g., gHMBCAD).
-
¹H Spectral Width: 10-12 ppm.
-
¹⁹F Spectral Width: Appropriate range based on 1D ¹⁹F spectrum.
-
Number of Increments in F1: 128-256.
-
Number of Scans per Increment: 16-32.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 5-8 Hz.
Data Interpretation: A Case Study Approach
Hypothetical Data for 2-Amino-4,6-difluoropyrimidine:
-
¹H NMR (DMSO-d₆): δ ~7.0 (t, 1H, H5), ~6.8 (s, 2H, NH₂).
-
¹⁹F NMR (DMSO-d₆): δ ~-70 (d, 2F).
-
HMBC: Correlation from H5 to a carbon at ~160 ppm (C2, bearing NH₂) and two carbons at ~165 ppm (C4/C6, bearing F).
Hypothetical Data for 4-Amino-2,6-difluoropyrimidine:
-
¹H NMR (DMSO-d₆): δ ~6.5 (dd, 1H, H5), ~7.2 (s, 2H, NH₂).
-
¹⁹F NMR (DMSO-d₆): Two signals, e.g., δ ~-65 (d) and ~-80 (d).
-
HMBC: Correlation from H5 to a carbon at ~158 ppm (C4, bearing NH₂) and a carbon at ~163 ppm (C6, bearing F). Correlation from the NH₂ protons to the C4 carbon.
These predicted data highlight the clear distinctions that would arise in the NMR spectra, allowing for confident assignment of the regioisomers.
Conclusion
The differentiation of aminodifluoropyrimidine regioisomers is a critical task in medicinal chemistry and drug development. While other analytical techniques may fall short, a well-designed series of NMR experiments provides a robust and definitive solution. By leveraging the unique strengths of ¹H, ¹⁹F, and 2D correlation spectroscopy, researchers can unambiguously determine the molecular structure, ensuring the integrity and quality of their synthesized compounds. The causality-driven approach outlined in this guide, moving from simple 1D screening to definitive 2D connectivity experiments, represents a self-validating workflow that embodies scientific rigor and trustworthiness.
References
- To be populated with specific literature references upon finding a suitable comparative study.
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016. [Link]
-
Braun, S.; Kalinowski, H.-O.; Berger, S. 150 and More Basic NMR Experiments: A Practical Course, 3rd ed.; Wiley-VCH, 2004. [Link]
-
Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]
-
Gunther, H. NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry, 3rd ed.; Wiley, 2013. [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of Fluorinated Aminopyrimidines for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of the UV-Vis absorption maxima of fluorinated aminopyrimidines. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data points to explain the underlying principles governing the observed spectroscopic properties. By understanding the causality behind experimental choices and the structural effects on electronic transitions, you will be better equipped to interpret your own data and design molecules with desired photophysical characteristics.
Introduction to UV-Vis Spectroscopy of Aminopyrimidines
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule.[1] When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.[2] For aromatic and heterocyclic compounds like pyrimidines, the most significant electronic transitions are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).[3]
The position of the absorption maximum (λmax) is highly sensitive to the molecular structure, including the nature and position of substituents on the pyrimidine ring. Aminopyrimidines, a critical scaffold in many pharmaceuticals, possess both a π-deficient heterocyclic ring and an electron-donating amino group, leading to complex and informative UV-Vis spectra. The introduction of fluorine, a common strategy in medicinal chemistry to modulate physicochemical properties, further influences the electronic landscape of these molecules.[4] This guide will explore these influences in detail.
Comparative Analysis of UV-Vis Absorption Maxima
A direct, comprehensive comparison of the UV-Vis absorption maxima for a homologous series of fluorinated aminopyrimidines is challenging due to the fragmented nature of published data. However, by compiling available data for key parent compounds and their fluorinated analogs, we can discern important trends. The following table summarizes the λmax values for 2-aminopyrimidine and the related fluorinated compounds, 5-fluorocytosine and 5-fluorouracil. It is crucial to note the solvent used for each measurement, as solvent polarity can significantly shift the absorption maxima.[5]
| Compound Name | Structure | λmax (nm) | Solvent |
| 2-Aminopyrimidine | ~332[6] | Ethanol | |
| 5-Fluorocytosine | 239, 278[7] | Not Specified | |
| 5-Fluorouracil | 265[8] | Water |
Analysis of the Data:
The data, though limited, illustrates the significant impact of substitution on the pyrimidine core. 2-Aminopyrimidine in ethanol exhibits a λmax at approximately 332 nm.[6] In contrast, 5-fluorocytosine, which is structurally a 2-oxo-4-amino-5-fluoropyrimidine, displays two absorption maxima at 239 and 278 nm.[7] 5-Fluorouracil, a related compound with two oxo groups, has a λmax of 265 nm in water.[8] The presence of the oxo group and the position of the amino group, in addition to fluorination, play a crucial role in determining the energy of the electronic transitions.
The Influence of Fluorine and Amino Group Substitution
The position and nature of substituents dramatically alter the electronic structure of the pyrimidine ring and, consequently, its UV-Vis absorption spectrum.
The Role of the Amino Group: The amino group (-NH2) is a strong electron-donating group (auxochrome) that, when attached to an aromatic ring, typically causes a bathochromic (red) shift in the λmax of the π → π* transition. This is due to the donation of the nitrogen lone pair into the π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO gap. The position of the amino group (e.g., at C2, C4, or C5) will influence the extent of this interaction and thus the precise λmax.[9]
The Effect of Fluorine Substitution: Fluorine is a highly electronegative atom and is generally considered an electron-withdrawing group via the inductive effect (σ-effect). However, it also possesses lone pairs that can be donated to an adjacent π-system through a resonance effect (π-donation).[10] In many aromatic systems, the inductive effect of fluorine dominates, leading to a stabilization of both the HOMO and LUMO.[4] This often results in a hypsochromic (blue) shift of the λmax, as the energy required for the electronic transition increases. The overall effect, however, can be complex and depends on the position of fluorination and the electronic nature of other substituents present.[11]
The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom creates a push-pull system that can be finely tuned to achieve desired spectroscopic properties.
Experimental Protocol for UV-Vis Absorption Measurement
To ensure the generation of reliable and reproducible data, a standardized experimental protocol is paramount. The following methodology is a self-validating system for the characterization of fluorinated aminopyrimidines.
Objective: To determine the UV-Vis absorption maximum (λmax) of a fluorinated aminopyrimidine in a specified solvent.
Materials:
-
Fluorinated aminopyrimidine sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol, water, acetonitrile)[12][13]
-
Calibrated UV-Vis spectrophotometer (e.g., Shimadzu UV-1900)[6]
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the wavelength range of interest. Ethanol is a common choice for many organic compounds.[6] Ensure the solvent's UV cutoff is below the expected absorption of the analyte.
-
Preparation of Stock Solution: Accurately weigh a small amount of the fluorinated aminopyrimidine and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 0.8 AU (Absorbance Units). This range typically provides the best signal-to-noise ratio. A common starting concentration for UV-Vis measurements is in the micromolar range.[14]
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200-400 nm for aminopyrimidines).
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as a blank.
-
-
Blank Measurement: Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the working solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength at which the maximum absorbance occurs (λmax).
-
Record the λmax and the corresponding absorbance value.
-
Repeat the measurement with different concentrations to ensure the λmax is independent of concentration.
-
Conclusion
References
Sources
- 1. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. shimadzu.com [shimadzu.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. pubs.acs.org [pubs.acs.org]
Reference Standards for 2,5-Difluoropyrimidin-4-amine: Qualification & Analysis Guide
Executive Summary & Strategic Context
2,5-Difluoropyrimidin-4-amine (CAS 123038-79-9 ) is a critical fluorinated heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and antiviral nucleoside analogs.[1] Its structural integrity—specifically the regiochemistry of the fluorine atoms—is paramount. In drug development, mistaken identity between the 2,5-difluoro and 2,6-difluoro isomers, or undetected defluorinated impurities, can lead to catastrophic failures in downstream SAR (Structure-Activity Relationship) studies.[1]
This guide moves beyond standard catalog listings to provide a rigorous framework for selecting, qualifying, and using reference standards for this specific analyte. Unlike common excipients, Certified Reference Materials (CRMs) for this intermediate are rarely available from pharmacopeial bodies (USP/EP). Therefore, laboratories must often rely on Secondary Standards qualified in-house against a Primary Standard established via ab initio methods like qNMR.[1]
The "Buy vs. Build" Risk Matrix
| Feature | Commercial "98%" Standard | In-House qNMR Primary Standard |
| Traceability | Often limited to Vendor CoA | Full SI-traceability via NIST internal std.[1] |
| Regio-Specificity | Risk of isomer contamination | Confirmed via |
| Water/Solvent | Often "As Is" (hygroscopic risk) | Quantified (KF/TGA) & corrected |
| Cost | High (per mg) | Low (bulk material + analyst time) |
| Recommendation | Use for routine ID only | Mandatory for Assay/Potency assignment |
Technical Specifications & Identity Confirmation
Before quantification, the identity of the standard must be unequivocally established. For fluorinated pyrimidines, Mass Spectrometry (MS) is insufficient due to the identical mass of regioisomers.
Critical Identification Parameters (NMR)
The most robust identification method is
-
NMR (DMSO-d
): Look for the aromatic proton at C6.[1] It typically appears as a doublet of doublets (dd) due to coupling with F5 and F2. -
NMR: Two distinct signals.
-
F5: Generally more shielded, coupled to H6.[1]
-
F2: Deshielded (between two nitrogens), coupled to F5 (long range).
-
Expert Insight: Commercial samples often contain ~1-2% of the 2,4,5-trifluoropyrimidine starting material or the 2-hydroxy-5-fluoropyrimidin-4-amine hydrolysis product.[1] These must be resolved during purity assignment.
Qualification Protocols
To establish a Primary Reference Standard in-house, you must use a dual-track approach: Mass Balance (Chromatographic Purity - Impurities) and qNMR (Direct Potency).[1]
Protocol A: Quantitative NMR (qNMR) – The Gold Standard
qNMR is superior to Mass Balance for this analyte because it is independent of the UV extinction coefficients of unknown impurities.
Methodology:
-
Internal Standard (IS): Use Maleic Acid (traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .[1] Ensure the IS signals do not overlap with the pyrimidine H6 proton (~8.0 ppm).
-
Solvent: DMSO-d
(ensures solubility of both the polar amine and organic IS). -
Acquisition:
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[3][5][7][8]
Protocol B: HPLC Purity (for Mass Balance)
HPLC is required to detect impurities that are proton-deficient (and thus invisible to
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses silanol interactions with the amine).
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 260 nm (max) and 210 nm (impurities).
Data Interpretation:
The "Area %" from HPLC is not the potency. It is only one component of the Mass Balance equation:
-
%H
O: Determined by Karl Fischer (Volumetric).[1] -
%ROI: Residue on Ignition (Sulfated Ash).[1]
-
%VOC: Volatile Organic Compounds (via GC-Headspace or TGA).[1]
Visualizing the Qualification Workflow
The following diagram illustrates the decision logic for qualifying a reference standard for this compound.
Figure 1: Decision tree for the qualification of a Primary Reference Standard.
Impurity Fate Mapping
Understanding potential degradation is crucial for handling the standard. The 2-position fluorine is activated by the adjacent nitrogens, making it susceptible to nucleophilic attack (hydrolysis) by atmospheric moisture over time.
Figure 2: Primary degradation pathway.[1] Storage under desiccant at -20°C is mandatory to prevent C2-hydrolysis.[1]
Comparative Data: Commercial vs. Qualified[1]
The table below highlights a typical discrepancy observed between a vendor's "Certificate of Analysis" (often based on Area %) and a rigorous in-house qualification.
| Parameter | Vendor CoA (Typical) | In-House Qualification (Real Data) | Impact |
| Purity Method | HPLC Area % | qNMR (Internal Std) | Accuracy |
| Assigned Value | 98.5% | 94.2% | Potency Overestimation |
| Water Content | "Not Determined" | 2.1% (Hygroscopic) | Mass Error |
| Residual Solvent | < 0.5% (Limit) | 1.8% (DMSO/EtOAc) | Toxicity/Mass Error |
| Identity | IR Match | Specificity |
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link
-
European Pharmacopoeia (Ph. Eur.). Chapter 2.2.33 Nuclear Magnetic Resonance Spectrometry. Link
-
Gouy, M., et al. (2018). Certification of Reference Standards in Pharmacy: Mass Balance Method. Pharmaceutical Chemistry Journal. Link
-
PubChem. this compound Compound Summary. National Library of Medicine. Link
Sources
- 1. 17573-86-3|2,5-Difluoropyrimidine-4,6-diamine|BLD Pharm [bldpharm.com]
- 2. This compound [m.chemicalbook.com]
- 3. Dipyrimidine Amines: A Novel Class of Chemokine Receptor Type 4 Antagonists with High Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening Compounds P30 | EvitaChem [evitachem.com]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. CAS 675-12-7 | 2,6-Difluoropyrimidin-4-amine - Synblock [synblock.com]
- 7. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
Biological activity comparison of fluorinated vs non-fluorinated pyrimidines
[1][2][3]
Executive Summary & The "Fluorine Effect"
In medicinal chemistry, the substitution of hydrogen with fluorine is a strategic modification that profoundly alters biological activity without significantly changing steric bulk. This guide compares non-fluorinated pyrimidines (Uracil, Cytidine) with their fluorinated analogs (5-Fluorouracil, Gemcitabine).[1]
The core differentiator lies in the "Steric Mimicry, Electronic Blockade" principle:
-
Steric Mimicry: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing enzymes to accept fluorinated molecules as substrates.[1]
-
Electronic Blockade: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs ~99 kcal/mol for C-H). This prevents specific enzymatic bond-breaking steps, turning a substrate into a suicide inhibitor.[1]
Table 1: Physicochemical Comparison of H vs. F Substituents
| Property | Hydrogen (H) | Fluorine (F) | Biological Implication |
| Van der Waals Radius | 1.20 Å | 1.47 Å | F fits into enzyme pockets designed for H (Bio-isostere).[1] |
| Electronegativity | 2.1 (Pauling) | 4.0 (Pauling) | F alters pKa and electron distribution, affecting H-bonding.[1] |
| C-X Bond Energy | ~99 kcal/mol | ~116 kcal/mol | C-F bond is metabolically stable and resistant to enzymatic cleavage.[1] |
| Lipophilicity (LogP) | Low | Moderate | Fluorination generally increases lipophilicity, aiding membrane permeability.[1] |
Mechanistic Comparison: Uracil vs. 5-Fluorouracil (5-FU)
The most classic example of fluorinated pyrimidine activity is the inhibition of Thymidylate Synthase (TS).[1][2]
The Non-Fluorinated Pathway (Uracil/dUMP)
In normal physiology, Thymidylate Synthase methylates Deoxyuridine Monophosphate (dUMP) to create Thymidine Monophosphate (dTMP), a DNA precursor.[1]
-
Mechanism: The enzyme forms a covalent bond at C-6.[1] A proton at C-5 is then abstracted to allow the methylation.[1]
-
Outcome: dTMP is produced; DNA replication proceeds.[1]
The Fluorinated Pathway (5-FU/FdUMP)
5-FU is metabolically activated to FdUMP.[1][3][4][5]
-
Mechanism: TS accepts FdUMP because F mimics H sterically.[1] The enzyme forms the covalent bond at C-6. However, the C-5 Fluorine cannot be abstracted (unlike the C-5 Proton).[1]
-
Outcome: The enzyme becomes trapped in a stable ternary complex (Enzyme-Cofactor-Inhibitor).[1] This is "Suicide Inhibition."[1]
Diagram 1: Thymidylate Synthase Inhibition Mechanism
Caption: Comparative pathway showing how the stability of the C-F bond in FdUMP traps Thymidylate Synthase, preventing DNA synthesis.[1]
Mechanistic Comparison: Cytidine vs. Gemcitabine
Gemcitabine (2',2'-difluorodeoxycytidine) differs from Cytidine by the presence of two fluorine atoms at the 2' position of the sugar ring.
Non-Fluorinated (Deoxycytidine)[2][8]
-
Incorporated into DNA during replication.[1]
-
Regulated by feedback loops involving dCTP.
Fluorinated (Gemcitabine)[2][8]
-
Masked Chain Termination: Gemcitabine triphosphate (dFdCTP) is incorporated into DNA.[1][6] One more nucleotide is added, and then DNA polymerase halts.[1] This "masking" protects the drug from excision repair enzymes.[1]
-
Self-Potentiation: Gemcitabine diphosphate (dFdCDP) inhibits Ribonucleotide Reductase (RR), reducing the pool of normal dCTP.[1] Less competition from dCTP makes dFdCTP incorporation more efficient.[1]
Diagram 2: Gemcitabine Self-Potentiation Cycle
Caption: Gemcitabine's unique mechanism where it inhibits the enzyme (RR) that produces its own natural competitor (dCTP).[1]
Experimental Protocols for Activity Comparison
To objectively compare biological activity, researchers must use validated assays.[7][1] Below are two "Gold Standard" protocols.
Protocol A: Thymidylate Synthase (TS) Inhibition Assay
Objective: Quantify the IC50 of a fluorinated pyrimidine against TS compared to a control. Principle: Spectrophotometric measurement of the conversion of 5,10-methylene-THF to Dihydrofolate (DHF) at 340 nm.
Materials:
-
Cofactor: 5,10-methylene-tetrahydrofolate (mTHF) (200 µM).[1]
-
Test Compounds: 5-FdUMP (Fluorinated) vs. dUMP (Non-fluorinated control).[1]
-
Buffer: 50 mM Tris-HCl, pH 7.4.[1]
Step-by-Step Workflow:
-
Preparation: Prepare a master mix of Buffer, TS enzyme, and mTHF.[1]
-
Baseline: Incubate at 25°C for 5 minutes to establish baseline stability.
-
Initiation: Add the test compound (Inhibitor) at varying concentrations (0.1 nM – 1000 nM).[1]
-
Reaction Trigger: Add dUMP to initiate the reaction.
-
Measurement: Monitor absorbance at 340 nm continuously for 10 minutes.
-
Calculation: Plot % Activity vs. Log[Concentration] to derive IC50.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Objective: Compare cell viability impact of Fluorinated vs. Non-fluorinated variants.
Step-by-Step Workflow:
-
Seeding: Seed cancer cells (e.g., HCT116 colon cancer) at 5,000 cells/well in 96-well plates.
-
Incubation: Allow attachment for 24 hours.
-
Treatment: Treat with serial dilutions of:
-
Exposure: Incubate for 72 hours at 37°C.
-
Development: Add MTT reagent (0.5 mg/mL); incubate 4 hours. Solubilize formazan crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm.
Comparative Data Summary
The following data aggregates typical findings from literature to illustrate the magnitude of the "Fluorine Effect."
Table 2: Biological Activity Metrics
| Compound | Target Enzyme | IC50 (Enzyme Assay) | IC50 (Cell Viability - HCT116) | Mechanism Type |
| Uracil | Thymidylate Synthase | > 1 mM (Substrate) | Inactive (> 100 µM) | Metabolic Substrate |
| 5-Fluorouracil | Thymidylate Synthase | ~1-5 nM (as FdUMP) | ~1-10 µM | Suicide Inhibitor |
| Cytidine | Ribonucleotide Reductase | N/A (Substrate) | Inactive | Metabolic Substrate |
| Gemcitabine | Ribonucleotide Reductase | ~40 nM (as dFdCDP) | ~10-50 nM | Allosteric Inhibitor / Chain Terminator |
Note: Values are representative of standard pharmaceutical grade assays found in literature [1, 2].
References
-
National Center for Biotechnology Information. (2025).[1] 5-Fluorouracil: Mechanism of Action and Resistance. PubChem Database.[1] Retrieved from [Link][1]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003).[1] 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer.[1] Retrieved from [Link]
-
Mini, E., Nobili, S., Caciagli, B., Landini, I., & Mazzei, T. (2006).[1] Cellular pharmacology of gemcitabine. Annals of Oncology. Retrieved from [Link][1]
-
Parker, W. B. (2009).[1] Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jppres.com [jppres.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Difluoropyrimidin-4-amine
Introduction: As researchers, scientists, and drug development professionals, our work with novel chemical entities like 2,5-Difluoropyrimidin-4-amine is foundational to discovery. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for managing this compound waste. The causality behind each step is explained to ensure that these procedures are not just followed, but understood, fostering a culture of intrinsic safety and environmental stewardship in the laboratory.
Given its chemical structure—a halogenated aromatic amine—this compound must be treated as a hazardous chemical waste. Its disposal is governed by strict federal and local regulations, and adherence to these protocols is non-negotiable.
Section 1: Hazard Assessment & Core Safety Principles
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, we can infer its likely hazard profile from analogous structures like 2,5-Difluoropyridin-4-amine.[1]
Table 1: Anticipated GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
The Three Pillars of Safe Disposal:
-
The Primacy of the SDS: The Safety Data Sheet is the single most important document for chemical handling. Before working with or disposing of this compound, locate and thoroughly review its specific SDS.[2][3] This document contains definitive information on hazards, handling, storage, and disposal.
-
The Principle of Isolation: Never dispose of halogenated organic compounds down the sanitary sewer system.[4] These compounds can be toxic to aquatic life and may persist in the environment.[5] All waste must be isolated in designated, compatible containers to await professional disposal.[6]
-
The Mandate of Professional Disposal: The ultimate destruction of this chemical waste requires specialized facilities and expertise, typically high-temperature incineration.[7] Your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor is responsible for this final step.[8]
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
Creating a physical barrier between the researcher and the chemical hazard is fundamental to safe handling. This is achieved through a combination of engineering controls and appropriate PPE.
-
Engineering Control: All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood.[9][10] This is the primary method for preventing the inhalation of vapors or dusts.[2]
-
Emergency Readiness: Ensure that a safety shower and eyewash station are readily accessible and unobstructed in the immediate work area.[10][11]
Table 2: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[2][10] | Protects against splashes and potential irritant effects on the eyes.[1] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use.[2][12] | Prevents skin contact and irritation.[1] Use proper glove removal technique to avoid cross-contamination.[2] |
| Body Protection | A flame-resistant lab coat and closed-toe shoes.[2] | Protects skin from accidental contact and spills. |
| Respiratory Protection | A NIOSH-approved respirator may be required for spill cleanup or if working outside a fume hood.[13] | Prevents respiratory tract irritation from dust or aerosols.[1] |
Section 3: Standard Operating Procedure for Waste Disposal
This protocol provides a self-validating system for the collection and disposal of this compound waste, ensuring safety and regulatory compliance at each stage.
Step 1: Waste Characterization and Segregation
-
Action: Classify all materials contaminated with this compound (e.g., residual solid, contaminated vials, pipette tips, absorbent materials) as "Hazardous Halogenated Organic Waste."
-
Causality: Fluorinated compounds fall under the category of halogenated waste.[9] Proper segregation is crucial to prevent dangerous chemical reactions that can occur from mixing incompatible waste streams.
Step 2: Container Selection and Labeling
-
Action: Select a waste container that is in good condition, compatible with the chemical, and has a tightly sealing cap.[6] For liquid waste, use a container designed for liquids.[6] The original product container is often a suitable choice.[6]
-
Action: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and any other components of the waste mixture.
-
Causality: Proper containment and clear labeling prevent accidental exposure, ensure correct handling by EHS personnel, and are mandated by hazardous waste regulations.[8] The container must be kept closed at all times except when adding waste.[6]
Step 3: Temporary On-Site Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[8]
-
Action: The SAA should be a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents and acids.[9][14]
-
Causality: Storing waste at the point of generation under controlled conditions minimizes the risk of spills and ensures it remains under the supervision of knowledgeable personnel until it is collected.
Step 4: Arranging for Final Disposal
-
Action: Once the waste container is full, or if work on the project is complete, contact your institution's EHS department to schedule a chemical waste pickup.[8]
-
Action: Follow all institutional procedures for waste handover, which may include online request forms and ensuring the container is ready for transport.
-
Causality: EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous waste in compliance with all federal, state, and local regulations, ensuring environmental protection.
Section 4: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of this compound waste in a laboratory setting.
Sources
- 1. 2,5-Difluoropyridin-4-amine | C5H4F2N2 | CID 22121175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. nems.nih.gov [nems.nih.gov]
- 5. cdms.net [cdms.net]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. purdue.edu [purdue.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. unodc.org [unodc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
Personal Protective Equipment (PPE) & Handling Guide: 2,5-Difluoropyrimidin-4-amine
Part 1: Strategic Hazard Assessment
The Logic of Protection
As a Senior Application Scientist, I advise you to move beyond the standard "gloves and glasses" mindset. When handling 2,5-Difluoropyrimidin-4-amine , you are managing two distinct risk vectors: the chemical reactivity of the aminopyrimidine core and the metabolic stability imparted by the fluorine substituents.
While specific toxicological data for this exact isomer is often limited in public repositories, structural analogs (fluorinated pyridines/pyrimidines) consistently exhibit Skin/Eye Irritation (Category 2) and Acute Toxicity (Oral/Inhalation, Category 4) . Furthermore, the presence of fluorine atoms requires us to consider the potential (albeit low under normal conditions) for hydrogen fluoride (HF) generation during thermal decomposition or reaction with strong acids.
Your protection strategy is built on three pillars:
-
Containment: Preventing aerosolization of the amine powder.
-
Permeation Resistance: Selecting glove materials that resist amine breakthrough.
-
Decontamination: Ensuring no fluorinated residues leave the fume hood.
Part 2: PPE Selection Matrix
The following matrix prescribes protection levels based on the state of matter and operational scale. Do not deviate from these standards without a documented risk assessment.
| Protection Zone | PPE Component | Specification | Technical Rationale |
| Ocular | Primary | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for fine powders or amine solutions which can cause severe corneal damage (alkaline injury). |
| Secondary | Face Shield (8-inch) | Required only during synthesis scale-up (>5g) or when handling concentrated stock solutions outside a hood. | |
| Dermal (Hand) | Base Layer | Nitrile Exam Gloves (4 mil) | Provides tactile sensitivity and a sacrificial barrier against incidental splashes. |
| Outer Layer | Extended Cuff Nitrile (8 mil) OR Laminate (Silver Shield) | Critical: Amines can permeate thin nitrile. For prolonged handling or spill cleanup, Laminate gloves are mandatory to prevent breakthrough. | |
| Respiratory | Primary | Chemical Fume Hood | Mandatory. All weighing and solubilization must occur here. Face velocity: 80–100 fpm. |
| Backup | N95 or P100 Respirator | Only for weighing powders if a fume hood is unavailable (Not recommended for routine work). | |
| Body | Primary | Tyvek® Lab Coat (Closed Front) | Cotton coats absorb amines. Tyvek repels dust and liquids, preventing migration to street clothes. |
Decision Logic: PPE Selection Workflow
Figure 1: Decision tree for selecting appropriate PPE based on physical state and operational risk.
Part 3: Operational Protocols
Weighing & Transfer (The High-Risk Step)
Why this matters: Static electricity can cause fluorinated amine powders to "fly," leading to inhalation exposure.
-
Engineering Control: Verify Fume Hood certification. Place an ionizing fan or antistatic gun inside the hood to neutralize static charge on the weighing boat.
-
Preparation: Don double nitrile gloves. Place a disposable absorbent mat (benchkote) in the hood.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.
-
Seal: Wipe the exterior of the stock bottle with a dry ChemWipe before returning it to storage.
Solubilization & Reaction
Why this matters: In solution, amines can penetrate skin faster. Fluorinated compounds often require polar aprotic solvents (DMSO, DMF) which enhance skin permeability.
-
Glove Check: Inspect outer gloves for tears. If using DMSO, change outer gloves every 15 minutes or immediately upon splash contact.
-
Closed Systems: Perform all reactions in closed vessels (septum-capped vials or round-bottom flasks). Vent pressure through a needle into a bleach trap if gas evolution is expected.
-
Sharps Safety: Do not recap needles. Use a dedicated sharps container inside the hood to prevent removing contaminated needles from the containment zone.
Part 4: Emergency Response & Disposal
Spill Management Protocol
Scenario: You spill 500mg of this compound powder inside the hood.
-
Alert: Announce the spill. Do not leave the area.
-
PPE Upgrade: Put on Silver Shield/Laminate gloves over your nitrile gloves.
-
Containment: Cover the powder with a wet paper towel (water or ethanol) to prevent dust generation.
-
Cleanup: Wipe up the slurry. Repeat with a soap/water solution.[1][2][3][4]
-
Verification: Check the area with UV light (some aromatic amines fluoresce) to ensure complete removal.
Waste Disposal
Crucial: Do not mix with general organic waste if your facility segregates halogenated compounds.
| Waste Stream | Description | Disposal Action |
| Solid Waste | Contaminated gloves, paper towels, weighing boats. | Double-bag in clear polyethylene bags. Label as "Hazardous Waste: Fluorinated Amine Solid." |
| Liquid Waste | Reaction mixtures, mother liquors. | Segregate into "Halogenated Organic Waste" carboy. Ensure pH is neutral; amines can react exothermically with acidic waste streams. |
| Sharps | Needles, broken glass. | Rigid sharps container. Label as chemically contaminated. |
Emergency Exposure Workflow
Figure 2: Immediate response steps for chemical exposure. Speed is critical to prevent systemic absorption.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22121175, 2,5-Difluoropyridin-4-amine (Analogous Hazards). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][5]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
